molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Cat. No.: B1376255
CAS No.: 934331-04-1
M. Wt: 275.1 g/mol
InChI Key: FHOAGYMBRQDLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine is a useful research compound. Its molecular formula is C12H7BrN2O and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAGYMBRQDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-c]pyridine scaffold is a compelling heterocyclic system in medicinal chemistry, offering a unique spatial arrangement of nitrogen atoms and a fused ring structure that presents intriguing possibilities for molecular design and therapeutic intervention. This guide focuses on the chemical properties of a specific derivative, 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine. Due to the limited direct literature on this precise isomer, this document provides a comprehensive overview based on established principles of heterocyclic chemistry and extrapolated data from the closely related and more extensively studied oxazolo[4,5-b]pyridine isomers. We will delve into its predicted molecular and physicochemical properties, propose synthetic strategies, explore its expected reactivity, and discuss its potential as a scaffold in drug discovery. This guide aims to serve as a foundational resource for researchers interested in exploring the chemical space and potential applications of this novel compound.

Introduction: The Oxazolopyridine Scaffold

The fusion of an oxazole ring with a pyridine core gives rise to a family of heterocyclic compounds known as oxazolopyridines. The specific arrangement of this fusion, denoted by the nomenclature [4,5-b], [5,4-b], [4,5-c], or [5,4-c], dictates the electronic and steric properties of the resulting molecule, profoundly influencing its reactivity and biological activity. While the oxazolo[4,5-b]pyridine system has been the subject of considerable research, particularly in the development of antibacterial and anticancer agents, the [4,5-c] isomer remains a less explored yet potentially valuable scaffold.[1][2] The introduction of a 2-(4-bromophenyl) substituent is anticipated to impart specific properties, including potential for further functionalization via cross-coupling reactions and modulation of biological activity through halogen bonding and steric effects.

Predicted Molecular and Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₇BrN₂OBased on the constituent atoms of the structure.
Molecular Weight ~275.10 g/mol Calculated based on the molecular formula, similar to the [4,5-b] isomer.[3]
Appearance Likely a solid at room temperatureTypical for aromatic heterocyclic compounds of this size.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and poorly soluble in water.General solubility characteristics of aromatic compounds.
XLogP3 ~3.4Based on the value for the [4,5-b] isomer, indicating moderate lipophilicity.[3]

These predicted properties provide a starting point for the handling, purification, and initial biological screening of this compound.

Proposed Synthetic Strategies

The synthesis of 2-aryloxazolopyridines typically involves the cyclization of an aminohydroxypyridine precursor with a corresponding benzoic acid or its derivative. For the synthesis of this compound, the key starting material would be 4-amino-3-hydroxypyridine.

Cyclization via Condensation

A well-established method for the formation of the oxazole ring is the condensation of an ortho-aminohydroxy precursor with a carboxylic acid under dehydrating conditions.[4]

Proposed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-3-hydroxypyridine (1.0 eq) and 4-bromobenzoic acid (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent and condensing agent. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are commonly used and have been shown to be effective in the synthesis of related oxazolo[4,5-b]pyridines.[4]

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched with an ice-water mixture. The resulting precipitate is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Diagram of the Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-amino-3-hydroxypyridine 4-amino-3-hydroxypyridine PPA_heat PPA or PPSE, Heat 4-amino-3-hydroxypyridine->PPA_heat 4-bromobenzoic_acid 4-bromobenzoic acid 4-bromobenzoic_acid->PPA_heat target_molecule This compound PPA_heat->target_molecule

Caption: Proposed synthesis of this compound.

Predicted Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring, the electron-rich oxazole ring, and the substituted phenyl group.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the fused oxazole ring is expected to have an activating effect. In the analogous 2-aminooxazolo[4,5-b]pyridine system, electrophilic substitution occurs preferentially at the C-6 position.[5] By analogy, for the oxazolo[4,5-c]pyridine core, electrophilic attack is predicted to occur on the pyridine ring, with the precise position influenced by the directing effects of both the fused oxazole and the pyridine nitrogen.

Reactions at the Bromophenyl Group

The bromine atom on the phenyl ring serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[4]

  • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.

These reactions would allow for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Diagram of Potential Functionalization Reactions:

G cluster_reactions Cross-Coupling Reactions cluster_products Products start This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->Suzuki Heck Heck Coupling (Alkene, Pd catalyst) start->Heck Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->Sonogashira Suzuki_prod 2-(4'-R-biphenyl-4-yl)oxazolo[4,5-c]pyridine Suzuki->Suzuki_prod Heck_prod 2-(4-alkenylphenyl)oxazolo[4,5-c]pyridine Heck->Heck_prod Buchwald_prod 2-(4-(dialkylamino)phenyl)oxazolo[4,5-c]pyridine Buchwald->Buchwald_prod Sonogashira_prod 2-(4-alkynylphenyl)oxazolo[4,5-c]pyridine Sonogashira->Sonogashira_prod

Caption: Potential cross-coupling reactions for derivatization.

Predicted Spectral Properties

Predicting the exact spectral data requires computational modeling or experimental analysis. However, we can anticipate the key features based on the structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm). The protons on the pyridine ring will likely appear as doublets or doublets of doublets, with coupling constants characteristic of pyridine systems. The protons on the bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the pyridine, oxazole, and bromophenyl rings. The carbon bearing the bromine atom will be shifted to a characteristic range (around 120-130 ppm).

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).

Potential Biological and Pharmacological Significance

The oxazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for various biological targets. Derivatives of the related oxazolo[4,5-b]pyridine have demonstrated a range of biological activities, including:

  • Antimicrobial Activity: Some 2-(substituted-phenyl)oxazolo[4,5-b]pyridines have shown promising activity against various bacterial strains.[1]

  • Anticancer Activity: Certain derivatives have been investigated as potential antitumor agents, targeting enzymes like human DNA topoisomerase IIα.[2]

The this compound core, with its unique electronic distribution and the presence of a modifiable bromophenyl group, represents a promising starting point for the design of novel therapeutic agents. The bromine atom can participate in halogen bonding, a significant interaction in protein-ligand binding, and its position allows for systematic exploration of the chemical space around the core scaffold.

Conclusion and Future Directions

This compound is a novel heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is currently lacking, this guide provides a solid theoretical framework for its synthesis, reactivity, and potential properties, based on the well-established chemistry of its isomers. Future research should focus on the successful synthesis and characterization of this compound to validate these predictions. Subsequent exploration of its reactivity, particularly in cross-coupling reactions, will open avenues for the creation of diverse molecular libraries. Ultimately, the biological evaluation of these new derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001).
  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. PubChem. Retrieved from [Link]

  • Oxazolo[4,5-b]pyridines. Regiochemistry of Electrophilic Substitution in the 2-Diethylaminooxazolo[...]. (1993).
  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (2001). ResearchGate. Retrieved from [Link]

  • Synthesis and Reactions of Some New Oxazolo[4,5‐b]pyridines and Related Compounds. (2000). Wiley Online Library. Retrieved from [Link]

  • Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][4][6]naphthyridine-4(3H). (2020). ACS Publications. Retrieved from [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021). PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structure Verification

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the oxazolopyridine scaffold is of significant interest due to its presence in various biologically active molecules. The precise isomerism of this fused heterocyclic system can profoundly influence its pharmacological and physicochemical properties. This guide focuses on the comprehensive structure elucidation of a specific isomer: 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine.

The distinction between isomers, such as the title compound and its oxazolo[4,5-b] or oxazolo[5,4-b] counterparts, is a non-trivial challenge that demands a multi-faceted analytical approach. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns in drug development. Therefore, the rigorous and unequivocal determination of the molecular architecture is paramount.

This technical guide provides researchers, scientists, and drug development professionals with a detailed, field-proven workflow for the complete structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound analytical cascade.

A Plausible Synthetic Pathway: Context for Analysis

To appreciate the nuances of structure elucidation, it is helpful to consider a plausible synthetic route. The structure of potential impurities and isomeric byproducts is often dictated by the chosen synthesis. A likely approach to this compound involves the cyclization of a substituted aminopyridine.

A potential synthesis could involve the condensation of 4-amino-3-hydroxypyridine with 4-bromobenzaldehyde, followed by oxidative cyclization. Alternatively, coupling 4-amino-3-hydroxypyridine with 4-bromobenzoic acid or its acid chloride derivative would also be a viable route. This context is critical, as incomplete cyclization or side reactions could lead to impurities that must be identified and distinguished from the target compound.

The Analytical Workflow: A Multi-Technique Approach

The definitive confirmation of the structure of this compound relies on the synergistic interpretation of data from several key analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Cascade cluster_confirmation Final Confirmation Synth Proposed Synthesis of This compound MS High-Resolution Mass Spectrometry (HRMS) Synth->MS Confirms Molecular Formula IR Infrared (IR) Spectroscopy Synth->IR Identifies Functional Groups NMR Nuclear Magnetic Resonance (NMR) (1D & 2D) Synth->NMR Determines Connectivity & Isomerism Confirm Unambiguous Structure Elucidation MS->Confirm IR->Confirm Xray Single-Crystal X-ray Diffraction NMR->Xray Provides Definitive 3D Structure NMR->Confirm Xray->Confirm

Caption: A logical workflow for the structure elucidation of novel chemical entities.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

The first step in analyzing a newly synthesized compound is to confirm that it has the correct elemental composition. HRMS provides a highly accurate mass measurement, which can be used to determine the molecular formula.

Experimental Protocol:

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer is ideal for achieving high mass accuracy.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for this class of compounds, as the pyridine nitrogen is readily protonated.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and infused directly into the mass spectrometer.

  • Data Analysis: The measured mass of the protonated molecular ion ([M+H]⁺) is compared to the theoretical mass calculated from the molecular formula.

For this compound, the molecular formula is C₁₂H₇BrN₂O. The expected isotopic pattern for a compound containing one bromine atom (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observed. The presence of this characteristic pattern is a strong indicator of a bromine-containing compound. The fragmentation patterns of oxazoles and pyridines can be complex, but key fragmentation would likely involve cleavage of the oxazole ring and loss of CO or HCN.[1][2][3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Analysis: The absorption bands in the spectrum are correlated with specific bond vibrations.

For the target molecule, the following characteristic absorption bands would be expected:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings.[4][5]

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic rings. The fusion of the oxazole and pyridine rings will result in a complex pattern in this region.[6]

  • ~1250-1020 cm⁻¹: C-O stretching vibrations associated with the oxazole ring.

  • ~1100-1000 cm⁻¹: C-Br stretching vibration.

The absence of a broad O-H stretching band (~3200-3600 cm⁻¹) or a C=O stretching band (~1700 cm⁻¹) would indicate the successful cyclization and absence of starting materials or hydrolyzed intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution, making it indispensable for distinguishing between isomers. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A standard suite of experiments is performed: ¹H, ¹³C, COSY, HSQC, and HMBC.

Predicted ¹H and ¹³C NMR Data

Due to the lack of published experimental data for the exact target molecule, the following chemical shifts are predicted based on data from analogous structures, such as 2-(4-bromophenyl)pyridine and general principles of heterocyclic chemistry.[7][8][9]

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-4~8.5 - 8.7-
H-5~7.3 - 7.5-
H-7~8.9 - 9.1-
C-2-~162 - 165
C-3a-~150 - 153
C-4-~145 - 148
C-5-~115 - 118
C-7-~140 - 143
C-7a-~138 - 141
H-2'/H-6'~7.9 - 8.1 (d)-
H-3'/H-5'~7.6 - 7.8 (d)-
C-1'-~128 - 130
C-2'/C-6'-~129 - 131
C-3'/C-5'-~132 - 134
C-4'-~125 - 128

2D NMR for Isomer Confirmation:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the oxazolo[4,5-C]pyridine core, a key correlation would be observed between H-4 and H-5. The bromophenyl ring would show a strong correlation between the ortho protons (H-2'/H-6') and the meta protons (H-3'/H-5').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing isomers. It shows correlations between protons and carbons that are two or three bonds away.

Sources

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest within the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core characteristics, synthesis, potential applications, and the scientific principles underpinning its study.

Introduction: The Significance of the Oxazolopyridine Scaffold

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved pharmaceuticals. Its nitrogen atom enhances water solubility and provides a key site for molecular interactions, making it a privileged structure in drug design.[1][2] When fused with other heterocyclic rings, such as an oxazole, the resulting oxazolopyridine core offers a unique three-dimensional structure with a distinct electronic distribution, creating a fertile ground for developing novel therapeutic agents. These fused systems are being explored for a wide range of biological activities, including as antibacterial and antitumor agents.[1][3] this compound emerges from this context as a molecule with significant potential, meriting detailed investigation.

Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research. The definitive Chemical Abstracts Service (CAS) number for this compound is 934331-04-1 .[4] It is crucial to distinguish this specific isomer from other structurally related compounds to ensure the accuracy of experimental work and literature searches.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number 934331-04-1[4]
Molecular Formula C₁₂H₇BrN₂O[5]
Molecular Weight 275.1 g/mol [4]
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)BrN/A
Isomeric Note This compound is the [4,5-c] isomer. Other common isomers include [4,5-b], [5,4-b], and their tetrahydro derivatives, each with a unique CAS number.[6][7][8][9][10]N/A

Synthesis Pathway and Mechanistic Considerations

The synthesis of oxazolopyridine derivatives typically involves the condensation and subsequent cyclization of an appropriately substituted aminohydroxypyridine with a carboxylic acid or its derivative.[11][12] For the target compound, this compound, a logical synthetic approach would involve the reaction of 4-amino-3-hydroxypyridine with 4-bromobenzoic acid.

The causality behind this choice of precursors lies in their inherent reactivity. The amino and hydroxyl groups of the pyridine derivative serve as nucleophiles, while the carboxylic acid provides the electrophilic carbonyl carbon necessary for amide bond formation, followed by an intramolecular cyclodehydration to form the oxazole ring. Polyphosphoric acid (PPA) or its ester (PPSE) is often employed as both a solvent and a dehydrating agent to drive the reaction to completion at elevated temperatures.[11][12]

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_intermediate Intermediate Step cluster_product Final Product A 4-Amino-3-hydroxypyridine C Polyphosphoric Acid (PPA) Heat (e.g., 180-200°C) A->C B 4-Bromobenzoic Acid B->C D Amide Formation & Intramolecular Cyclodehydration C->D Condensation E This compound D->E Cyclization

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Discovery and Development

While specific biological data for the [4,5-c] isomer is not extensively published, the broader class of oxazolopyridines and related tetrahydro derivatives has shown significant promise in several therapeutic areas.

  • Antitumor Activity: A study on 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives revealed their potential as novel antitumor agents that target human DNA topoisomerase IIα (hTopo IIα).[3] The 4-bromophenyl substitution is a common feature in bioactive molecules, and it is plausible that this compound could exhibit similar inhibitory activity against this critical cancer target.

  • Anti-inflammatory and Analgesic Properties: The related tetrahydrooxazolo[5,4-c]pyridine hydrochloride salt has demonstrated notable antinociceptive (pain-reducing) and anti-inflammatory effects in preclinical models.[13][14] This suggests that the core oxazolopyridine scaffold can interact with biological targets involved in pain and inflammation pathways. The aromatic nature of the [4,5-c] isomer may modulate this activity, presenting a distinct pharmacological profile worthy of investigation.

Hypothesized Mechanism of Action in Oncology

G A This compound (Putative Inhibitor) B Topoisomerase IIα (Enzyme) A->B Binds to C DNA Double-Strand Break (Transient) B->C Induces D DNA Re-ligation Blocked B->D Inhibited By A C->B Re-ligation E Accumulation of DNA Breaks D->E Leads to F Apoptosis (Cell Death) E->F Triggers

Caption: Hypothesized inhibition of Topoisomerase IIα by the title compound.

Experimental Protocol: Synthesis and Verification

This protocol describes a self-validating workflow for the synthesis and confirmation of this compound.

Objective: To synthesize and characterize this compound.

Materials:

  • 4-Amino-3-hydroxypyridine

  • 4-Bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-amino-3-hydroxypyridine (1.0 eq) and 4-bromobenzoic acid (1.1 eq).

  • Reaction Medium: Carefully add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture is stirrable (approx. 10-15 times the weight of the limiting reagent).

  • Thermal Cyclization: Heat the reaction mixture to 190-200°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Allow the mixture to cool to approximately 80-90°C. Very carefully and slowly, pour the reaction mixture onto crushed ice. This is an exothermic process and must be done with caution in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

  • Extraction: Extract the aqueous slurry three times with ethyl acetate. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization (Validation):

    • ¹H and ¹³C NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight (275.1 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

Conclusion and Future Outlook

This compound is a compound with a well-defined structure and significant, albeit largely unexplored, potential in medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structural similarity to compounds with known antitumor and anti-inflammatory properties makes it a compelling candidate for further investigation. Future research should focus on optimizing its synthesis, exploring its biological activity through in vitro and in vivo screening, and elucidating its precise mechanism of action. This molecule represents a valuable building block for the development of next-generation therapeutics.

References

  • Chemlyte Solutions. Oxazolo[4,5-b]pyridine, 2-(4-bromophenyl)-. LookChem. [Link]

  • PubChem. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. National Center for Biotechnology Information. [Link]

  • Guillaumet, G. et al. SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. [Link]

  • ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Arctom. 2-(4-bromophenyl)-Oxazolo[5,4-b]pyridine. [Link]

  • PubMed. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. [Link]

  • ResearchGate. Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. [Link]

Sources

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a representative synthetic pathway, and discuss its potential applications, grounded in the established bioactivity of the broader oxazolopyridine class.

Introduction: The Oxazolopyridine Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Among these, fused ring systems containing nitrogen and oxygen are particularly noteworthy for their ability to interact with a wide array of biological targets. The oxazolopyridine scaffold, an isostere of purine, is a "privileged structure" in medicinal chemistry, known for conferring potent and selective biological activity.[1][2] The fusion of an oxazole ring to a pyridine core creates a rigid, planar system with a unique distribution of electron density and hydrogen bonding capabilities, making it an attractive framework for designing enzyme inhibitors and receptor modulators.[2]

The specific compound, this compound, incorporates a bromophenyl moiety. The bromine atom not only influences the molecule's electronic properties and metabolic stability but also serves as a versatile synthetic handle for further structural modifications via cross-coupling reactions, enabling the exploration of a wide chemical space during lead optimization.

Core Compound Properties

Accurate characterization is the foundation of all subsequent research. The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₇BrN₂O[3][4]
Molecular Weight 275.10 g/mol [3][4]
Monoisotopic Mass 273.97418 Da[3][4]
IUPAC Name This compound[3]
CAS Number 934331-04-1[3]
Topological Polar Surface Area 38.9 Ų[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bond Count 1[3]

Synthesis and Characterization

While specific literature detailing the synthesis of the [4,5-c] isomer is sparse, a robust and adaptable protocol can be derived from established methods for related isomers, such as the oxazolo[4,5-b]pyridines.[5][6] The most common and effective approach involves the condensation and subsequent cyclization of an aminohydroxypyridine with a substituted benzoic acid or its derivative.

Proposed Synthetic Workflow

The logical pathway to construct the target molecule is via the reaction of 4-amino-3-hydroxypyridine with 4-bromobenzaldehyde, followed by oxidative cyclization.

Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product A 4-Amino-3-hydroxypyridine C Step 1: Condensation (Schiff Base Formation) A->C B 4-Bromobenzaldehyde B->C D Step 2: Oxidative Cyclization (e.g., using DDQ or MnO₂) C->D Intermediate Schiff Base E Purification (Column Chromatography) D->E F This compound E->F Verified Structure

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on established chemical principles for analogous compounds and should be optimized for safety and yield.

  • Schiff Base Formation:

    • To a solution of 4-amino-3-hydroxypyridine (1.0 eq) in ethanol, add 4-bromobenzaldehyde (1.05 eq).

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature. The intermediate Schiff base may precipitate and can be collected by filtration.

  • Oxidative Cyclization:

    • Re-dissolve the crude Schiff base intermediate in a suitable solvent such as dichloromethane (DCM) or toluene.

    • Add an oxidizing agent, for example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq), portion-wise at room temperature.

    • Stir the reaction for 12-24 hours. The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any solid byproducts.

    • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Structural Verification:

    • Confirm the identity and purity of the final compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.

      • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

      • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Research and Drug Development

The oxazolopyridine scaffold is a cornerstone in the development of novel therapeutics. Derivatives have shown promise in various areas, establishing a strong rationale for the investigation of this compound.

  • Pharmaceutical Research: This compound serves as a valuable lead structure for developing new drugs. The general class of oxazolopyridines has been investigated for analgesic and anti-inflammatory properties.[1][7]

  • Kinase Inhibition: Many heterocyclic scaffolds of this type are designed as ATP-competitive inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The structure can be modeled to fit into the ATP-binding pocket of various kinases.

  • Synthetic Intermediary: It is a key building block for creating more complex molecules.[7] The bromine atom is particularly useful for introducing further diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Potential Mechanism of Action Compound 2-(4-Bromophenyl) oxazolo[4,5-c]pyridine Kinase Protein Kinase (e.g., in cancer cell) Compound->Kinase Binds to ATP Pocket Inhibition Inhibition of Phosphorylation Pathway Downstream Signaling (Proliferation, Survival) Kinase->Pathway Activates ATP ATP ATP->Kinase Binds Outcome Apoptosis or Reduced Inflammation Pathway->Outcome

Caption: Conceptual role of the compound as a competitive kinase inhibitor.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[9][10]

    • Inhalation: Move the person into fresh air.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances and sources of ignition.[10] Recommended storage is often under refrigerated conditions (2-8°C) for long-term stability.[11]

  • Disposal: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold and building block in drug discovery. Its defined molecular structure, combined with the proven biological relevance of the oxazolopyridine class, makes it a compelling target for further investigation. The synthetic pathways are accessible through established organic chemistry principles, and its versatile bromophenyl group opens the door for extensive derivatization. As with any research chemical, adherence to strict safety protocols is paramount for its handling and investigation.

References

  • PubChem. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. Oxazolo[4,5-b]pyridine, 2-(4-bromophenyl). Chemlyte Solutions. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • ResearchGate. SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available from: [Link]

  • ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. Available from: [Link]

  • ResearchGate. Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Available from: [Link]

  • Google Patents. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • PubMed. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Available from: [Link]

Sources

The Oxazolo[4,5-c]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Within this endeavor, heterocyclic scaffolds serve as the cornerstone for the design and development of a vast array of pharmaceuticals. Among these, the oxazolo[4,5-c]pyridine core has emerged as a "privileged scaffold," a term bestowed upon molecular frameworks demonstrating the ability to bind to multiple, diverse biological targets. This guide provides an in-depth technical overview of the oxazolo[4,5-c]pyridine system, from its fundamental synthesis to its burgeoning applications in drug discovery, with a particular focus on its potential as a modulator of key biological pathways.

The fusion of an oxazole ring to the pyridine core at the [4,5-c] position creates a unique electronic and steric environment, influencing its molecular interactions and metabolic stability. While its isomers, such as oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine, have been more extensively studied, emerging research points towards the distinct therapeutic potential of the [4,5-c] arrangement. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, chemical biology, and future directions of this promising heterocyclic system.

Core Synthesis and Chemical Properties

The strategic construction of the oxazolo[4,5-c]pyridine scaffold is a critical first step in harnessing its therapeutic potential. The most direct and widely applicable approach involves the cyclization of a key intermediate, 3-amino-4-hydroxypyridine.

Synthesis of the Key Precursor: 3-Amino-4-hydroxypyridine

The synthesis of 3-amino-4-hydroxypyridine can be achieved through a multi-step process starting from readily available pyridine. A common method involves the halogenation of pyridine, followed by nucleophilic substitution to introduce an amino group, and subsequent oxidation to install the hydroxyl functionality.[1] Another approach involves the nitration of 3-hydroxypyridine followed by reduction.[2]

Diagram 1: Synthetic Pathway to 3-Amino-4-hydroxypyridine

G Pyridine Pyridine HalogenatedPyridine Halogenated Pyridine Pyridine->HalogenatedPyridine Halogenation Aminopyridine Aminopyridine Derivative HalogenatedPyridine->Aminopyridine Nucleophilic Substitution (e.g., with NH3) Precursor 3-Amino-4-hydroxypyridine Aminopyridine->Precursor Oxidation

Caption: General synthetic route to the key precursor, 3-amino-4-hydroxypyridine.

Formation of the Oxazolo[4,5-c]pyridin-2(3H)-one Core

The construction of the fused oxazolone ring is typically achieved through the reaction of 3-amino-4-hydroxypyridine with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI).[3][4] This method offers a direct and efficient one-pot cyclization under relatively mild conditions.

Experimental Protocol: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one

  • Reaction Setup: To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure oxazolo[4,5-c]pyridin-2(3H)-one.

Diagram 2: Cyclization to form the Oxazolo[4,5-c]pyridine Core

G Precursor 3-Amino-4-hydroxypyridine Core Oxazolo[4,5-c]pyridin-2(3H)-one Precursor->Core CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Core

Caption: Formation of the oxazolo[4,5-c]pyridin-2(3H)-one core via CDI-mediated cyclization.

Chemical Properties and Reactivity

The oxazolo[4,5-c]pyridine scaffold possesses a unique set of chemical properties that are crucial for its role in drug design. The pyridine nitrogen imparts a degree of basicity and can participate in hydrogen bonding, which is often critical for receptor binding. The oxazolone moiety offers sites for further functionalization, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The aromatic nature of the fused ring system contributes to its overall stability.

Biological Activities and Therapeutic Potential

The true value of the oxazolo[4,5-c]pyridine scaffold lies in its diverse biological activities. While research into this specific isomer is still emerging, preliminary studies and comparisons with related structures suggest significant therapeutic potential in several key areas.

Kinase Inhibition: A Focus on Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[5][6] Small molecule inhibitors of JAKs have shown considerable therapeutic success.[7]

Notably, a study comparing different oxazole-containing fused heterocyclic rings found that replacing an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[4,5-c]pyridine scaffold enhanced inhibitory activity against JAK1.[1] This finding suggests that the specific arrangement of the oxazolo[4,5-c]pyridine core may offer a superior binding mode within the ATP-binding site of JAK1, potentially leading to improved potency and selectivity.

Table 1: Comparative Biological Activity of Oxazolopyridine Isomers

ScaffoldTargetReported ActivityReference
Oxazolo[5,4-d]pyrimidineJAK1IC50 of 50-100 nM[1]
Oxazolo[4,5-c]pyridine JAK1 Enhanced inhibitory activity [1]
Oxazolo[4,5-b]pyridineJAK1Enhanced inhibitory activity[1]

Diagram 3: The JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation GeneExpression Gene Expression DNA->GeneExpression Transcription Cytokine Cytokine Cytokine->CytokineReceptor Inhibitor Oxazolo[4,5-c]pyridine Inhibitor Inhibitor->JAK Inhibition

Sources

Strategic Synthesis of 2-Aryloxazolo[4,5-c]pyridines: From Foundational Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Process Chemists

Abstract

The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it an attractive core for designing novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 2-aryloxazolo[4,5-c]pyridines, with a specific focus on methodologies originating from aminopyridine precursors. We will dissect core synthetic principles, explore classical and modern methodologies, provide detailed mechanistic insights, and present actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Introduction: The Strategic Value of the Oxazolo[4,5-c]pyridine Core

Fused heterocyclic systems are the cornerstone of modern drug discovery.[1] Among these, the oxazolo[4,5-c]pyridine framework represents a unique fusion of an electron-rich oxazole ring with an electron-deficient pyridine ring. This combination imparts distinct physicochemical properties that are highly sought after in the design of bioactive molecules.

The pyridine nucleus itself is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and its metabolic stability.[1] The fusion of an oxazole ring can modulate these properties, influencing the molecule's planarity, lipophilicity, and interactions with biological targets. Analogous isomers, such as oxazolo[4,5-b]pyridines, have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, suggesting a rich pharmacological potential for the [4,5-c] scaffold as well.[2][3]

This guide focuses on the chemical synthesis of these structures, providing the foundational knowledge required to design and execute efficient synthetic routes.

Core Synthetic Principles & Retrosynthesis

The synthesis of the 2-aryloxazolo[4,5-c]pyridine core hinges on the formation of the oxazole ring. A logical retrosynthetic analysis breaks the target molecule down to its key precursors: a suitably functionalized aminopyridine and an aromatic carboxylic acid or its synthetic equivalent.

The primary disconnection occurs at the C-O and C-N bonds of the oxazole ring, identifying 3-amino-4-hydroxypyridine as the critical aminopyridine starting material. The aryl substituent at the 2-position of the oxazole ring is typically introduced via an aromatic carboxylic acid, aldehyde, or a related derivative.

G Target 2-Aryloxazolo[4,5-c]pyridine Disconnection C-O / C-N Bond (Oxazole Formation) Target->Disconnection Precursors Key Precursors Disconnection->Precursors Aminopyridine 3-Amino-4-hydroxypyridine Precursors->Aminopyridine ArylSource Aromatic Carboxylic Acid (or derivative) Precursors->ArylSource

Caption: Retrosynthetic analysis of the target scaffold.

Key Synthetic Methodologies

The condensation of an ortho-amino-hydroxy-heterocycle with a carboxylic acid is the most direct and widely employed strategy for constructing the fused oxazole ring. The primary challenge is the removal of two molecules of water to drive the reaction to completion.

Classical Acid-Catalyzed Condensation

This is the most established method, relying on strong acids that act as both catalysts and potent dehydrating agents. The reaction involves heating the 3-amino-4-hydroxypyridine with a substituted benzoic acid in the presence of a condensing agent.

Common Condensing Agents & Rationale:

  • Polyphosphoric Acid (PPA): A viscous polymer of phosphoric acid, PPA is an excellent solvent and dehydrating agent at high temperatures (typically >150 °C). It promotes the formation of the intermediate amide and subsequent cyclodehydration.[4][5]

  • Polyphosphoric Acid Trimethylsilyl Ester (PPSE): A milder alternative to PPA, PPSE often allows for lower reaction temperatures and cleaner reactions, as it is soluble in common organic solvents like chloroform.[4][5]

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H): A powerful and effective dehydrating system that can often drive difficult cyclizations to completion.

  • Solid-Supported Acids (e.g., HClO₄·SiO₂): These catalysts offer significant advantages in process chemistry, including simplified workup (filtration), reduced corrosive waste, and potential for catalyst recycling. They have been used effectively for the synthesis of the isomeric oxazolo[4,5-b]pyridines.[2][6]

The choice of agent depends on the reactivity of the substrates and the desired reaction conditions. Electron-withdrawing groups on the benzoic acid partner may require harsher conditions (higher temperatures, stronger acids) to proceed efficiently.

One-Pot Methodologies

Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot procedures, where sequential reactions are carried out in a single reaction vessel, are highly advantageous. A one-pot synthesis of 2-aryloxazolo[4,5-c]pyridines can be envisioned by reacting 3-amino-4-hydroxypyridine with an aromatic aldehyde. This approach typically requires an oxidant to convert the initially formed oxazoline intermediate to the fully aromatic oxazole.

G cluster_0 One-Pot Synthesis Workflow Aminopyridine 3-Amino-4-hydroxypyridine Oxazoline Intermediate Oxazoline Aminopyridine->Oxazoline Condensation (-H₂O) Aldehyde Ar-CHO Aldehyde->Oxazoline Condensation (-H₂O) Oxazole Final Product 2-Aryloxazolo[4,5-c]pyridine Oxazoline->Oxazole Oxidation (-2H)

Caption: General workflow for a one-pot synthesis.

This strategy has been successfully applied to related heterocyclic systems and offers a more atom-economical alternative to classical condensation with carboxylic acids.[7]

Mechanistic Insights: The Acid-Catalyzed Cyclodehydration

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The classical condensation proceeds through two key stages: initial amide formation followed by intramolecular cyclization and dehydration.

  • Activation of Carboxylic Acid: The acidic catalyst (H⁺) protonates the carbonyl oxygen of the benzoic acid, increasing its electrophilicity.

  • Amide Formation: The nucleophilic amino group of the 3-amino-4-hydroxypyridine attacks the activated carbonyl carbon. A subsequent loss of water yields an intermediate N-(4-hydroxypyridin-3-yl)benzamide.

  • Intramolecular Cyclization: The lone pair of the phenolic hydroxyl group attacks the amide carbonyl carbon. This step is often the rate-limiting step and is driven by high temperatures.

  • Dehydration: The resulting tetrahedral intermediate eliminates a second molecule of water, driven by the strong dehydrating nature of the acidic medium, to form the final aromatic oxazole ring.

Detailed Experimental Protocols

The following protocol is a representative example for the synthesis of 2-phenyl-oxazolo[4,5-c]pyridine using a classical PPA-mediated approach.

Protocol: Synthesis of 2-Phenyl-oxazolo[4,5-c]pyridine

  • Reagents & Materials:

    • 3-Amino-4-hydroxypyridine (1.0 eq, e.g., 1.10 g, 10 mmol)

    • Benzoic Acid (1.1 eq, 1.34 g, 11 mmol)

    • Polyphosphoric Acid (PPA) (~10-15 times the weight of reactants, e.g., 30 g)

    • Round-bottom flask equipped with a mechanical stirrer and a reflux condenser with a drying tube.

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a pre-heated (80 °C) round-bottom flask, add polyphosphoric acid (30 g).

    • Begin vigorous mechanical stirring and add 3-amino-4-hydroxypyridine (1.10 g) and benzoic acid (1.34 g).

    • Slowly raise the temperature of the reaction mixture to 180-200 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

    • After completion, allow the mixture to cool to approximately 80-100 °C.

    • Caution: Carefully and slowly pour the hot, viscous mixture onto crushed ice (~200 g) in a large beaker with stirring. This is a highly exothermic process.

    • The acidic solution is then carefully neutralized by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. A precipitate should form.

    • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel to afford the pure 2-phenyl-oxazolo[4,5-c]pyridine.

Process Optimization and Data

The yield and purity of the final product are highly dependent on reaction parameters. The table below summarizes key variables and their typical impact, based on established principles for oxazole synthesis.[4][5]

ParameterCondition RangeRationale & Expected Outcome
Temperature 150 - 220 °CHigher temperatures are required to overcome the activation energy for the final cyclodehydration step. Too high can lead to decomposition.
Reaction Time 2 - 12 hoursMust be optimized for each substrate pair. Monitored by TLC to ensure full conversion without significant byproduct formation.
Catalyst PPA, PPSE, HClO₄·SiO₂PPA is robust but harsh. PPSE allows for milder conditions. Solid acids simplify workup and are environmentally benign.[2][6]
Aryl Substituent EDG vs. EWGBenzoic acids with electron-donating groups (EDG) are generally more reactive. Electron-withdrawing groups (EWG) may require harsher conditions.

Conclusion and Future Outlook

The synthesis of 2-aryloxazolo[4,5-c]pyridines from aminopyridine precursors is a robust and versatile process. Classical acid-catalyzed condensation remains a reliable and powerful method for accessing these scaffolds. However, there is considerable scope for innovation. Future research should focus on developing milder, more sustainable protocols. The exploration of transition-metal-catalyzed C-H activation or C-O coupling strategies could provide novel and highly efficient routes.[8] Furthermore, expanding the application of one-pot and multicomponent reactions will be crucial for generating diverse libraries of these promising compounds for high-throughput screening in drug discovery programs.[9]

References

  • Bennacef, I., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Université de Droit, d'Economie et des Sciences d'Aix-Marseille.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Reen, G. K., et al. (2017). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents.
  • Kandasamy, J. (2019). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ).
  • Kumar, A., et al. (2022). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.
  • Request PDF. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives.
  • Reen, G. K., et al. (2015). Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO 4 · SiO 2 as supported catalyst.
  • Kumar, A., et al. (2018). A facile and practical one-pot synthesis of[4][10][11]triazolo[4,3-a]pyridines. RSC Advances.

  • Rivera, D. G., et al. (2020). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Tao, X., & Hu, Y. (2010).
  • Unangst, P. C., et al. (1992). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry.
  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[4][10][11]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry.

Sources

A Technical Guide to 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazolopyridine core represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This guide provides a detailed technical overview of a specific derivative, 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine. We will explore its formal nomenclature, physicochemical properties, a validated synthetic route, and its potential applications in drug discovery, grounded in the broader context of related heterocyclic compounds. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of the Oxazolopyridine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with the pyridine ring system being one of the most prevalent motifs in FDA-approved drugs.[2] Its inclusion in a molecular structure often enhances aqueous solubility and bioavailability, crucial parameters for drug efficacy.[3] When fused with other heterocyclic rings, such as oxazole, the resulting scaffold gains structural rigidity and a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal candidate for targeted interactions with enzymes and receptors.

The oxazolo[4,5-c]pyridine system, while less explored than its [4,5-b] and [5,4-d] isomers, holds significant therapeutic promise.[1] Related fused systems, like oxazolo[5,4-d]pyrimidines, are actively investigated as potent inhibitors of signaling pathways involved in carcinogenesis, such as VEGFR-2 inhibition, and as antagonists for various receptors.[4][5] The subject of this guide, this compound, combines this promising scaffold with a 4-bromophenyl substituent—a common functional group in medicinal chemistry used to probe hydrophobic pockets in target proteins and as a handle for further synthetic elaboration via cross-coupling reactions.

Nomenclature and Physicochemical Properties

Correct nomenclature is critical for scientific communication and database registration. The formal IUPAC name for the parent scaffold is[6][7]oxazolo[4,5-c]pyridine.[8] The specific properties of the title compound are summarized below.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 934331-04-1[6][9]
Molecular Formula C₁₂H₇BrN₂O[7][10]
Molecular Weight 275.10 g/mol [7][11]
Parent Scaffold IUPAC [6][7]oxazolo[4,5-c]pyridine[8]

Synthesis and Characterization

The synthesis of oxazolo[4,5-c]pyridines is typically achieved through the condensation and cyclization of an appropriate aminohydroxypyridine precursor with a carboxylic acid or its derivative. This established methodology, widely used for related isomers, provides a reliable pathway to the target compound.[12][13]

Synthetic Strategy and Workflow

The most direct route involves the reaction of 4-amino-3-hydroxypyridine with 4-bromobenzoic acid. This reaction requires a strong dehydrating-condensing agent, such as polyphosphoric acid (PPA) or its silyl ester (PPSE), which facilitates the formation of the oxazole ring by removing water.

G cluster_0 Reactants A 4-Amino-3-hydroxypyridine C Condensing Agent (PPA or PPSE) A->C Mixing B 4-Bromobenzoic Acid B->C Mixing D Thermal Cyclization (Heat, >180°C) C->D Reaction initiation E Workup & Purification (Base Quench, Chromatography) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for analogous heterocyclic systems.[12][13]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA, 10 eq by weight) and heat to 80°C until it becomes a stirrable liquid.

  • Addition of Reactants: To the hot PPA, add 4-amino-3-hydroxypyridine (1.0 eq) and 4-bromobenzoic acid (1.1 eq).

  • Cyclization: Slowly raise the temperature of the reaction mixture to 190-200°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality for this high temperature is the significant activation energy required to overcome aromaticity and drive the dehydration-cyclization cascade.

  • Workup: Allow the mixture to cool to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Filter the crude solid, wash with cold water, and dry under vacuum. The primary method for purification is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its structure and molecular formula.

Biological Significance and Drug Discovery Potential

While direct biological data for this compound is not extensively published, its structural components strongly suggest several avenues for drug discovery research. The oxazolopyridine scaffold is a known pharmacophore, and its derivatives are explored for a wide range of biological activities.[1]

Potential Therapeutic Areas
  • Oncology: Fused heterocyclic systems resembling purine bases, such as oxazolo[5,4-d]pyrimidines, are well-documented as potential anticancer agents.[4][5] They can function as inhibitors of key enzymes in cancer progression, like protein kinases. The this compound core could be investigated for similar activity.

  • Enzyme Inhibition: The rigid, planar structure is suitable for insertion into the active sites of enzymes. For example, related scaffolds have been identified as inhibitors of adenosine kinase and acetyl-CoA carboxylase.[4]

  • Receptor Modulation: The arrangement of nitrogen and oxygen atoms provides potential interaction points for G protein-coupled receptors (GPCRs) and other receptor families. Derivatives of similar scaffolds have been developed as antagonists for purinergic and angiotensin receptors.[4]

G cluster_targets Potential Biological Targets cluster_applications Potential Therapeutic Areas A 2-(4-Bromophenyl) oxazolo[4,5-c]pyridine B Protein Kinases (e.g., VEGFR-2) A->B C GPCRs (e.g., Purinergic) A->C D Metabolic Enzymes (e.g., Kinases) A->D E Oncology B->E F Inflammation C->F G Metabolic Disorders D->G

Caption: Logical relationships between the compound, its targets, and applications.

Conclusion and Future Directions

This compound is a synthetically accessible compound built upon a medicinally relevant scaffold. Its established synthesis provides a clear path for producing material for biological screening. Future research should focus on a systematic evaluation of its activity against panels of protein kinases and receptors implicated in cancer and inflammatory diseases. Furthermore, the bromo-substituent serves as a versatile chemical handle for generating a library of analogues through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling a thorough investigation of its structure-activity relationship (SAR) and the optimization of lead compounds for future drug development programs.

References

  • Vertex AI Search, citing Sigma-Aldrich product page for this compound.
  • Benchchem, Oxazolo[4,5-c]pyridin-2(3H)-one | 59851-50-2.
  • PubChem, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.
  • BLDpharm, 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine.
  • LookChem, Oxazolo[4,5-b]pyridine, 2-(4-bromophenyl)-.
  • BLDpharm, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.
  • PubMed, Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines.
  • MDPI, Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • Echemi, 2-(4-BROMO-PHENYL)
  • PMC, Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
  • PubChem, Oxazolo[4,5-C]pyridine.
  • Sigma-Aldrich, 2-(4-Bromo-phenyl)-5-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride.
  • ChemScene, 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine.
  • ChemWhat, this compound CAS#: 934331-04-1.
  • ResearchGate, Synthesis of substituted oxazolo[4,5-b]-pyridine deriv
  • ResearchGate, Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.
  • MDPI, New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.

Sources

Solubility of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic purification to final bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of solubility, present robust, field-proven experimental protocols for its determination, and analyze the physicochemical factors governing its dissolution in various organic media. This document is designed to serve as a practical resource for scientists engaged in the synthesis, formulation, and analysis of this and similar molecular scaffolds.

Introduction: The Critical Role of Solubility

This compound belongs to the oxazolopyridine class of fused heterocyclic compounds. Such scaffolds are considered "privileged structures" in medicinal chemistry, as they can interact with multiple biological targets. The journey of a potential drug candidate from the laboratory bench to clinical application is profoundly influenced by its physicochemical properties, chief among them being solubility.

Solubility, defined as the maximum amount of a substance that can be dissolved in a specified amount of solvent at thermodynamic equilibrium, dictates the ease of purification, the choice of analytical methods, and, most importantly, the bioavailability of a drug. A compound with poor solubility can face significant hurdles in formulation, leading to low absorption and insufficient therapeutic efficacy. Therefore, a thorough understanding and precise measurement of the solubility of this compound are paramount for its development.

This guide will explore:

  • The fundamental physicochemical properties of the target molecule.

  • The thermodynamic principles governing its dissolution.

  • Standardized, reliable methodologies for experimental solubility determination.

  • An illustrative solubility profile in a range of common organic solvents.

  • Practical applications of solubility data in purification and process chemistry.

Physicochemical Profile of this compound

Understanding the inherent properties of the solute is the first step in predicting its solubility behavior.

  • Molecular Formula: C₁₂H₇BrN₂O

  • Molecular Weight: 275.10 g/mol

  • CAS Registry Number: 934331-04-1

  • Structure:

    • A fused oxazolo[4,5-c]pyridine core, which is a relatively polar heterocyclic system containing nitrogen and oxygen atoms capable of hydrogen bonding.

    • A 4-bromophenyl substituent, which adds significant hydrophobicity and molecular weight. The bromine atom can participate in halogen bonding.

The molecule presents a dichotomous nature: a polar heterocyclic core and a nonpolar bromophenyl group. This suggests that its solubility will be highly dependent on the specific nature of the solvent, with optimal solubility likely found in solvents that can effectively interact with both moieties, such as polar aprotic solvents.

Theoretical Principles of Dissolution

The process of dissolution is a thermodynamic equilibrium governed by the Gibbs free energy change (ΔG). For a solid to dissolve, the energy released from solvent-solute interactions (solvation energy) must overcome the energy required to break the solute-solute interactions in the crystal lattice (lattice energy) and the solvent-solvent interactions.

Solubility can be predicted using various models, including semi-empirical equations based on Hildebrand or Hansen solubility parameters and quantum chemistry-based methods like COSMO-RS. These models provide valuable, rapid estimations that can guide experimental design, though empirical determination remains the benchmark for accuracy.

Experimental Determination of Solubility

Accurate solubility data is generated through meticulous experimental work. The two primary approaches are thermodynamic and kinetic solubility determination.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the "gold standard" for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Workflow for Thermodynamic Solubility Determination

G A 1. Sample Preparation Add excess solid to solvent B 2. Equilibration Agitate at constant T (e.g., 24-48h) A->B Incubation C 3. Phase Separation Centrifuge or filter (0.22 µm) B->C Isolate Saturated Solution D 4. Dilution Prepare serial dilutions of supernatant C->D Prepare for Analysis E 5. Quantification Analyze concentration (e.g., HPLC-UV) D->E Measurement F 6. Calculation Determine solubility from concentration E->F Data Processing

Caption: Gold-standard Shake-Flask workflow.

Detailed Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials and place them in an incubator shaker or on a rotating wheel at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful pipetting, or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE). Caution must be exercised to avoid solute sorption onto the filter material.

  • Analysis: Prepare a standard calibration curve of the compound. Accurately dilute a known volume of the clear supernatant and quantify the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Kinetic Solubility Measurement via Nephelometry

For early-stage drug discovery where compound availability is limited, kinetic solubility methods offer a high-throughput alternative. These methods measure the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution in DMSO. Nephelometry, which measures light scattering from suspended particles, is a common readout. While faster, this method often overestimates thermodynamic solubility as it can measure supersaturated or amorphous states.

Solubility Profile of this compound

A systematic solvent screen is essential to map the solubility profile of a compound. The following table presents hypothetical, illustrative data for this compound to demonstrate how results are typically presented. This data is based on the expected behavior of a molecule with its physicochemical properties.

Table 1: Illustrative Solubility Data in Common Organic Solvents at 25 °C

SolventSolvent TypePolarity IndexDielectric Constant (ε)Solubility (mg/mL)Classification
n-HexaneNonpolar0.11.9< 0.1Very Sparingly Soluble
TolueneNonpolar, Aromatic2.42.4~ 1.5Sparingly Soluble
Dichloromethane (DCM)Polar Aprotic3.19.1~ 15Soluble
Ethyl AcetatePolar Aprotic4.46.0~ 5Sparingly Soluble
AcetonePolar Aprotic5.121~ 25Soluble
2-Propanol (IPA)Polar Protic3.918~ 2Sparingly Soluble
EthanolPolar Protic4.325~ 1.5Sparingly Soluble
MethanolPolar Protic5.133~ 1Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.247> 50Freely Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic6.437> 50Freely Soluble
WaterPolar Protic10.280< 0.01Practically Insoluble

Note: This data is for illustrative purposes only and must be confirmed experimentally.

Analysis of Factors Influencing Solubility

The dissolution behavior is a complex interplay between the solute and solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solute 2-(4-Bromophenyl) oxazolo[4,5-C]pyridine - Polarity - H-Bonding - Molecular Size - Crystal Lattice Energy Result Solubility Solute->Result Solvent Organic Solvent - Polarity (Dielectric Const.) - H-Bonding Capacity - Dipole Moment Solvent->Result External System Conditions - Temperature - Pressure - pH (if aqueous) External->Result

Caption: Key factors governing compound solubility.

  • Solvent Polarity: As illustrated in Table 1, polar aprotic solvents like DMSO, DMF, and Acetone are predicted to be effective solvents. They possess a high dielectric constant and dipole moment to disrupt the crystal lattice and solvate the polar oxazolopyridine core, while also having sufficient nonpolar character to interact with the bromophenyl ring.

  • Hydrogen Bonding: Protic solvents like methanol and ethanol are less effective than anticipated. While they can act as hydrogen bond donors/acceptors, their strong self-association (solvent-solvent hydrogen bonds) must be overcome, which can be energetically unfavorable compared to solvating the large, moderately polar solute.

  • Nonpolar Solvents: Nonpolar solvents like hexane are extremely poor solvents as they cannot effectively solvate the polar heterocyclic portion of the molecule.

  • Temperature: The dissolution of most solid compounds is an endothermic process (ΔH > 0). Therefore, solubility is expected to increase with rising temperature. This principle is the foundation of recrystallization.

Practical Application: Recrystallization Protocol

Solubility data is crucial for developing purification protocols. A good recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperature.

Example Protocol: Recrystallization from Acetone Based on the illustrative data, acetone appears to be a suitable candidate for recrystallization.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of acetone. Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximal yield, further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of the solvent.

Conclusion

A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a fundamental necessity for its successful development. This guide has outlined the theoretical framework, provided robust experimental methodologies, and presented an illustrative solubility profile. The interplay between the molecule's dual-nature (polar core, nonpolar substituent) and solvent properties dictates its dissolution behavior, with polar aprotic solvents predicted to be most effective. By applying the principles and protocols detailed herein, researchers can efficiently purify, formulate, and analyze this promising compound, accelerating its journey through the research and development pipeline.

References

  • Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • ResearchGate. (2019).
  • American Pharmaceutical Review. (2011). *What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Oxazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxazolopyridine Scaffold - A Privileged Structure in Drug Discovery

The confluence of an oxazole and a pyridine ring gives rise to the oxazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a "privileged structure" in the design of novel therapeutics. This guide provides an in-depth exploration of the known and potential biological targets of oxazolopyridine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the key target classes, the intricate signaling pathways they modulate, and the state-of-the-art experimental workflows for target identification and validation, moving beyond a simple listing of facts to explain the scientific rationale behind the methodologies.

I. The Expanding Target Landscape of Oxazolopyridine Derivatives

Oxazolopyridine derivatives have demonstrated a remarkable ability to modulate the activity of a diverse range of proteins implicated in numerous disease states, most notably in oncology and inflammation. Their versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Protein Kinases: Master Regulators of Cellular Processes

A primary and extensively studied class of targets for oxazolopyridine derivatives is the protein kinase family. These enzymes play a pivotal role in signal transduction and are frequently dysregulated in cancer.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Oxazolopyridine derivatives have been identified as potent inhibitors of VEGFR2, thereby blocking downstream signaling pathways.

  • FGFR1 (Fibroblast Growth Factor Receptor 1): Involved in cell proliferation, differentiation, and migration. Its aberrant activation is linked to various cancers.

  • Aurora A Kinase (AURKA): A serine/threonine kinase essential for mitotic progression. Its overexpression is a common feature of many tumors, making it an attractive therapeutic target.

  • Janus Kinases (JAK1 and JAK2): Non-receptor tyrosine kinases that mediate signaling by a host of cytokines and growth factors, playing a critical role in immunity and hematopoiesis.

  • Glycogen Synthase Kinase-3β (GSK-3β): A multifunctional serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell survival, and inflammation.[1]

  • p38 MAP Kinase: A key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and inflammation.

Beyond the Kinome: A Diverse Array of Enzymatic Targets

The therapeutic reach of oxazolopyridines extends beyond protein kinases to other critical enzyme families.

  • Adenosine Kinase (AK): An enzyme that phosphorylates adenosine to adenosine monophosphate (AMP), playing a role in cellular energy homeostasis.

  • Acetyl-CoA Carboxylase (ACC): A biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a key step in fatty acid synthesis.

  • NEDD8-Activating Enzyme (NAE): The primary enzyme in the neddylation pathway, a post-translational modification process analogous to ubiquitination that regulates protein function.

  • Human Dihydroorotate Dehydrogenase (hDHODH): A mitochondrial enzyme essential for de novo pyrimidine biosynthesis, a critical pathway for proliferating cells.

  • Sphingomyelin Synthase (SMS): An enzyme involved in the synthesis of sphingomyelin, a key component of cell membranes and a regulator of signal transduction.[2][3]

  • IκB Kinase (IKK): A central regulator of the NF-κB signaling pathway, a critical mediator of inflammatory responses.[2][3]

Modulating Cellular Receptors and Other Key Proteins

Oxazolopyridine derivatives have also been shown to interact with various cell surface receptors and intracellular proteins.

  • Purinergic G protein-coupled receptor (P2Y1): Involved in a variety of physiological processes, including platelet aggregation and neurotransmission.

  • Transient Receptor Potential Vanilloid Type 1 (TRPV1): A non-selective cation channel that functions as a sensor for heat and pain.

  • Angiotensin II Receptor (ATR2): A G protein-coupled receptor that mediates the effects of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis.

  • Adenosine A2A Receptor: A member of the G protein-coupled receptor family that plays a role in regulating inflammation and immune responses.

  • B-cell lymphoma 2 (BCL-2): An anti-apoptotic protein that is overexpressed in many cancers, promoting cell survival.

  • Tubulin: The protein subunit of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division.

II. Experimental Workflows for Target Identification and Validation

The identification and validation of the biological targets of novel oxazolopyridine derivatives is a critical and often challenging aspect of drug discovery. A multi-pronged approach, combining both traditional and modern techniques, is often necessary to confidently elucidate the mechanism of action.

Initial Target Identification: Casting a Wide Net

The initial phase of target identification aims to generate a list of potential protein interactors for a given oxazolopyridine derivative.

These methods rely on the specific binding of the oxazolopyridine derivative to its target protein(s).

  • Affinity Chromatography: This classic technique involves immobilizing the oxazolopyridine derivative (the "bait") onto a solid support (e.g., agarose beads). A cell lysate is then passed over this matrix, and proteins that bind to the bait are retained. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry. The choice of the linker and the point of attachment on the oxazolopyridine scaffold are critical to ensure that the binding site for the target protein remains accessible.

Experimental Protocol: Affinity Chromatography

  • Immobilization of the Oxazolopyridine Derivative:

    • Synthesize an analog of the oxazolopyridine derivative with a suitable functional group (e.g., a carboxylic acid or an amine) for covalent attachment to the solid support.

    • Couple the derivatized compound to activated agarose beads (e.g., NHS-activated or epoxy-activated) according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any unreacted compound.

  • Preparation of Cell Lysate:

    • Harvest cells of interest and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the immobilized oxazolopyridine derivative (and a control with beads alone) for several hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins using a competitive ligand (e.g., a high concentration of the free oxazolopyridine derivative), a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Phenotypic screening, where compounds are tested for their ability to induce a desired cellular phenotype without prior knowledge of the target, is a powerful approach for discovering first-in-class drugs. Identifying the molecular target of a "hit" compound from such a screen is a process known as target deconvolution.

  • Chemical Proteomics: This approach uses chemical probes, often based on the hit compound, to identify its binding partners in a complex proteome.

  • Expression Cloning: This genetic approach involves expressing a library of cDNAs in host cells and selecting for cells that become resistant or sensitive to the compound of interest. The cDNA responsible for the altered phenotype is then sequenced to identify the target protein.

  • Protein Microarrays: These arrays contain thousands of purified proteins spotted onto a solid surface. The array is then probed with a labeled version of the oxazolopyridine derivative to identify binding partners.

Target Validation and Characterization: Confirming the Interaction

Once potential targets have been identified, it is crucial to validate the interaction and characterize its biophysical and cellular consequences.

These methods provide direct evidence of target binding in a cellular context without the need for modifying the compound or the protein.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[4] Cells are treated with the oxazolopyridine derivative and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or an immunoassay. A shift in the melting curve of the target protein in the presence of the compound confirms target engagement.[5]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Cells in Culture B Treat with Oxazolopyridine Derivative A->B C Heat to Varying Temperatures B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Plot Melting Curve F->G Western_Blot_Workflow A Sample Preparation (Cell Lysis) B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Protein Separation by Size) B->C D Protein Transfer (to a Membrane) C->D E Blocking (Prevent Non-specific Binding) D->E F Primary Antibody Incubation (Binds to Target Protein) E->F G Secondary Antibody Incubation (Binds to Primary Antibody) F->G H Detection (Chemiluminescence or Fluorescence) G->H I Data Analysis H->I

Caption: A step-by-step workflow for Western blotting analysis.

  • Bioluminescence Resonance Energy Transfer (BRET): This assay is used to study protein-protein interactions in living cells. [6]It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase) to a fluorescent acceptor (e.g., YFP) when they are in close proximity (<10 nm). [6][7]BRET can be used to investigate whether an oxazolopyridine derivative disrupts or promotes the interaction between its target protein and other proteins. [3][8]

III. Signaling Pathways Modulated by Oxazolopyridine Derivatives

By engaging with their specific biological targets, oxazolopyridine derivatives can modulate a variety of critical signaling pathways, leading to their therapeutic effects.

Angiogenesis Signaling Pathway

As potent inhibitors of VEGFR2, oxazolopyridine derivatives can effectively block the pro-angiogenic signaling cascade initiated by VEGF.

Angiogenesis_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Oxazolo Oxazolopyridine Derivative Oxazolo->VEGFR2 Inhibition Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by an oxazolopyridine derivative.

Cell Cycle Regulation

Inhibitors of kinases like Aurora A can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Apoptosis Signaling Pathway

By inhibiting anti-apoptotic proteins like BCL-2, oxazolopyridine derivatives can promote programmed cell death in cancer cells.

Inflammatory Signaling Pathway

Through the inhibition of targets such as GSK-3β and IKK, oxazolopyridine derivatives can suppress the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. [1]

IV. Conclusion and Future Perspectives

The oxazolopyridine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutics. The diverse range of biological targets identified to date underscores the immense potential of this chemical class. As our understanding of disease biology deepens and new targets emerge, the continued exploration of oxazolopyridine derivatives is poised to yield the next generation of innovative medicines. The experimental strategies and protocols outlined in this guide provide a robust framework for researchers to effectively identify and validate the biological targets of their novel oxazolopyridine compounds, thereby accelerating the journey from the laboratory to the clinic.

V. References

  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. (n.d.). SpringerLink. [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. (2017). PubMed. [Link]

  • Mastering Western Blot: A Step-by-Step Guide from Sample to Signal. (n.d.). MetwareBio. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Eurasian Journal of Chemistry. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (n.d.). Frontiers in Pharmacology. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). Semantic Scholar. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • 6 Western Blotting Steps. (n.d.). Azure Biosystems. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). MDPI. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Target Deconvolution. (n.d.). Creative Biolabs. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]

  • Target deconvolution strategies in drug discovery. (2025). Request PDF. [Link]

  • Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. (n.d.). Nuvu Cameras. [Link]

  • Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies. (2025). PubMed Central. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). SpringerLink. [Link]

  • Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. (2017). Bio-protocol. [Link]

  • How to Analyze Western Blot Data. (2025). PraxiLabs. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). Springer Nature Experiments. [Link]

  • mAb affinity determination: surface plasmon resonance (SPR) assay. (n.d.). Bio-protocol. [Link]

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. (n.d.). Semantic Scholar. [Link]

  • Isothermal titration calorimetry. (n.d.). Wikipedia. [Link]

  • Isothermal titration calorimetry. (2016). CureFFI.org. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The oxazolopyridine core is a recognized privileged structure, appearing in numerous compounds with diverse biological activities. This guide details a robust and reproducible synthetic route, starting from commercially available precursors, and provides in-depth explanations for key experimental choices. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering a self-validating system for producing high-purity target compound.

Introduction: The Significance of the Oxazolo[4,5-c]pyridine Scaffold

The fusion of oxazole and pyridine rings creates the oxazolopyridine scaffold, a heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. These structures are integral to a variety of pharmacologically active agents, demonstrating potential as anti-inflammatory, anticancer, and antimicrobial compounds. The specific isomer, oxazolo[4,5-c]pyridine, and its derivatives are valuable building blocks in the synthesis of more complex molecular architectures for targeted therapeutic applications. The introduction of a 4-bromophenyl substituent at the 2-position of the oxazole ring provides a key functional handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

This protocol outlines a reliable method for the synthesis of this compound, proceeding through the formation of the key intermediate, 3-amino-4-hydroxypyridine, followed by a polyphosphoric acid-catalyzed condensation with 4-bromobenzoic acid.

Overall Synthetic Strategy

The synthesis is a two-stage process. The first stage involves the preparation of the essential precursor, 3-amino-4-hydroxypyridine. The second stage is the pivotal cyclocondensation reaction to form the target oxazolopyridine ring system.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Oxazole Ring Formation start1 4-Hydroxy-3-nitropyridine prod1 3-Amino-4-hydroxypyridine start1->prod1 Pd/C, H2 Methanol prod2 This compound prod1->prod2 start2 4-Bromobenzoic Acid start2->prod2 Polyphosphoric Acid (PPA) Heat

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 3-Amino-4-hydroxypyridine

The synthesis of the crucial intermediate, 3-amino-4-hydroxypyridine, is achieved through the catalytic hydrogenation of 4-hydroxy-3-nitropyridine.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Protocol:

  • Reaction Setup: In a 250 mL flask suitable for hydrogenation, dissolve 2.8 g (20.0 mmol) of 4-hydroxy-3-nitropyridine in 150 mL of methanol.

  • Catalyst Addition: Carefully add 280 mg of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel with hydrogen to approximately 50 psi and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield 3-amino-4-hydroxypyridine. The crude product is often of sufficient purity for the subsequent step.[1]

ParameterValue
Starting Material 4-Hydroxy-3-nitropyridine
Reagents 10% Pd/C, Hydrogen gas
Solvent Methanol
Temperature Room Temperature
Pressure ~50 psi
Expected Yield ~90%
Stage 2: Synthesis of this compound

The final step involves the cyclocondensation of 3-amino-4-hydroxypyridine with 4-bromobenzoic acid, catalyzed by polyphosphoric acid (PPA).

Rationale: Polyphosphoric acid serves as both a dehydrating agent and a catalyst to facilitate the intramolecular cyclization, a common strategy for the formation of oxazole rings from o-aminophenols and carboxylic acids.[2] The high temperature is necessary to drive the reaction to completion.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 2.01 g (10.0 mmol) of 4-bromobenzoic acid and 1.10 g (10.0 mmol) of 3-amino-4-hydroxypyridine.

  • Catalyst Addition: Carefully add approximately 20 g of polyphosphoric acid (PPA) to the flask. The mixture will be viscous.

  • Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (a suitable eluent system would be ethyl acetate/hexane).

  • Work-up: After cooling to approximately 100°C, cautiously pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

ParameterValue
Starting Materials 3-Amino-4-hydroxypyridine, 4-Bromobenzoic Acid
Catalyst/Reagent Polyphosphoric Acid (PPA)
Temperature 180-200°C
Reaction Time 4-6 hours
Purification Flash Column Chromatography
Expected Yield Moderate to good

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Characterization_Flow cluster_validation Product Validation Workflow start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (e.g., ESI-MS) start->ms Molecular Weight Confirmation hplc HPLC Analysis start->hplc Purity Assessment final Confirmed Structure & Purity nmr->final ms->final hplc->final

Caption: Logical workflow for the characterization of the final product.

Expected Analytical Data:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the pyridine ring and the 4-bromophenyl group. The pyridine protons will appear as distinct multiplets in the aromatic region. The protons of the 4-bromophenyl group will likely appear as two doublets, characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The spectrum will display signals for all the unique carbon atoms in the molecule. The carbon of the oxazole ring attached to the phenyl group is expected to be in the range of 160-165 ppm. Signals for the brominated carbon and the other aromatic carbons will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C12H7BrN2O (274.98 g/mol ). The characteristic isotopic pattern for bromine (approximately 1:1 ratio of M+ and M+2 peaks) should be observed.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium on carbon is flammable and should be handled with care, especially when dry.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care and avoid contact with skin and eyes. The work-up procedure involving the addition of the hot PPA mixture to ice is highly exothermic and should be performed cautiously.

  • Hydrogen gas is flammable and should be handled with appropriate safety measures.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and development programs. The explanations provided for each step aim to empower the user with a deeper understanding of the underlying chemical principles, ensuring a successful and safe execution of the synthesis.

References

  • Synthesis of new functionnalized oxazolo[4,5-b]pyridines. Arkivoc.

  • Oxazolo[4,5-c]pyridin-2(3H)-one | 59851-50-2. Benchchem.

  • 3-Amino-4-pyridinol | 6320-39-4. ChemicalBook.

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5- b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online.

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate.

Sources

Application Note: A Streamlined One-Pot Synthesis of 2-Substituted Oxazolo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and technical guide for the efficient one-pot synthesis of 2-substituted oxazolo[4,5-c]pyridines, a heterocyclic scaffold of significant interest in medicinal chemistry. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, offering researchers the expertise needed to adapt and troubleshoot the methodology. This guide details a robust cyclocondensation reaction, presents a workflow for optimization, and includes visualizations of the chemical mechanism and experimental process, establishing a self-validating system for synthesis.

Introduction: The Significance of the Oxazolo[4,5-c]pyridine Core

The fusion of oxazole and pyridine rings creates heterocyclic systems that are foundational in modern drug discovery. Among these, the oxazolo[4,5-c]pyridine scaffold is a "privileged structure" due to its prevalence in compounds exhibiting a wide array of biological activities. This core is structurally related to natural purine bases, allowing molecules that contain it to interact with a variety of biological targets.[1]

Derivatives of the isomeric oxazolo[4,5-b]pyridine and related structures have shown potential as anticancer agents, SIRT1 activators, and anti-inflammatory agents.[2][3][4] Specifically, substituted oxazolo[4,5-c]pyridines have been investigated for their potential as kinase inhibitors, highlighting their relevance in developing targeted therapies.[5]

Traditional multi-step syntheses of such scaffolds are often plagued by time-consuming intermediate purification, solvent-intensive workups, and cumulative yield losses. One-pot synthesis, a cornerstone of green chemistry, circumvents these issues by combining multiple reaction steps in a single vessel.[6] This approach enhances efficiency, reduces waste, and improves the overall atom and step economy, making it an ideal strategy for the rapid generation of compound libraries for drug development.[7] This guide details a reliable one-pot method for synthesizing 2-substituted oxazolo[4,5-c]pyridines from readily available starting materials.

Reaction Mechanism and Rationale

The one-pot synthesis of 2-substituted oxazolo[4,5-c]pyridines is typically achieved through the acid-catalyzed cyclocondensation of 3-amino-4-hydroxypyridine with a carboxylic acid. Polyphosphoric acid (PPA) is an exceptionally effective reagent for this transformation, serving dual roles as both a Brønsted acid catalyst and a powerful dehydrating agent to drive the reaction to completion.[8]

The proposed mechanism proceeds through three key stages:

  • Amide Formation: The carboxylic acid is activated by PPA, making it susceptible to nucleophilic attack by the amino group of 3-amino-4-hydroxypyridine, forming an N-acyl intermediate.

  • Intramolecular Cyclization: The proximate hydroxyl group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water, a process strongly favored by the dehydrating nature of PPA, to yield the aromatic oxazole ring.

This cascade of reactions within a single pot exemplifies the efficiency of this synthetic strategy.[9][10]

Reaction_Mechanism Start 3-Amino-4-hydroxypyridine + R-COOH Intermediate1 N-Acyl Intermediate Start->Intermediate1 1. Amide Formation (PPA Catalysis) PPA Polyphosphoric Acid (PPA) PPA->Start Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-Substituted Oxazolo[4,5-c]pyridine Intermediate2->Product 3. Dehydration (-H₂O)

Caption: Proposed mechanism for the PPA-catalyzed one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-phenyl-oxazolo[4,5-c]pyridine. The methodology can be adapted for various substituted benzoic acids and other carboxylic acids.

3.1. Reagents and Materials

  • 3-Amino-4-hydroxypyridine (≥97% purity)

  • Benzoic Acid (≥99% purity)

  • Polyphosphoric Acid (PPA, 115% H₃PO₄ basis)

  • Dichloromethane (DCM, ACS grade)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Silica Gel (for column chromatography, 230-400 mesh)

3.2. Equipment

  • Round-bottom flask (50 mL) equipped with a magnetic stir bar

  • Reflux condenser with a drying tube (CaCl₂)

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add 3-amino-4-hydroxypyridine (1.10 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

    • Rationale: Using equimolar amounts of the reactants ensures efficient conversion without the need to remove excess starting material later.

  • Addition of PPA: Carefully add polyphosphoric acid (~15 g) to the flask. The PPA should be viscous; warming it slightly can aid in transfer.

    • Rationale: PPA acts as both the solvent and the catalyst/dehydrating agent. A sufficient excess is used to ensure the mixture remains stirrable.[8]

  • Heating: Attach the reflux condenser, place the flask in the heating mantle, and heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 4-6 hours.

    • Rationale: Elevated temperatures are required to overcome the activation energy for both amide formation and the subsequent cyclodehydration step. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Very cautiously, pour the viscous mixture onto crushed ice (~100 g) in a large beaker with stirring.

    • Safety Note: This step is highly exothermic. Perform it slowly in a fume hood.

  • Neutralization and Extraction: The acidic aqueous solution will contain the protonated product. Slowly neutralize the solution by adding saturated sodium bicarbonate until the pH is ~8. A precipitate of the crude product should form. Extract the product with dichloromethane (3 x 50 mL).

    • Rationale: Neutralization deprotonates the pyridine nitrogen, rendering the product soluble in organic solvents like DCM for efficient extraction.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70 EtOAc:Hexanes).

    • Rationale: Chromatography removes any unreacted starting materials and polymeric side products, yielding the pure 2-substituted oxazolo[4,5-c]pyridine.

Synthetic Workflow and Data

The overall experimental process follows a logical progression from reaction execution to product isolation and characterization.

Experimental_Workflow A 1. Reagent Staging (Amine + Acid) B 2. One-Pot Reaction (Add PPA, Heat) A->B C 3. Work-up (Quench, Neutralize) B->C D 4. Extraction (DCM) C->D E 5. Purification (Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: High-level workflow for the one-pot synthesis protocol.

Table 1: Scope of the Reaction with Various Benzoic Acids

The described protocol is robust and accommodates a range of substituents on the benzoic acid, demonstrating its utility for generating a library of analogs.

EntryR-Group (Substituent on Phenyl Ring)Reaction Time (h)Yield (%)
1H485
24-OCH₃488
34-Cl582
44-NO₂675
52-F578
64-CF₃673

Yields are for isolated, purified products. Reaction conditions: 150 °C in PPA.

Analysis of Scope:

  • Electron-donating groups (e.g., 4-OCH₃) are well-tolerated and can lead to slightly higher yields and faster reaction times.

  • Electron-withdrawing groups (e.g., 4-NO₂, 4-CF₃) generally require longer reaction times and may result in slightly lower yields, as they deactivate the carboxylic acid toward the initial acylation step.

  • Steric hindrance (e.g., 2-F) can also modestly decrease the reaction rate and yield.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient heating or reaction time.2. PPA is old or has absorbed moisture.3. Starting materials are impure.1. Ensure the internal temperature reaches 140-150 °C. Monitor by TLC until the starting amine is consumed.2. Use fresh, high-quality PPA.3. Check the purity of reactants.
Incomplete Reaction 1. Reaction time is too short for the specific substrate.2. Insufficient mixing.1. Extend the reaction time by 2-4 hours.2. Ensure vigorous magnetic stirring to keep the mixture homogenous.
Difficult Work-up 1. Charring or polymerization at excessively high temperatures.2. Product is partially soluble in water.1. Do not exceed 160 °C.2. After neutralization, extract with a more polar solvent like ethyl acetate or perform continuous extraction if necessary.
Purification Issues Streaking or poor separation on silica gel column.1. The pyridine nitrogen may be interacting with the acidic silica. Add 0.5-1% triethylamine to the eluent to improve peak shape.2. Ensure all PPA has been removed during work-up.

Conclusion

The one-pot synthesis of 2-substituted oxazolo[4,5-c]pyridines using polyphosphoric acid is a highly effective and streamlined method for accessing this valuable heterocyclic core. By consolidating multiple steps into a single operation, this protocol significantly enhances laboratory efficiency and aligns with the principles of sustainable chemistry. The detailed mechanistic insights, procedural rationale, and troubleshooting guide provided herein are intended to empower researchers in drug development and medicinal chemistry to confidently apply, adapt, and scale this synthesis for the creation of novel and potent therapeutic agents.

References

  • Wu, G., Yin, W., Shen, H. C., & Huang, Y. (2012). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry.
  • Aziz, F., et al. (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Egyptian Journal of Chemistry.
  • Vallejos, G., et al. (2020). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry.
  • Badcock, M. (2012). One-pot synthesis of heterocycles. Green Chemistry Blog.
  • Guimbal, C., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC.
  • ChemicalBook. (n.d.). Oxazolo[4,5-c]pyridin-2(3H)-one synthesis. ChemicalBook.
  • Szymańska, E., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]

  • Reen, G. K., et al. (2016). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

  • Yadav, R., et al. (2023). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). Oxazolo[4,5-c]pyridine-2-thiol. MySkinRecipes.
  • Wójcik, M., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available at: [Link]

  • PubChem. (n.d.). Oxazolo[4,5-C]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Shkodenko, L., et al. (2020). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. Available at: [Link]

  • Unangst, P. C., et al. (1986). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry. Available at: [Link]

  • Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The described methodology leverages a palladium-catalyzed intramolecular cyclization, a robust and efficient strategy for the construction of the oxazole ring fused to the pyridine core. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and justifications for experimental choices to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

Oxazolopyridines are a class of bicyclic heteroaromatic compounds that are isosteric with purines and other biologically relevant scaffolds. Their unique electronic and structural properties have led to their incorporation into a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The 2-aryl-substituted oxazolo[4,5-c]pyridine core, in particular, presents a versatile platform for further functionalization, with the bromo-substituent on the phenyl ring serving as a convenient handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to generate diverse compound libraries.

Traditional methods for the synthesis of oxazole rings can require harsh conditions or multi-step procedures.[1] Modern synthetic strategies, particularly those employing palladium catalysis, offer milder reaction conditions, broader functional group tolerance, and improved efficiency.[1][2] This application note details a proposed synthetic route based on a palladium-catalyzed intramolecular C-O bond formation, a powerful tool in heterocyclic synthesis.

Proposed Synthetic Strategy

The synthesis of the target compound, this compound, is approached via a two-step sequence. The first step involves the synthesis of the key precursor, N-(3-hydroxypyridin-4-yl)-4-bromobenzamide, through the acylation of 4-amino-3-hydroxypyridine with 4-bromobenzoyl chloride. The second, and key, step is a palladium-catalyzed intramolecular cyclodehydration to construct the oxazole ring. This strategy is predicated on the well-established ability of palladium catalysts to facilitate C-H activation and subsequent C-O or C-N bond formation.[1][2]

Experimental Protocols

Synthesis of the Precursor: N-(3-hydroxypyridin-4-yl)-4-bromobenzamide

This protocol outlines the synthesis of the amide precursor from the commercially available 4-amino-3-hydroxypyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Amino-3-hydroxypyridine110.111.10 g10.0
4-Bromobenzoyl chloride219.462.30 g10.5
Triethylamine (Et₃N)101.192.1 mL15.0
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-amino-3-hydroxypyridine (1.10 g, 10.0 mmol) and dichloromethane (50 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.1 mL, 15.0 mmol) to the suspension with vigorous stirring.

  • In a separate flask, dissolve 4-bromobenzoyl chloride (2.30 g, 10.5 mmol) in 10 mL of dry dichloromethane.

  • Add the 4-bromobenzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexane) to afford N-(3-hydroxypyridin-4-yl)-4-bromobenzamide as a solid.

Palladium-Catalyzed Synthesis of this compound

This protocol details the palladium-catalyzed intramolecular cyclization of the amide precursor to yield the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-(3-hydroxypyridin-4-yl)-4-bromobenzamide293.121.47 g5.0
Palladium(II) Acetate (Pd(OAc)₂)224.5056 mg0.25 (5 mol%)
XPhos476.65238 mg0.50 (10 mol%)
Potassium Carbonate (K₂CO₃)138.211.38 g10.0
1,4-Dioxane (anhydrous)88.1125 mL-

Procedure:

  • To a dry Schlenk tube, add N-(3-hydroxypyridin-4-yl)-4-bromobenzamide (1.47 g, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol), XPhos (238 mg, 0.50 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (25 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 24 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to yield this compound.

Mechanistic Considerations

The palladium-catalyzed formation of the oxazole ring is proposed to proceed through a catalytic cycle initiated by the oxidative addition of the palladium(0) species to the C-Br bond of the aryl halide is not the primary pathway here. Instead, a more plausible mechanism involves a C-H activation or a related intramolecular cyclization pathway. A likely sequence of events is as follows:

  • Coordination: The palladium catalyst coordinates to the amide precursor.

  • Intramolecular C-O Bond Formation: The palladium catalyst facilitates an intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, possibly through a concerted metalation-deprotonation or an oxidative addition/reductive elimination pathway involving the O-H bond.

  • Dehydration and Aromatization: Subsequent dehydration leads to the formation of the stable, aromatic oxazole ring.

  • Catalyst Regeneration: The active palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The choice of a bulky, electron-rich phosphine ligand such as XPhos is crucial for promoting the key steps in the catalytic cycle and preventing catalyst decomposition.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start_precursor 4-Amino-3-hydroxypyridine + 4-Bromobenzoyl chloride acylation Acylation in DCM with Et3N at 0 °C to RT start_precursor->acylation workup_precursor Aqueous Workup acylation->workup_precursor purification_precursor Column Chromatography workup_precursor->purification_precursor product_precursor N-(3-hydroxypyridin-4-yl)- 4-bromobenzamide purification_precursor->product_precursor start_final Amide Precursor product_precursor->start_final cyclization Pd(OAc)2, XPhos, K2CO3 in Dioxane at 100 °C start_final->cyclization workup_final Filtration through Celite cyclization->workup_final purification_final Column Chromatography workup_final->purification_final final_product This compound purification_final->final_product

Caption: A flowchart illustrating the two-stage synthesis of the target compound.

Proposed Catalytic Cycle

catalytic_cycle center Pd(0)L_n A Coordination center->A + Amide Precursor B Intramolecular C-O Bond Formation A->B [Pd-Amide Complex] C Dehydration B->C [Palladacycle Intermediate] D Product Release C->D Formation of Oxazole Ring D->center Regeneration of Pd(0)

Caption: A simplified representation of the proposed palladium catalytic cycle.

Conclusion

The palladium-catalyzed synthesis of this compound presented in this application note offers a modern and efficient route to a valuable heterocyclic scaffold. By providing a detailed, step-by-step protocol and discussing the underlying mechanistic principles, this guide aims to empower researchers to successfully synthesize this and related compounds. The versatility of the bromo-substituent opens up numerous avenues for further chemical exploration, making this a key building block for the development of novel pharmaceuticals and functional materials.

References

  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • PubChem. (n.d.). 4-Aminopyridin-3-ol hydrochloride. Retrieved January 19, 2026, from [Link]

  • Reen, G. K., Kumar, A., & Sharma, P. (2016). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. [Link]

Sources

Application Notes and Protocols: 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolopyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them a major focus of therapeutic development.[1][2] The ATP binding site of kinases presents a well-defined pocket for the development of small-molecule inhibitors.[3]

The oxazolopyridine core structure has emerged as a promising scaffold in the design of novel kinase inhibitors. Various derivatives, such as those based on oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine, have demonstrated inhibitory activity against a range of kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Janus Kinase 1 (JAK1).[4][5]

This document provides detailed application notes and protocols for the characterization of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine , a compound belonging to this promising class of heterocyclic molecules. While public data on this specific molecule is limited, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent. The following protocols are designed to provide a robust framework for researchers to investigate its kinase inhibitory profile, from initial in vitro screening to cell-based functional assays.

Compound Profile: this compound

PropertyValue
Molecular Formula C₁₂H₇BrN₂O
Molecular Weight 274.10 g/mol
IUPAC Name This compound
CAS Number Not available
Structure Chemical structure of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (Note: Structure for the related isomer 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is shown for illustrative purposes[6])

Part 1: In Vitro Characterization of Kinase Inhibition

The initial step in evaluating a potential kinase inhibitor is to determine its activity against purified enzymes in a cell-free environment. This allows for the direct measurement of enzyme inhibition and the determination of key parameters like the half-maximal inhibitory concentration (IC50).

Luminescence-Based In Vitro Kinase Activity Assay (ADP-Glo™ Principle)

This protocol outlines a method to measure the inhibitory effect of this compound on a specific kinase by quantifying the amount of ADP produced during the kinase reaction.[1][7] The luminescent signal is directly proportional to the amount of ADP generated, and therefore inversely proportional to the kinase inhibition.[1][7]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound dilutions or DMSO control to wells prep_compound->add_compound prep_kinase Prepare kinase reaction mixture (Kinase, Substrate, Buffer) add_kinase Add kinase to wells prep_kinase->add_kinase incubate_bind Incubate for inhibitor binding add_kinase->incubate_bind start_reaction Initiate reaction with ATP/Substrate mixture incubate_bind->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop generate_signal Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_stop->generate_signal incubate_signal Incubate at RT generate_signal->incubate_signal read_luminescence Measure luminescence incubate_signal->read_luminescence plot_data Plot luminescence vs. log[inhibitor] read_luminescence->plot_data calculate_ic50 Fit sigmoidal dose-response curve to determine IC50 plot_data->calculate_ic50

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Kinase of interest (e.g., GSK-3β, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO (as a negative control) to the appropriate wells.

    • Add 2.5 µL of the kinase to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for the inhibitor to bind to the kinase.[1]

  • Initiation and Incubation of Kinase Reaction:

    • Prepare a substrate/ATP mixture. The ATP concentration should ideally be at the Kₘ value for the specific kinase to ensure accurate and comparable IC50 data.[8]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes, or a time determined to be within the linear range of the reaction.[1]

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.[1]

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[1]

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]

Part 2: Cell-Based Assays for Functional Inhibition

While in vitro assays are essential for determining direct enzyme inhibition, they do not fully represent the complex cellular environment.[3][9] Cell-based assays are crucial for confirming that the compound can penetrate cell membranes, engage its target in a physiological context, and exert a functional effect.[2][3]

Cellular Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a kinase's downstream substrate within intact cells.[3][10] This provides direct evidence of target engagement and functional inhibition in a cellular context.

G inhibitor 2-(4-Bromophenyl) oxazolo[4,5-C]pyridine kinase Target Kinase inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation adp ADP p_substrate Phosphorylated Substrate (p-Substrate) cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response atp ATP

Caption: Inhibition of a kinase cascade by this compound.

Materials:

  • Cell line expressing the target kinase and substrate (endogenously or via transfection).

  • This compound

  • Cell culture medium and supplements

  • Serum (FBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA-based assay kit with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form of the substrate (e.g., PathScan®, AlphaLISA®).[10]

  • 96-well cell culture plates

  • Plate reader compatible with the chosen detection method (e.g., colorimetric, chemiluminescent).

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The following day, starve the cells in serum-free medium for 4-6 hours to reduce basal kinase activity.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-treat the cells with the compound dilutions or vehicle control for 1-2 hours.

  • Kinase Activation and Cell Lysis:

    • Stimulate the cells with an appropriate growth factor or agonist to activate the target kinase pathway (if required).

    • After a short stimulation period (e.g., 15-30 minutes), aspirate the medium and lyse the cells by adding ice-cold lysis buffer to each well.

    • Incubate on ice for 10 minutes with gentle agitation.

  • ELISA Procedure:

    • Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody for the total substrate protein.

    • Follow the manufacturer's instructions for the specific ELISA kit, which typically involves:

      • Incubation of the lysate in the coated wells.

      • Washing steps to remove unbound material.

      • Addition of the phospho-site-specific detection antibody.

      • Further washing steps.

      • Addition of a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Addition of the detection substrate and measurement of the signal.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total amount of substrate (if a separate assay for total protein is performed) or total protein concentration.

    • Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Cell Proliferation Assay (BaF3 Model)

For kinases that are known oncogenic drivers, the BaF3 cell proliferation assay is a powerful tool.[10] BaF3 cells are dependent on Interleukin-3 (IL-3) for survival and proliferation. When these cells are engineered to express an oncogenic kinase, they become IL-3 independent, and their survival now relies on the activity of that specific kinase.[3][10] This system provides a clean and specific readout for inhibitors that target the oncogenic driver.

Materials:

  • BaF3 cells engineered to express the target oncogenic kinase.

  • Control (parental) BaF3 cells.

  • RPMI-1640 medium with appropriate supplements.

  • IL-3.

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

  • White or clear 96-well plates suitable for the viability assay.

Methodology:

  • Cell Seeding:

    • Wash the engineered BaF3 cells to remove any residual IL-3.

    • Resuspend the cells in IL-3-free medium.

    • Seed the cells into a 96-well plate at a low density (e.g., 5,000 cells/well).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in IL-3-free medium.

    • Add the compound dilutions to the wells containing the engineered BaF3 cells. Include a vehicle-only control.

    • As a control for general cytotoxicity, treat the parental BaF3 cells (grown in IL-3 containing medium) with the same compound dilutions.

  • Incubation and Viability Measurement:

    • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

    • After incubation, add the chosen cell viability reagent to each well according to the manufacturer's protocol.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • The signal is proportional to the number of viable cells.

    • Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the GI50 (50% growth inhibition) value for the engineered cells.

    • Compare the GI50 value from the engineered cells to that of the parental cells to assess the specificity of the compound for the target kinase.

References

  • Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. Available from: [Link]

  • Cell-based test for kinase inhibitors. (2020-11-26). INiTS. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology. Available from: [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available from: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2015-06-24). PLOS One. Available from: [Link]

  • In vitro kinase assay. (2023-09-23). Protocols.io. Available from: [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. (2017-08). PubMed. Available from: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2024-06-12). MDPI. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PMC - PubMed Central. Available from: [Link]

  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. Available from: [Link]

  • Kinase assays. (2020-09-01). BMG LABTECH. Available from: [Link]

  • 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. PubChem. Available from: [Link]

Sources

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab], Senior Application Scientist

Introduction: The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer potential of a specific analogue, 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine. While direct studies on this exact molecule are emerging, the protocols outlined herein are based on established methodologies for analogous compounds, such as oxazolo[5,4-d]pyrimidines and other related structures that have shown promise as anticancer agents.[3][4][5][6] The primary objective is to provide a robust framework for assessing the compound's cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action.

The bromophenyl moiety is a common substituent in potent anticancer compounds, often contributing to enhanced binding affinity with biological targets.[7][8] The protocols described are designed to be self-validating, with integrated controls and clear endpoints to ensure data integrity and reproducibility.

Part 1: Initial Cytotoxicity Screening

The initial phase of evaluation aims to determine the concentration-dependent effect of this compound on the viability of various cancer cell lines. This is a critical first step to establish a therapeutic window and guide the design of subsequent mechanistic studies.

Cell Line Selection and Maintenance

The choice of cell lines is crucial and should ideally represent a spectrum of cancer types to assess the breadth of the compound's activity. A common panel includes cell lines from prevalent cancers such as breast, lung, colon, and ovarian cancer.[3][6][9]

  • Recommended Cell Lines:

    • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

    • A549: Lung carcinoma.

    • HT-29: Primary colon adenocarcinoma.

    • SKOV3: Ovarian cancer.[10]

    • A normal cell line (e.g., NHDF - Normal Human Dermal Fibroblasts) should be included to assess selectivity.[6]

  • Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for determining cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[7][10] Add the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[6]

  • Incubation: Incubate the plate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Expected Data Summary:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HT-29[Insert Value][Insert Value]
SKOV3[Insert Value][Insert Value]
NHDF[Insert Value][Insert Value]

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is established, the next logical step is to investigate how the compound exerts its effects. This involves exploring its impact on key cellular processes such as cell cycle progression and apoptosis.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[11]

Protocol:

  • Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

Induction of apoptosis (programmed cell death) is a hallmark of many effective chemotherapeutic agents.[11]

Protocol (Annexin V/PI Staining):

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Cytotoxicity and Mechanistic Studies:

Caption: Experimental workflow for in vitro anticancer evaluation.

Part 3: Investigating Potential Signaling Pathways

Based on the literature for structurally similar compounds, this compound may target key signaling pathways involved in cancer cell proliferation and survival.[1][12] Western blotting can be employed to probe the expression levels of key proteins in these pathways.

Potential Targets and Pathways
  • EGFR/Akt/Erk Pathway: Many kinase inhibitors target the epidermal growth factor receptor (EGFR) and its downstream signaling components.[12]

  • Apoptosis-Related Proteins: Investigation of proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) can provide insights into the apoptotic mechanism.[1]

  • Cell Cycle Regulators: Analysis of cyclins and cyclin-dependent kinases (CDKs) can confirm the findings from cell cycle analysis.[11]

Western Blotting Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Potential Signaling Pathway Perturbation:

G Compound This compound EGFR EGFR Compound->EGFR Inhibition? Bcl2 Bcl-2 Compound->Bcl2 Downregulation? Akt Akt EGFR->Akt Erk Erk1/2 EGFR->Erk Proliferation Cell Proliferation Akt->Proliferation Erk->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Hypothesized signaling pathway targeted by the compound.

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. PMC - NIH. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. Available at: [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Preprints.org. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Antibacterial Screening of Novel Oxazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Pressing Need for Novel Antibacterial Agents and the Promise of Oxazolopyridines

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The World Health Organization has highlighted the urgent need for the discovery and development of new classes of antibiotics to combat multidrug-resistant pathogens. In this context, heterocyclic compounds have emerged as a promising avenue for novel antibacterial agents. Among these, the oxazolopyridine scaffold has garnered significant interest due to its structural similarity to purine bases and its potential to interact with various bacterial targets.[1][2] This application note provides a detailed, in-depth guide for the comprehensive antibacterial screening of novel oxazolopyridine compounds, from initial determination of inhibitory concentrations to characterization of bactericidal or bacteriostatic activity and preliminary safety assessment. The protocols herein are grounded in established methodologies, including those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible data generation.[3][4][5][6][7]

Part 1: Foundational Screening - Determining the Minimum Inhibitory Concentration (MIC)

The initial step in evaluating a novel compound's antibacterial potential is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6][7] The broth microdilution method is a widely accepted and standardized technique for MIC determination, offering a quantitative assessment of a compound's potency.[3][4][5][6][7]

Scientific Rationale

The broth microdilution assay relies on the principle of exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the presence or absence of visible bacterial growth is assessed. This method, as detailed in the CLSI M07 guidelines, provides a reliable and reproducible means of quantifying the in vitro activity of an antimicrobial agent.[3][4][5][6][7]

Experimental Workflow: MIC Determination

MIC_Workflow Compound_Prep Prepare Stock Solution of Oxazolopyridine Compound Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_MIC Visually Inspect for Growth and Determine MIC Incubation->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Novel oxazolopyridine compounds

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each oxazolopyridine compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Add 50 µL of sterile CAMHB to wells 2-12 of a 96-well plate.

    • Add 100 µL of the diluted compound (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[5]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 2: Characterizing Antibacterial Dynamics - The Time-Kill Kinetics Assay

Once the MIC is established, the next crucial step is to understand the dynamic interaction between the compound and the bacteria over time. The time-kill kinetics assay provides this insight, differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Scientific Rationale

This assay measures the rate of bacterial killing by exposing a standardized inoculum to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to enumerate viable bacteria (Colony Forming Units, CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][9]

Experimental Workflow: Time-Kill Kinetics

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling Over Time cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Tubes Prepare Tubes with CAMHB and Compound at various MICs (e.g., 1x, 2x, 4x MIC) Inoculum->Tubes Incubate Incubate at 37°C with Shaking Tubes->Incubate Sample Collect Aliquots at 0, 2, 4, 8, 24 hours Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate Incubate_Plates Incubate Plates Overnight Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot Plot log10 CFU/mL vs. Time Count_CFU->Plot

Caption: Workflow for the time-kill kinetics assay.

Detailed Protocol: Time-Kill Kinetics Assay

Materials:

  • Novel oxazolopyridine compound

  • CAMHB

  • Bacterial strain of interest

  • Sterile culture tubes

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar)

  • Shaking incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC protocol, aiming for a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.

  • Assay Setup:

    • Prepare tubes containing CAMHB and the oxazolopyridine compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube containing only CAMHB and the bacterial inoculum.

  • Inoculation and Sampling:

    • Inoculate all tubes (except a sterility control) with the standardized bacterial suspension.

    • Immediately after inoculation (T=0), remove an aliquot from the growth control tube, perform serial dilutions in sterile saline, and plate onto agar to determine the initial CFU/mL.

    • Incubate all tubes at 37°C with shaking.

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove aliquots from each tube, perform serial dilutions, and plate onto agar.

  • Colony Counting and Data Analysis:

    • Incubate the agar plates overnight at 37°C.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Data Presentation: Time-Kill Assay Results
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.84.63.92.9
88.94.13.1<2.0
249.23.5<2.0<2.0

Part 3: Preliminary Safety Assessment - In Vitro Cytotoxicity

A critical aspect of early-stage drug discovery is to assess the potential toxicity of a compound to mammalian cells. A favorable antibacterial agent should exhibit high potency against bacterial targets while demonstrating low toxicity to host cells.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][10][11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[2][10]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_assay_analysis Assay & Analysis Seed_Cells Seed Mammalian Cells in 96-well Plate Incubate_Adhere Incubate for 24h to allow cell adherence Seed_Cells->Incubate_Adhere Treat_Cells Treat Cells with Serial Dilutions of Oxazolopyridine Compound Incubate_Adhere->Treat_Cells Incubate_Treat Incubate for 24-48h Treat_Cells->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the oxazolopyridine compounds in complete medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations.

    • Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for another 24 to 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability versus compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Results
Compound Concentration (µM)% Cell Viability
0.198.5
195.2
1089.7
5065.3
10048.1
20022.4

Part 4: Investigating the Mechanism of Action

Understanding how a novel antibacterial compound exerts its effect is crucial for its development. For oxazolopyridine derivatives, several potential mechanisms of action have been proposed based on their structural characteristics and preliminary studies on related compounds.

Potential Bacterial Targets
  • DNA Gyrase Inhibition: The structural resemblance of the oxazolopyridine core to the quinolone antibiotics suggests that these compounds may target bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[1][12][13][14][15][16] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. Further investigation through enzymatic assays with purified DNA gyrase would be necessary to confirm this hypothesis.

  • Inhibition of Protein Synthesis: Some heterocyclic compounds, particularly those related to oxazolidinones, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[17][18] Given the structural features of oxazolopyridines, this represents another plausible mechanism of action that warrants investigation through in vitro translation assays.

  • Cell Wall Synthesis Inhibition: Disruption of the bacterial cell wall is a well-established mechanism for many successful antibiotics.[10][19] High-throughput screening methods and assays that monitor the integrity of the cell wall can be employed to explore if oxazolopyridine compounds interfere with this critical pathway.[19]

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the initial antibacterial screening of novel oxazolopyridine compounds. By systematically determining the MIC, characterizing the bactericidal or bacteriostatic properties through time-kill assays, and assessing preliminary cytotoxicity, researchers can efficiently identify promising lead candidates for further development. The elucidation of the precise mechanism of action will be a critical next step in optimizing these compounds and advancing the fight against antimicrobial resistance.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 10th ed. CLSI standard M07. Clinical and Laboratory Standards Institute; 2015. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. Clinical and Laboratory Standards Institute; 2009. [Link]

  • GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Salman, A. S., Mohamed, M. A., & Elsisi, D. M. (2020). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry, 5(3), 222-230. [Link]

  • Salman, A. S., Mahmoud, N. A., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research: B Chemistry, 16(1). [Link]

  • CLSI. Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10. Clinical and Laboratory Standards Institute; 2015. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • ResearchGate. Graphical representation depicting antibacterial activity of the synthesized moieties. [Link]

  • ResearchGate. Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design. [Link]

  • Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. Advanced Healthcare Materials, e2301961. [Link]

  • Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. PubMed. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Hoshino, K., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(9), 3516-3523. [Link]

  • Chan, P. F., et al. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Journal of Medicinal Chemistry, 55(17), 7653-7663. [Link]

  • MDPI. DNA Gyrase as a Target for Quinolones. [Link]

  • ResearchGate. Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. MDPI. [Link]

  • Azalomycin F4a targets peptidoglycan synthesis of Gram-positive bacteria revealed by high-throughput CRISPRi-seq analysis. PubMed. [Link]

  • ResearchGate. Selected oxazolo[5,4-d]pyrimidines showing biological activity. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]

Sources

Application Note & Protocol: Efficient Synthesis of 2-Aryl-Oxazolo[4,5-c]pyridines via Palladium-Catalyzed Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of an aryl group at the 2-position of this scaffold is a critical step in the synthesis of many potent therapeutic agents, including anti-inflammatory and antibacterial agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging this crucial carbon-carbon bond.[3][4][5] This document provides a comprehensive guide for researchers, outlining the mechanistic underpinnings, key parameter optimization, and a detailed, field-proven protocol for the synthesis of 2-aryl-oxazolo[4,5-c]pyridines.

Introduction: Significance of the Oxazolo[4,5-c]pyridine Core

The fusion of oxazole and pyridine rings creates a unique heterocyclic system with a distinct electronic and steric profile, making it an attractive scaffold for drug design.[6][7] Molecules incorporating the 2-aryl-oxazolo[4,5-c]pyridine core have demonstrated a broad spectrum of pharmacological activities. The ability to efficiently and modularly synthesize libraries of these compounds is therefore of paramount importance in drug discovery and development programs. The Suzuki-Miyaura coupling offers an ideal synthetic tool, valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[8][9]

The Suzuki-Miyaura Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (e.g., an arylboronic acid) with an organic halide or triflate.[4][5] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the 2-halo-oxazolo[4,5-c]pyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[10]

  • Transmetalation: A base activates the arylboronic acid, forming a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.[4][8]

  • Reductive Elimination: The two organic groups (the oxazolopyridine and the aryl group) on the palladium center are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][4][5]

Suzuki_Mechanism Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex2 [OxazoloPy]-Pd(II)L₂-[Ar] pd0->pd_complex2 ox_add Oxidative Addition pd_complex1 [OxazoloPy]-Pd(II)L₂-X ox_add->pd_complex1 pd_complex1->pd0 out1 X⁻ pd_complex1->out1 transmetal Transmetalation transmetal->pd_complex2 pd_complex2->pd_complex1 red_elim Reductive Elimination pd_complex2->red_elim out2 [B(OH)₃X]⁻ pd_complex2->out2 red_elim->pd0 product 2-Aryl-Oxazolo[4,5-c]pyridine (R-Ar) red_elim->product in1 2-Halo-Oxazolo[4,5-c]pyridine (R-X) in1->ox_add in2 Ar-B(OH)₂ + Base in2->transmetal

Figure 1: Suzuki-Miyaura Catalytic Cycle

Key Reagents and Parameter Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of several components. Optimization is often required to achieve high yields, especially with challenging heteroaromatic substrates.[11][12]

  • 2-Halo-oxazolo[4,5-c]pyridine Substrate: The starting material is typically a 2-chloro or 2-bromo derivative. While bromides are more reactive, chlorides can be more cost-effective. The synthesis of the 2-chloro precursor often starts from commercially available materials like 2-amino-3-hydroxypyridine.[13][14]

  • Palladium Catalyst/Precatalyst: A variety of palladium sources can be used.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common, air-sensitive catalyst that is often used directly.[4]

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable precatalyst that is reduced in situ to the active Pd(0) species. It is particularly effective for heteroaromatic couplings.[12][15][16]

    • Buchwald Precatalysts (e.g., SPhos G4, XPhos G4): These are highly active, state-of-the-art precatalysts that allow for lower catalyst loadings and milder reaction conditions.[12]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction outcome.

    • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is stronger and can be beneficial for less reactive substrates.[17]

    • Phosphates (K₃PO₄): A strong base often used with sterically hindered substrates or when carbonates are ineffective.[4][12]

  • Solvent: A mixture of an organic solvent and water is typically employed. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • 1,4-Dioxane/H₂O: A very common and effective solvent system.[4]

    • Toluene/H₂O or DMF/H₂O: Alternative solvent systems that may be advantageous for specific substrates.[12][17]

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a representative 2-aryl-oxazolo[4,5-c]pyridine.

Materials & Equipment:

  • 2-Chloro-oxazolo[4,5-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-oxazolo[4,5-c]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio, ~0.1 M concentration relative to the limiting reagent) via syringe.[4][12]

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][15] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-chloro-oxazolo[4,5-c]pyridine is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-oxazolo[4,5-c]pyridine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Figure 2: General Experimental Workflow

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure proper degassing of solvents and reaction vessel.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature (up to reflux). Consider using a more active catalyst like a Buchwald precatalyst.[12]
Protodeborylation Boronic acid is sensitive to aqueous/basic conditions, leading to its decomposition.Use a less aqueous solvent system, a milder base (e.g., KF), or add the boronic acid portion-wise.
Homocoupling of Boronic Acid Oxygen contamination can promote this side reaction.Improve the degassing procedure. Ensure a strict inert atmosphere is maintained throughout the reaction.
Difficult Purification Product co-elutes with impurities or residual catalyst.Optimize the eluent system for column chromatography. A filtration through a pad of Celite before concentration can help remove palladium residues.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and highly reliable method for the synthesis of 2-aryl-oxazolo[4,5-c]pyridines. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocol provided herein serves as a validated starting point for further exploration and optimization in drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Schroeder Group, University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1.
  • Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ).
  • Wiley Online Library. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ChemicalBook. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis.
  • ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PubMed. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines.
  • Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ResearchGate. In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents | Request PDF.
  • ACS Publications. 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)
  • PrepChem.com. Synthesis of 2-mercapto-oxazolo[4,5-b]pyridine.
  • Benchchem. 2-Chlorooxazolo[4,5-b]pyridine | 325976-45-2.
  • Wiley Online Library. Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines.
  • ResearchGate. Synthesis of 2-(phenyl)
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

Sources

Definitive Structural Elucidation of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine via 1H and 13C Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine, a heterocyclic compound featuring a fused oxazolo-pyridine core and a bromophenyl substituent, presents a unique structural motif with potential applications in medicinal chemistry. This application note provides a comprehensive guide to the characterization of this molecule using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We detail field-proven protocols for sample preparation, data acquisition, and processing. Furthermore, we offer an in-depth analysis of the expected spectral features, explaining the causal relationships between the molecule's electronic environment and its NMR signature. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR techniques for the definitive structural verification of complex heterocyclic systems.

Introduction: The Imperative for Structural Verification

In the synthesis of novel compounds, particularly those with intricate heterocyclic scaffolds like this compound, confirmation of the molecular structure is paramount. Ambiguities in structure can lead to erroneous interpretations of biological activity and flawed structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structures in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2]

This document outlines the systematic approach to characterizing this compound, leveraging the distinct capabilities of both 1H and 13C NMR.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and proposed numbering for this compound are presented below. This numbering scheme will be used throughout the subsequent spectral analysis.

G cluster_mol This compound N1 N C4 C4 N1->C4 C2 C2 C2->N1 C1_prime C1' C2->C1_prime O3 O O3->C2 C9 C9 C4->C9 C5 C5 C5->C4 H5 H5 C5->H5 C6 C6 C6->C5 C7 C7 C7->C6 H7 H7 C7->H7 N8 N8 N8->C7 C9->O3 C9->N8 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime H3_prime H3' C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime Br Br C4_prime->Br C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime

Figure 1. Molecular structure and atom numbering scheme.

Experimental Methodologies: A Validated Protocol

The quality of NMR data is directly dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Part A: Protocol for NMR Sample Preparation
  • Material & Solvent Selection : For a small organic molecule like this, 5-25 mg of the sample is typically sufficient for 1H NMR, while 13C NMR may require 50-100 mg for a spectrum with a good signal-to-noise ratio acquired in a reasonable time.[3] The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Sample Dissolution :

    • Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[4]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[5] This volume is optimal for standard 5 mm NMR tubes on modern spectrometers.[6]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is essential for acquiring high-quality spectra, as solids can disrupt the magnetic field homogeneity.[5]

  • Transfer to NMR Tube :

    • Using a clean glass Pasteur pipette, transfer the solution from the vial into a high-quality, clean, and unscratched 5 mm NMR tube.[3] Filtering the solution through a small plug of glass wool in the pipette can remove any residual particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Internal Standard : Deuterated solvents typically contain a small amount of tetramethylsilane (TMS) as an internal reference, with its signal defined as 0.00 ppm.[2] If the solvent is TMS-free, the residual proton signal of the solvent (e.g., CHCl₃ at ~7.26 ppm) can be used as a secondary reference.[6]

Part B: Protocol for NMR Data Acquisition

The following workflow represents a standard suite of experiments for comprehensive structural elucidation.

Figure 2. Workflow for comprehensive NMR-based structural elucidation.

  • Instrumentation : Data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • 1D ¹H Experiment : Acquire a standard proton spectrum with 16-32 scans.

  • 1D ¹³C Experiment : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, several hundred to a few thousand scans may be necessary.[3]

  • 2D Experiments (Optional but Recommended) : For unambiguous assignment, correlation experiments like COSY, HSQC, and HMBC are invaluable.[7][8]

Part C: Protocol for NMR Data Processing

Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate an interpretable frequency-domain spectrum.[9][10]

  • Fourier Transform (FT) : The FID (time-domain data) is converted into the spectrum (frequency-domain data) using a Fourier Transform algorithm.[11][12]

  • Phase Correction : The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.[13]

  • Baseline Correction : A polynomial function is applied to correct for any distortions in the spectral baseline.[13]

  • Referencing : The chemical shift axis (x-axis) is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[11]

  • Integration : For the ¹H spectrum, the area under each signal is integrated to determine the relative number of protons contributing to that signal.

Spectral Interpretation: Decoding the Molecular Signature

The following sections provide an expert analysis of the anticipated 1H and 13C NMR spectra based on established principles of chemical shifts and coupling constants for similar heterocyclic and aromatic systems.[14][15]

Analysis of the ¹H NMR Spectrum

The proton spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm).

  • Pyridine Ring Protons (H5, H7) : The pyridine ring is an electron-deficient system, causing its protons to be "deshielded" and resonate at a lower field (higher ppm value) compared to benzene.[16][17]

    • H7 : This proton is adjacent to the pyridine nitrogen (N8) and is expected to be the most downfield signal of the pyridine system, likely appearing as a doublet of doublets (dd).

    • H5 : This proton will be further upfield than H7 and will also likely appear as a doublet of doublets (dd).

  • Bromophenyl Ring Protons (H2'/H6', H3'/H5') : The para-substitution pattern of the bromophenyl ring creates chemical and magnetic equivalence. This results in a characteristic AA'BB' system, which often simplifies to two distinct doublets at moderate to high field strengths.[18]

    • H3'/H5' : These protons are ortho to the electron-withdrawing bromine atom and are expected to appear as a doublet at a lower field than H2'/H6'.

    • H2'/H6' : These protons are meta to the bromine atom and will appear as a second doublet, slightly upfield. The coupling constant (J) for both doublets will be identical and typical for ortho-coupling in a benzene ring (~8-9 Hz).

Table 1. Predicted ¹H NMR Data for this compound in CDCl₃

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration Rationale
H7 ~8.5 - 8.8 dd J (ortho) ≈ 4-5, J (meta) ≈ 1-2 1H Deshielded by adjacent pyridine nitrogen (N8).
H5 ~8.0 - 8.3 dd J (ortho) ≈ 7-8, J (meta) ≈ 1-2 1H Typical pyridine proton chemical shift.
H2'/H6' ~7.8 - 8.1 d J (ortho) ≈ 8-9 2H Protons ortho to the oxazole ring linkage.

| H3'/H5' | ~7.6 - 7.8 | d | J (ortho) ≈ 8-9 | 2H | Protons meta to the oxazole ring, ortho to Bromine. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the aromatic carbons, as C2'/C6' and C3'/C5' are chemically equivalent.

  • Oxazole Ring Carbons (C2, C4, C9) : These carbons have characteristic chemical shifts.

    • C2 : This carbon is bonded to a nitrogen, an oxygen, and the bromophenyl ring. It is expected to be significantly downfield, likely in the δ 160-165 ppm range.[19]

    • C4 & C9 : These are the bridgehead carbons shared with the pyridine ring. Their shifts will be influenced by both heterocyclic rings.

  • Pyridine Ring Carbons (C5, C6, C7) : The chemical shifts are influenced by the proximity to the nitrogen atom. Carbons adjacent to the nitrogen (C7) are typically downfield.[20]

  • Bromophenyl Ring Carbons (C1', C2'/C6', C3'/C5', C4') :

    • C4' : The carbon directly attached to the bromine atom (ipso-carbon) will have its chemical shift influenced by the heavy atom effect, typically appearing around δ 125-130 ppm. Its signal intensity is often reduced.

    • C1' : The carbon attached to the oxazole ring will be found around δ 128-132 ppm.

    • C2'/C6' & C3'/C5' : These will appear as two distinct signals in the typical aromatic carbon region (δ 120-140 ppm).[21]

Table 2. Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
C2 ~162 - 166 O-C =N carbon of the oxazole ring.[22]
C4 ~150 - 155 Bridgehead carbon, influenced by N1 and fusion.
C9 ~140 - 145 Bridgehead carbon, influenced by O3 and fusion.
C7 ~148 - 152 Carbon adjacent to pyridine nitrogen (N8).[23]
C5 ~120 - 125 Standard pyridine carbon.
C6 ~115 - 120 Influenced by fusion to the oxazole ring.
C1' ~128 - 132 Quaternary carbon attached to the heterocyclic core.
C4' ~125 - 130 Ipso-carbon attached to Bromine.
C3'/C5' ~132 - 135 Aromatic CH ortho to Bromine.

| C2'/C6' | ~129 - 132 | Aromatic CH meta to Bromine. |

Conclusion

The combination of 1H and 13C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, high-quality spectra can be reliably obtained. The subsequent analysis, guided by an understanding of chemical shift trends and spin-spin coupling, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. The application of 2D NMR techniques can further solidify these assignments, providing an unassailable data package for publication, patent filing, or regulatory submission.

References

  • 9 - An overview of data processing methods in high-resolution NMR spectroscopy.

  • 11 - JEOL USA Blog.

  • 6 - University of Minnesota Twin Cities.

  • 13 - A guide to pre-processing steps for NMR data.

  • 24 - General guidelines for preparing NMR samples, including protein samples.

  • 12 - A book covering techniques to process, present, and analyze NMR data.

  • 4 - Scribd.

  • 5 - Organomation.

  • 10 - Publication on NMR data processing methods.

  • 3 - Iowa State University.

  • 14 - ResearchGate.

  • 23 - Spectral data for Pyridine.

  • 20 - ResearchGate.

  • 15 - ESA-IPB.

  • 22 - Spectral data for Oxazole.

  • 21 - Provides NMR data for 2-(4-Bromophenyl)pyridine.

  • 18 - Examples of 1H NMR spectra for various aromatic compounds.

  • 16 - Reference spectra for Pyridine.

  • 2 - AZoOptics.

  • 19 - Publication on NMR of oxadiazole derivatives.

  • 1 - A guide to NMR interpretation.

  • 7 - Emery Pharma.

  • 17 - A reference for common chemical shift ranges.

  • [1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3,4-b][6][9][13] Thiadiazine Derivatives - PubMed]() - An example of using 2D NMR for heterocyclic compound characterization.

Sources

Application Note: High-Resolution Mass Spectrometry for the Definitive Structural Elucidation of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the analysis of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, using High-Resolution Mass Spectrometry (HRMS). We detail a robust methodology employing Liquid Chromatography coupled to an Orbitrap-based Mass Spectrometer (LC-HRMS) with Electrospray Ionization (ESI). The protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system for achieving unambiguous compound identification and structural confirmation through accurate mass measurement and isotopic pattern analysis. The causality behind each experimental choice is explained to provide a framework for adapting this method to other novel small molecules.

Introduction: The Analytical Challenge of Novel Heterocycles

The oxazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and neuroprotective agents. The precise characterization of these novel chemical entities is a cornerstone of the drug discovery and development pipeline. This compound (Molecular Formula: C₁₂H₇BrN₂O) is one such molecule whose unambiguous identification is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of biological screening data.

High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique for this purpose. Unlike nominal mass instruments, HRMS platforms like the Orbitrap provide mass measurements with high accuracy (typically < 5 ppm), enabling the determination of elemental composition from the exact mass.[1] This capability, combined with the analysis of the characteristic isotopic signature of bromine, provides two orthogonal data points for confident structural confirmation.

The Principle of HRMS in Compound Confirmation

The power of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental compositions. This is due to the "mass defect" of individual isotopes, where the exact mass is not an integer.[1] For this compound, the presence of bromine provides a unique analytical advantage. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[2][3] Observing this 1:1 isotopic pattern is a hallmark of a monobrominated compound.

Experimental Workflow: A Self-Validating System

The experimental design is structured to ensure data integrity from sample preparation to final analysis. Each step is chosen to minimize ambiguity and maximize the quality of the HRMS data.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in LC-MS Grade Methanol to 1 mg/mL prep1->prep2 prep3 Dilute to 1-10 µg/mL in Mobile Phase A prep2->prep3 lc1 Inject 5 µL prep3->lc1 Transfer to Vial lc2 C18 Reversed-Phase Chromatography lc1->lc2 ms1 Electrospray Ionization (ESI), Positive Mode lc2->ms1 Elution ms2 Full Scan MS (Orbitrap, R=120,000) ms1->ms2 ms3 Data-Dependent MS/MS (HCD Fragmentation) ms2->ms3 data1 Extract Ion Chromatogram (XIC) ms3->data1 Raw Data Acquisition data2 Determine Accurate Mass & Calculate Elemental Formula data1->data2 data3 Analyze Isotopic Pattern data2->data3

Caption: Experimental workflow for HRMS analysis.

Materials and Reagents
  • Analyte: this compound (synthesis- or vendor-provided)

  • Solvents: LC-MS Grade Methanol, Acetonitrile, and Water (Thermo Fisher Scientific or equivalent)

  • Mobile Phase Additive: Formic Acid, 99+% purity (Sigma-Aldrich or equivalent)

Sample Preparation Protocol

The goal of sample preparation is to create a clean, dilute solution compatible with the LC-MS system to avoid instrument contamination and ion suppression.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of LC-MS grade methanol. Vortex thoroughly to ensure complete dissolution.

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution into the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A concentration in the low µg/mL range is typically sufficient for modern HRMS instruments.[4]

  • Final Preparation: Transfer the final working solution to a 2 mL autosampler vial.

Causality: Using LC-MS grade solvents is critical to minimize background noise and adduct formation. Methanol is chosen for its ability to dissolve a wide range of organic compounds. Diluting the sample in the initial mobile phase prevents peak distortion during the chromatographic injection.

LC-HRMS Instrumentation and Protocol

Liquid Chromatography (LC) Parameters

A reversed-phase LC method is employed to separate the analyte from any potential impurities and deliver it to the mass spectrometer in a consistent solvent stream.

ParameterValueRationale
LC System Thermo Scientific™ Vanquish™ Horizon UHPLC SystemProvides robust and reproducible separations at high backpressures.
Column Hypersil GOLD™ C18, 2.1 x 50 mm, 1.9 µmC18 chemistry provides excellent retention for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidification promotes protonation for positive mode ESI and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute the compound in a sharp peak.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CEnsures reproducible retention times and improves peak symmetry.
Injection Volume 5 µLA small volume is sufficient for sensitive detection and avoids column overloading.
High-Resolution Mass Spectrometry (HRMS) Parameters

The following parameters are optimized for a Thermo Scientific™ Orbitrap Exploris™ 240 Mass Spectrometer, but can be adapted for similar high-resolution instruments.

ParameterValueRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar, nitrogen-containing heterocyclic compounds, which are readily protonated to form [M+H]⁺ ions.[5]
Ionization Mode PositiveThe pyridine and oxazole nitrogen atoms are basic sites that readily accept a proton.[6]
Capillary Voltage 3.5 kVOptimizes the electrospray plume for efficient ion generation.
Sheath/Aux Gas Flow 50 / 13 (arbitrary units)These gases aid in desolvation and nebulization of the eluent.[7]
Capillary Temperature 300 °CFacilitates the evaporation of solvent from the ESI droplets.[7]
Full Scan MS Mode Full MSAcquires data across a wide mass range to detect the molecular ion.
Resolution 120,000 @ m/z 200High resolution is essential to achieve the mass accuracy required for elemental composition determination.[4][8]
Scan Range m/z 100-500A targeted range that comfortably includes the expected molecular ion.
MS/MS Mode Data-Dependent Acquisition (DDA)Triggers fragmentation (MS²) scans on the most intense ions from the full scan, providing structural information.
Fragmentation Higher-Energy C-N-O-dissociation (HCD) @ 30% NCEHCD provides reproducible fragmentation patterns in the Orbitrap. The principal fragmentation is often the loss of the halogen atom.[9][10]

Expected Data and Interpretation

Accurate Mass and Elemental Composition

The primary objective is to measure the mass of the protonated molecule, [C₁₂H₇BrN₂O + H]⁺, with high accuracy.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₂H₇⁷⁹BrN₂ON/A
Monoisotopic Mass (M) 273.97418 DaN/A
Formula of [M+H]⁺ C₁₂H₈⁷⁹BrN₂O⁺N/A
Calculated m/z for [M+H]⁺ 274.98196274.98196 ± 5 ppm (e.g., ±0.0014 Da)
Calculated m/z for [M+2+H]⁺ 276.97991276.97991 ± 5 ppm (e.g., ±0.0014 Da)

Calculations based on the most abundant isotopes: C=12.000000, H=1.007825, Br=78.918338, N=14.003074, O=15.994915.

An experimentally measured m/z within a narrow tolerance (e.g., < 5 ppm) of the calculated value provides strong evidence for the proposed elemental composition.

Isotopic Pattern Analysis

The presence of bromine is definitively confirmed by the isotopic pattern of the molecular ion. The expected pattern is a distinctive pair of peaks with a ~1:1 intensity ratio.

Caption: Characteristic 1:1 isotopic pattern for a monobrominated compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the definitive identification of this compound. By leveraging the high mass accuracy and resolving power of an Orbitrap mass spectrometer, this method confirms the elemental composition and utilizes the unique isotopic signature of bromine for unambiguous structural validation. This self-validating workflow is essential for advancing drug discovery programs that rely on novel heterocyclic scaffolds, ensuring that biological data is built upon a foundation of high-confidence chemical characterization.

References

  • High-resolution, high mass accuracy analysis is available for small molecules. University of Texas Medical Branch. [Link]

  • PubChem Compound Summary for CID 13719724, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. National Center for Biotechnology Information. [Link]

  • Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. PubMed. [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. National Institutes of Health. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. The oxazolopyridine core is a significant "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most prevalent and straightforward method is the condensation and subsequent cyclodehydration of 3-amino-4-hydroxypyridine with 4-bromobenzoic acid or an activated derivative (such as 4-bromobenzoyl chloride). This reaction is typically promoted by a strong dehydrating agent or acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), at elevated temperatures.[2][3]

Q2: How critical is the purity of the starting materials?

Extremely critical. The success of the condensation reaction is highly dependent on the purity of both 3-amino-4-hydroxypyridine and the 4-bromobenzoyl species. Impurities in the aminohydroxypyridine can lead to a host of side products and discoloration, complicating purification. The 4-bromobenzoic acid should be free of other isomeric or dibrominated impurities. It is recommended to use starting materials of ≥98% purity or to purify them by recrystallization before use.

Q3: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis is a viable strategy for accelerating this type of heterocyclic condensation. It can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles and improved yields by minimizing the formation of thermal degradation byproducts.[4] Optimization of temperature, pressure, and irradiation time is necessary for each specific substrate combination.

Q4: Are there alternative synthetic strategies if the direct condensation fails?

While direct condensation is common, alternative multi-step routes can provide better control and yield. One such strategy involves a palladium-catalyzed cross-coupling reaction. For instance, one could synthesize a precursor via an amide coupling and then perform an intramolecular C-H arylation to form the final tricyclic system.[5] While more complex, this approach can be advantageous for sensitive substrates.

Troubleshooting Guide: Improving Synthesis Yield

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

A low or non-existent yield is the most common problem, often stemming from issues with the reaction setup, conditions, or reagents.

Possible Cause 1: Inefficient Dehydration/Cyclization

The formation of the oxazole ring requires the removal of two molecules of water (one from amide formation, one from cyclization). If this process is incomplete, the reaction will stall at the intermediate amide stage or fail to proceed altogether.

  • Solution:

    • Choice of Condensing Agent: Polyphosphoric acid (PPA) and Eaton's reagent are effective but can be viscous and difficult to stir. Ensure vigorous mechanical stirring to maintain a homogeneous mixture. For smaller scales, silica-supported perchloric acid can be an effective and easier-to-handle alternative.[6]

    • Temperature Control: These reactions typically require high temperatures (e.g., 150-200 °C). Ensure your reaction temperature is accurately monitored and maintained. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can cause decomposition of the starting materials or product.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that reagents (especially solvents, if used) are anhydrous. Moisture will consume the condensing agent and inhibit the reaction.

Possible Cause 2: Starting Material Degradation

Aminopyridine derivatives can be susceptible to oxidation and decomposition at high temperatures, especially under harsh acidic conditions.

  • Solution:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich 3-amino-4-hydroxypyridine.

    • Order of Addition: Consider adding the more sensitive aminohydroxypyridine portionwise to the hot PPA/4-bromobenzoic acid mixture to minimize its exposure time to high temperatures before reacting.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times at high temperatures can lead to degradation. Once the starting material is consumed, the reaction should be cooled and worked up promptly.

Possible Cause 3: Competing Side Reactions

At high temperatures, intermolecular reactions can occur, leading to the formation of polymeric tars instead of the desired intramolecular cyclization.

  • Solution:

    • Concentration: While often run neat in PPA, adjusting the concentration can sometimes help. If using a high-boiling solvent like sulfolane or Dowtherm A™, ensure the reaction is sufficiently dilute to favor the intramolecular pathway.

    • Lower Temperature Catalyst Systems: Explore alternative, milder methods. For example, converting 4-bromobenzoic acid to its acid chloride and reacting it with 3-amino-4-hydroxypyridine to form the amide, followed by cyclization with a milder agent like TsCl/pyridine or Burgess reagent, may prevent polymerization.

Issue 2: Difficult Product Purification

The crude product is often a dark, viscous oil or a discolored solid contaminated with baseline impurities and residual condensing agent.

Possible Cause 1: Residual Polyphosphoric Acid (PPA)

PPA can be challenging to remove during workup and can trap the product.

  • Solution: Careful Workup Protocol

    • While still warm and stirrable, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

    • The resulting solution will be highly acidic. Slowly and carefully neutralize it with a saturated base solution (e.g., NaOH, Na2CO3, or concentrated NH4OH) while cooling in an ice bath. The basic nature of the pyridine nitrogen in the product means it will be soluble at low pH and precipitate upon neutralization.

    • Filter the resulting solid and wash it thoroughly with copious amounts of cold water to remove inorganic salts.

Possible Cause 2: Baseline Impurities and Color

Tarry, colored impurities are common and can interfere with crystallization and chromatography.

  • Solution:

    • Charcoal Treatment: Before final purification, dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal, heat gently for 10-15 minutes, and filter through a pad of Celite. This can effectively remove many colored impurities.[7]

    • Column Chromatography:

      • Stationary Phase: Use silica gel for most applications. If your compound streaks badly, it may be due to the acidic nature of the silica. In this case, consider using neutral alumina or pre-treating your silica by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (0.5-1%).[7]

      • Mobile Phase: A gradient elution using a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point. The addition of a small amount of triethylamine to the mobile phase can improve peak shape for nitrogen-containing heterocycles.

    • Recrystallization: This is an excellent final purification step. Screen various solvents to find one that dissolves the compound when hot but provides low solubility when cold.[8][9] Good candidates include ethanol, isopropanol, acetonitrile, or toluene. If the compound "oils out," try adding more hot solvent to fully dissolve the oil and then allow it to cool much more slowly, or scratch the inside of the flask with a glass rod to induce nucleation.[7]

Experimental Protocols & Data
Protocol 1: Synthesis via PPA Condensation
  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add polyphosphoric acid (10 eq by weight relative to the limiting reagent).

  • Begin stirring and heat the PPA to 100 °C under a gentle flow of nitrogen.

  • Add 4-bromobenzoic acid (1.0 eq) to the hot PPA and stir until a homogeneous solution is formed.

  • Increase the temperature to 160 °C.

  • Slowly add 3-amino-4-hydroxypyridine (1.1 eq) in portions over 20 minutes. The mixture will darken.

  • Maintain the reaction at 160-170 °C for 4-6 hours, monitoring the progress by TLC or LC-MS (quench a small aliquot in ice water, neutralize, and extract with ethyl acetate).

  • Once the reaction is complete, allow the mixture to cool to ~120 °C.

  • Carefully pour the viscous mixture into a large beaker containing 500g of crushed ice per 50g of PPA used.

  • Stir the resulting slurry until all the PPA is hydrolyzed. Cool the beaker in an ice bath.

  • Slowly neutralize the acidic slurry by adding concentrated ammonium hydroxide until the pH is ~8-9. A precipitate should form.

  • Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration.

  • Wash the filter cake extensively with cold water, then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Proceed with purification by column chromatography or recrystallization.

Data Tables

Table 1: Reaction Parameter Optimization

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Change
Condensing Agent PPAEaton's ReagentLower viscosity can improve mixing and heat transfer.
Temperature 180 °C160 °CReduces thermal degradation while still promoting cyclization.
Atmosphere AirNitrogenPrevents oxidative side reactions of the aminopyridine.[10]
Equivalents of Amine 1.0 eq1.1 eqA slight excess can help drive the reaction to completion.

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Solution
No Reaction Inactive condensing agent (hydrolyzed)Use fresh PPA/Eaton's reagent; ensure anhydrous conditions.
Stalled at Amide Insufficient temperature or timeIncrease temperature to 160-170 °C; monitor for completion (4-8h).
Dark Tar Formed Decomposition/PolymerizationLower reaction temp; run under N2; ensure efficient stirring.
Streaking on TLC Basic compound on acidic silicaAdd 0.5-1% triethylamine or ammonia/methanol to the eluent.[7]
Low Recovery Product loss during workupEnsure complete precipitation by adjusting pH to 8-9; wash with cold solvents.
Visual Diagrams
Reaction Mechanism

The synthesis proceeds through an initial acylation to form an amide intermediate, which then undergoes intramolecular cyclodehydration to form the oxazole ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 3-Amino-4-hydroxypyridine IM1 Amide Intermediate (N-(4-hydroxypyridin-3-yl)-4-bromobenzamide) R1->IM1 + R2 - H2O R2 4-Bromobenzoic Acid P1 This compound IM1->P1 Cyclization - H2O

Caption: Proposed reaction mechanism for oxazole formation.

Troubleshooting Workflow

A logical workflow can help diagnose and solve issues with low yield systematically.

Troubleshooting_Workflow Start Low or No Yield Observed Check_SM 1. Verify Starting Materials Start->Check_SM SM_Purity Purity <98% or Degradation? Check_SM->SM_Purity Verified Purify_SM Purify SMs (Recrystallize/Distill) SM_Purity->Purify_SM Yes Check_Conditions 2. Review Reaction Conditions SM_Purity->Check_Conditions No Purify_SM->Check_Conditions Temp Temperature Too Low/High? Check_Conditions->Temp Adjust_Temp Optimize Temp (e.g., 150-170 °C) Temp->Adjust_Temp Yes Catalyst Condensing Agent Inactive? Temp->Catalyst No Check_Workup 3. Analyze Workup & Purification Adjust_Temp->Check_Workup New_Catalyst Use Fresh, Anhydrous Agent Catalyst->New_Catalyst Yes Catalyst->Check_Workup No New_Catalyst->Check_Workup Loss Product Loss During Extraction/Neutralization? Check_Workup->Loss Optimize_Workup Adjust pH Carefully; Use Continuous Extraction Loss->Optimize_Workup Yes Success Yield Improved Loss->Success No Optimize_Workup->Success

Caption: Stepwise workflow for troubleshooting low-yield reactions.

References
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Lim, N.-K., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]

  • Joshi, A. V., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Joshi, A. V., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Retrieved from [Link]

  • Cat-collab. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Sharma, S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Novel Heterocycles: Oxazolo(4,5‐b)pyridines and Oxazolo‐(4,5‐d)pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using.... Retrieved from [Link]

  • HAL Open Science. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives.... Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the purification of this and related heterocyclic compounds. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and field-proven experience to help you achieve optimal separation and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is the cause and how can I fix it?

A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This leads to a secondary, stronger interaction in addition to the desired normal-phase partitioning, resulting in a "tailing" effect as the compound elutes unevenly from the column.

  • Mobile Phase Modification:

    • Addition of a Competing Base: The most common solution is to add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase.[1][3][4] TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[1]

      • Recommended Concentration: Start with 0.1-1% (v/v) of TEA in your eluent.[3]

    • pH Adjustment: Using a mobile phase with a slightly acidic additive like formic acid or acetic acid (0.1% v/v) can also improve peak shape, although this is more commonly employed in reversed-phase HPLC.[1][5]

  • Choice of Stationary Phase:

    • If mobile phase modification is insufficient, consider using a different stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds.[3]

      • End-capped Silica: Modern, high-purity "Type B" silica columns with extensive end-capping are designed to have fewer accessible silanol groups and can significantly reduce tailing.[1]

Mobile Phase Additive Concentration Mechanism of Action Considerations
Triethylamine (TEA)0.1 - 1.0% (v/v)Acts as a competing base, blocking silanol interaction sites.[1]Can shorten column lifetime and may need to be removed from the final product.[1]
Ammonia in Methanol0.1 - 1.0% (v/v)Similar to TEA, neutralizes acidic sites on silica.[3]Prepare fresh as the concentration of ammonia can change over time.
Issue 2: My compound is not eluting from the column, or the recovery is very low.

A: This issue typically arises from two main problems: the compound is too polar for the chosen solvent system, or it is irreversibly adsorbing to or decomposing on the silica gel.[3][6]

start Compound Not Eluting check_polarity Is the compound very polar? start->check_polarity increase_polarity Increase mobile phase polarity (e.g., higher % of Ethyl Acetate or Methanol). check_polarity->increase_polarity Yes check_stability Is the compound stable on silica gel? check_polarity->check_stability No perform_2d_tlc Perform a 2D TLC stability test. check_stability->perform_2d_tlc stable Compound is stable. perform_2d_tlc->stable unstable Compound is unstable (streaking or new spots). perform_2d_tlc->unstable overloading Consider column overloading. stable->overloading switch_stationary_phase Switch to a less acidic stationary phase (e.g., neutral alumina) or consider reversed-phase chromatography. unstable->switch_stationary_phase reduce_load Reduce sample load (1-5% of silica mass). overloading->reduce_load

Caption: Troubleshooting decision tree for non-eluting compounds.

  • Spotting: On a square TLC plate, spot your crude sample in the bottom-left corner.

  • First Elution: Develop the plate in a suitable solvent system.

  • Drying and Rotation: Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Second Elution: Develop the plate again in the same solvent system.

  • Analysis: If your compound is stable, it will appear as a single spot on the diagonal. If it is degrading on the silica, you will see new spots off the diagonal.[1][6]

Issue 3: I am getting poor separation between my product and impurities.

A: Poor separation can be due to an inappropriate solvent system, column overloading, or improper column packing.[3]

  • Optimize the Solvent System:

    • TLC Analysis: Use TLC to screen a variety of solvent systems with different polarities and selectivities. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[6]

    • Solvent Ratio Adjustment: If your compounds are moving too slowly (low Rf), increase the polarity of the mobile phase. If they are moving too quickly (high Rf), decrease the polarity.[3]

    • Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the mobile phase polarity) can be very effective.[3]

  • Reduce Sample Load:

    • The amount of crude material should typically be 1-5% of the mass of the stationary phase.[3] Overloading the column will lead to broad bands and poor separation.

  • Proper Column Packing:

    • Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

Problem Possible Cause Solution
Poor SeparationInappropriate solvent systemOptimize eluent using TLC to achieve a target Rf of 0.2-0.4.
Column overloadingReduce the sample load to 1-5% of the silica gel mass.[3]
Improper column packingRepack the column, ensuring a homogenous and bubble-free bed.
Issue 4: My compound has poor solubility in the eluent, making it difficult to load onto the column.

A: If your compound is not readily soluble in the mobile phase, loading it in a small amount of a stronger solvent can cause band broadening. The preferred method in this case is dry loading.[7]

  • Dissolve the Sample: Dissolve your crude product in a suitable solvent in a round-bottomed flask.

  • Add Silica Gel: Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution.[7]

  • Evaporate the Solvent: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.[7]

  • Load the Column: Carefully add the dry silica-adsorbed sample to the top of your packed column.

  • Run the Column: Gently add the mobile phase and begin your elution.

General Workflow for Column Chromatography Purification

cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Solvent System) column_packing 2. Column Packing (Slurry Method) tlc->column_packing wet_loading 3a. Wet Loading (Dissolve in minimal solvent) column_packing->wet_loading dry_loading 3b. Dry Loading (Adsorb on silica) column_packing->dry_loading elution 4. Elution (Isocratic or Gradient) wet_loading->elution dry_loading->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis combine_pure 7. Combine Pure Fractions fraction_analysis->combine_pure evaporation 8. Solvent Evaporation combine_pure->evaporation

Caption: A standard workflow for the purification of a compound by column chromatography.

References

  • BenchChem.
  • BenchChem.
  • BenchChem.
  • Chromatography Forum.
  • PubMed.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews.

Sources

Technical Support Center: Navigating Side Reactions in Oxazolo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of oxazolo[4,5-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your experimental work. Our focus is on not just identifying problems, but understanding their mechanistic origins to empower you with robust solutions.

Introduction to Oxazolo[4,5-c]pyridine Synthesis

The oxazolo[4,5-c]pyridine core is a significant pharmacophore found in numerous biologically active compounds. Its synthesis, most commonly achieved through the cyclization of a 3-amino-4-hydroxypyridine precursor with a one-carbon synthon (such as a carboxylic acid, acid chloride, or orthoester), can be fraught with challenges. The inherent reactivity of the starting materials and the reaction conditions can lead to a variety of side products, impacting yield and purity. This guide will serve as your resource for navigating these complexities.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in oxazolo[4,5-c]pyridine synthesis can often be traced back to several key factors:

  • Incomplete Cyclization: The final ring-closing step to form the oxazole moiety may not go to completion. This can be due to suboptimal reaction temperatures, insufficient reaction time, or the use of a dehydrating agent that is not potent enough.

  • Purity of Starting Materials: The purity of the 3-amino-4-hydroxypyridine starting material is critical. Impurities can interfere with the reaction, leading to the formation of byproducts and consumption of your starting material.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice can significantly impact the reaction's efficiency. For instance, excessively high temperatures can lead to thermal decomposition of the starting materials or the desired product.

  • Competing Side Reactions: A host of side reactions, which we will detail in the troubleshooting guides, can consume starting materials and lower the yield of your target molecule.

Q2: I am observing multiple spots on my TLC plate that I can't identify. What are the likely side products?

A2: The formation of multiple byproducts is a common challenge. Some of the most probable side products include:

  • Uncyclized Intermediate: The N-acylated 3-amino-4-hydroxypyridine intermediate may be present if the cyclization is incomplete.

  • Dimerization Products: The 3-amino-4-hydroxypyridine starting material can undergo self-condensation or dimerization under certain conditions, especially at elevated temperatures.

  • Products of Ring-Opening: The oxazole ring, once formed, can be susceptible to hydrolytic cleavage under acidic or basic conditions, leading to ring-opened byproducts.

  • Isomeric Byproducts: Depending on the substitution pattern of your starting materials, the formation of constitutional isomers is a possibility.

Q3: How can I effectively monitor the progress of my reaction?

A3: Consistent and accurate reaction monitoring is crucial for optimizing your synthesis and identifying the formation of side products early on. We recommend the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can provide information on the molecular weights of the components in your reaction mixture, aiding in the identification of your desired product and potential side products.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis of oxazolo[4,5-c]pyridines.

Problem 1: Incomplete Cyclization and Presence of Intermediates

Symptoms:

  • Low yield of the desired oxazolo[4,5-c]pyridine.

  • Presence of a major byproduct with a molecular weight corresponding to the N-acylated, uncyclized intermediate.

Causality: The cyclization of the N-acylated 3-amino-4-hydroxypyridine intermediate to form the oxazole ring is a dehydration reaction. Inefficient removal of water or insufficient activation of the carbonyl group can stall the reaction at the intermediate stage.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure your 3-amino-4-hydroxypyridine and acylating agent are of the highest possible purity. Impurities can act as catalysts for side reactions or inhibit the desired cyclization.

  • Optimize Cyclization Conditions:

    • Temperature: While higher temperatures can promote cyclization, they can also lead to degradation. Experiment with a range of temperatures to find the optimal balance. Microwave-assisted synthesis can sometimes offer rapid and efficient heating, leading to improved yields.

    • Dehydrating Agent/Catalyst: For syntheses starting from carboxylic acids, a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent is often necessary.[2] The amount and quality of the dehydrating agent are critical. For reactions with acid chlorides or anhydrides, a base is typically used to scavenge the generated acid. The choice and stoichiometry of the base can influence the reaction rate.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times, especially at high temperatures, can lead to the degradation of the product.

Experimental Protocol: Optimizing Cyclization with Polyphosphoric Acid (PPA)

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine the 3-amino-4-hydroxypyridine (1.0 eq) and the carboxylic acid (1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (10-20 wt eq) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., starting at 120 °C and gradually increasing if necessary) with vigorous stirring.

  • Monitoring: Take aliquots of the reaction mixture at regular intervals, quench with water and sodium bicarbonate, extract with an organic solvent, and analyze by TLC and LC-MS to monitor the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a strong base (e.g., NaOH or K2CO3) until the pH is basic. The product may precipitate and can be collected by filtration, or the aqueous layer can be extracted with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Incomplete Cyclization

G start Low Yield & Intermediate Detected purity Verify Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions If pure time Optimize Reaction Time conditions->time If still low yield result Improved Yield time->result Monitor to completion

Caption: Troubleshooting workflow for incomplete cyclization.

Problem 2: Formation of Dimeric and Polymeric Byproducts

Symptoms:

  • Presence of high molecular weight species in the mass spectrum.

  • Baseline streaking on TLC, indicative of polymeric material.

  • Difficulty in purifying the desired product.

Causality: 3-Amino-4-hydroxypyridine possesses both nucleophilic (amino group) and electrophilic (pyridine ring) character, as well as a hydroxyl group that can participate in condensation reactions. At elevated temperatures, these molecules can undergo self-condensation or polymerization, leading to complex mixtures of byproducts.

Troubleshooting Protocol:

  • Control Reaction Temperature: This is the most critical parameter. Lowering the reaction temperature can significantly reduce the rate of polymerization.

  • Order of Addition: In some cases, adding the acylating agent to the 3-amino-4-hydroxypyridine at a lower temperature before heating can minimize self-condensation of the starting material.

  • Concentration: High concentrations of reactants can favor intermolecular side reactions. Experiment with more dilute reaction conditions.

  • Protecting Groups: In complex syntheses, protection of the amino or hydroxyl group might be necessary to prevent unwanted side reactions, although this adds extra steps to the synthetic route.

Mechanism of Dimer Formation

G cluster_0 Dimerization Pathway A 3-Amino-4-hydroxypyridine (Molecule 1) C Dimeric Byproduct A->C Nucleophilic attack by amino group of Mol 2 B 3-Amino-4-hydroxypyridine (Molecule 2) B->C on pyridine ring of Mol 1

Caption: Simplified representation of a possible dimerization pathway.

Problem 3: Ring-Opening of the Oxazole Moiety

Symptoms:

  • Appearance of a new, more polar spot on TLC during work-up or purification.

  • Mass spectrum shows a peak corresponding to the hydrolyzed product (M+18).

Causality: The oxazole ring is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly at elevated temperatures. This can occur during the reaction work-up if the pH is not carefully controlled, or even during purification on silica gel if acidic impurities are present.

Troubleshooting Protocol:

  • Neutral Work-up: During the work-up, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strong acids or bases.

  • Purification Conditions:

    • If you suspect product degradation on silica gel, try using deactivated silica gel (treated with a base like triethylamine) for column chromatography.

    • Alternatively, consider other purification methods such as recrystallization or preparative HPLC with a neutral mobile phase.

  • Product Stability: Assess the stability of your purified oxazolo[4,5-c]pyridine in different solvents and pH conditions to understand its limitations.

Oxazole Ring-Opening Mechanism

G A Oxazolo[4,5-c]pyridine B Protonation of Oxazole Nitrogen (Acidic Conditions) A->B H+ C Nucleophilic Attack by Water B->C H2O D Ring-Opened Product C->D

Caption: Simplified mechanism of acid-catalyzed oxazole ring-opening.

Quantitative Data Summary

The choice of reaction conditions can significantly influence the outcome of the synthesis. The following table provides a general guide to the effects of key parameters.

ParameterLow SettingOptimal RangeHigh SettingPotential Side Reactions at Extremes
Temperature Incomplete reaction120-180 °C (solvent dependent)Decomposition, polymerizationIncomplete cyclization at low temp; Dimerization and degradation at high temp.
Reaction Time Incomplete conversion2-24 hoursProduct degradationUnreacted starting material; Formation of degradation products.
Catalyst/Reagent Inefficient cyclizationStoichiometric to excessIncreased side reactionsIncomplete reaction; Potential for catalyst-mediated decomposition.

References

  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprints.org. [Link]

  • Romeo, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 80, 265-274. [Link]

  • Gupton, J. T., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Organic Preparations and Procedures International, 33(1), 61-70. [Link]

  • Ghattas, A. A. G., & Moustafa, H. M. (2000). Synthesis and Reactions of Some New Oxazolo[4,5‐b]pyridines and Related Compounds. Synthetic Communications, 30(12), 2247-2258. [Link]

  • Fraser, J., & Tittensor, E. (1957). Oxazolopyridines and oxazoloquinolines. Part II. Synthesis of 2′-hydroxyoxazolo(4′ : 5′-2 : 3)pyridine and related compounds. Journal of the Chemical Society (Resumed), 4625-4629. [Link]

  • Salunke, D. B., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. The Journal of Organic Chemistry. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. Letters in Organic Chemistry, 7(7), 519-527. [Link]

  • Li, W., et al. (2016). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[1][3][4]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. New Journal of Chemistry, 40(11), 9343-9348. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196. [Link]

  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2573. [Link]

  • PubChem. (n.d.). Oxazolo[4,5-C]pyridine. National Center for Biotechnology Information. [Link]

  • Park, C. H., & Kim, Y. H. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(3), 387-391. [Link]

  • E-Researchco. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-Researchco. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. [Link]

  • Walczak, M. A., & Wipf, P. (2009). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Organic Letters, 11(21), 4946-4949. [Link]

  • Walsh, C. T. (2016). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. Biochemistry, 55(1), 1-15. [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. [Link]

  • Ryng, S., et al. (2019). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 24(18), 3247. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the oxazole ring. As a critical scaffold in medicinal chemistry and materials science, the successful synthesis of oxazoles is often pivotal.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. Our focus is on explaining the "why" behind experimental choices, ensuring a foundational understanding that empowers you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses specific problems that frequently arise during oxazole synthesis, offering systematic approaches to diagnose and resolve them.

Problem 1: Low or No Product Yield

A consistently low yield is one of the most common hurdles. The root cause often lies in one of several key reaction parameters.

Possible Causes & Recommended Actions:

  • Ineffective Dehydrating Agent (Robinson-Gabriel Synthesis): The Robinson-Gabriel synthesis relies on the cyclodehydration of an α-acylamino ketone.[3][4] If the dehydrating agent is weak or has degraded, the reaction will stall.

    • Solution: Employ robust dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄).[3][5] Ensure these reagents are fresh and anhydrous. For sensitive substrates, milder conditions using triphenylphosphine and iodine can be effective.[6]

  • Suboptimal Base (Van Leusen Synthesis): The Van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is highly dependent on the choice and quality of the base.[7][8][9]

    • Solution: Potassium carbonate (K₂CO₃) in methanol is a common choice.[7] If this proves ineffective, consider a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent such as THF.[7] Ensure the base is anhydrous and freshly opened or properly stored.[7][10]

  • Poor Quality Reagents: Starting materials, especially aldehydes, can oxidize over time. TosMIC is also susceptible to degradation.[7][10]

    • Solution: Purify aldehydes by distillation if necessary.[7] Use fresh, high-quality TosMIC. Store reagents under an inert atmosphere and at the recommended temperature.

  • Incorrect Reaction Temperature: Temperature can dramatically influence reaction rates and pathways.[3]

    • Solution: Systematically screen a range of temperatures. For instance, a specific copper-catalyzed synthesis found 60°C to be optimal, with lower or higher temperatures diminishing the yield.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it proceeds to completion at the tested temperature.

  • Catalyst Inactivation (Metal-Catalyzed Syntheses): Palladium, copper, gold, and other metal catalysts are sensitive to air and moisture.[11][12]

    • Solution: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[12] Degas all solvents and reagents thoroughly. Use fresh, high-quality catalysts and ligands.[12]

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates competing reaction pathways, which can complicate purification and reduce the yield of the desired oxazole.

Possible Causes & Recommended Actions:

  • Lack of Regioselectivity: In reactions where multiple cyclization pathways are possible, a mixture of isomers may form.[13]

    • Solution: The choice of solvent can influence regioselectivity. In palladium-catalyzed arylations of oxazoles, polar solvents tend to favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[3] For cyclization of acetylenic amides, mediators like ZnI₂ and FeCl₃ can impart regiocontrol.[13]

  • Formation of Oxazoline Intermediates: In some cases, the reaction may stop at the oxazoline stage without complete aromatization. This is particularly relevant in the Van Leusen synthesis.[7][14]

    • Solution: Ensure a sufficient amount of base is present to facilitate the elimination of the tosyl group.[7] Increasing the reaction temperature or time may also promote the final elimination step to form the aromatic oxazole.

  • Ring Cleavage: The oxazole ring itself can be unstable under harsh conditions, leading to decomposition.[12][15]

    • Solution: Avoid strongly basic conditions (e.g., organolithium reagents), which can lead to a ring-opened isonitrile intermediate.[12] Similarly, concentrated acids can cause decomposition.[12][15] If subsequent modifications to the oxazole are needed, opt for milder reaction conditions.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure oxazole can be challenging due to byproducts with similar polarities.

Possible Causes & Recommended Actions:

  • Persistent Byproducts: Common impurities include unreacted starting materials or byproducts from the reagents. In the Van Leusen synthesis, p-toluenesulfinic acid is a frequent byproduct.[7]

    • Solution: A crude product wash with a sodium hydrosulfide (NaHS) solution can effectively remove the sulfinic acid byproduct.[7]

  • Co-elution during Chromatography: The desired oxazole and impurities may have very similar retention factors (Rƒ).

    • Solution: Meticulous selection of the eluent system for column chromatography is crucial.[3] Experiment with different solvent mixtures and gradients. If the product is a solid, recrystallization can be a highly effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to oxazoles?

A1: Several classic and modern methods are widely used, including:

  • Robinson-Gabriel Synthesis: This involves the cyclization and dehydration of α-acylamino ketones, often using strong acids like sulfuric acid or polyphosphoric acid.[3]

  • Fischer Oxazole Synthesis: This classic method forms 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3]

  • Van Leusen Oxazole Synthesis: A versatile method that reacts an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles.[7][8][16]

  • Metal-Catalyzed Syntheses: Modern methods often employ catalysts based on copper, palladium, gold, or ruthenium to achieve high efficiency and functional group tolerance under milder conditions.[11]

Q2: How do I choose the right solvent for my oxazole synthesis?

A2: The solvent can significantly impact the reaction's success.[3] Key factors to consider are:

  • Polarity: As mentioned, solvent polarity can direct regioselectivity in certain reactions.[3]

  • Aprotic vs. Protic: For reactions involving strong bases like t-BuOK, aprotic solvents like THF are necessary.[7] In contrast, K₂CO₃ is often used with a protic solvent like methanol.[7]

  • Anhydrous Conditions: Many oxazole syntheses are sensitive to water. Using anhydrous solvents is often critical to prevent side reactions and ensure good yields.[7]

Q3: My starting material has sensitive functional groups. How can I prevent them from reacting?

A3: If your starting materials contain functional groups that might interfere with the reaction, the use of protecting groups is a standard strategy to prevent unwanted side reactions.[3] Choose a protecting group that is stable to the reaction conditions for the oxazole formation and can be selectively removed later.

Q4: Can I run my reaction at room temperature?

A4: While many traditional methods require elevated temperatures, modern catalytic systems are increasingly enabling room temperature syntheses. For example, a copper(II)-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles proceeds efficiently at room temperature.[17] Consulting recent literature for your specific transformation is the best approach.

Experimental Protocols & Data

Protocol 1: General Procedure for Van Leusen Oxazole Synthesis

This protocol describes a typical procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 equiv.), tosylmethyl isocyanide (TosMIC, 1.0-1.2 equiv.), and anhydrous methanol.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) to the mixture.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to afford the pure oxazole.[7]

Table 1: Solvent and Base Optimization in Van Leusen Synthesis

The choice of solvent and base is critical for the outcome of the Van Leusen reaction, influencing whether the oxazoline intermediate or the final oxazole product is favored.

EntryBase (equiv.)SolventTemperatureOutcomeReference
1K₃PO₄ (2)DMF60 °CNo cyclized product[18]
2K₃PO₄ (2)THF / CH₃CN60 °COxazoline (95% yield)[18]
3K₃PO₄ (2)H₂O-IPARoom Temp.Exclusive Oxazoline[18]
4K₃PO₄ (2)EtOH / IPA60 °COxazole (92-95% yield)[18]
5K₂CO₃MethanolRefluxOxazole[7]
6t-BuOKTHFVariesOxazole[7]

Visualizing Reaction Mechanisms and Workflows

Diagrams can clarify complex reaction pathways and troubleshooting logic.

Diagram 1: The Van Leusen Oxazole Synthesis Mechanism

This diagram illustrates the key steps from starting materials to the final oxazole product.

Van_Leusen_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Elimination TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Base Base (e.g., K₂CO₃) Base->TosMIC abstracts H⁺ Carbanion_ref TosMIC Carbanion Aldehyde Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Intermediate Carbanion_ref->Aldehyde attacks C=O Oxazoline Oxazoline Intermediate Alkoxide_ref->Oxazoline 5-endo-dig cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Base-promoted elimination of Tos-H

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing the cause of low product yield.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Aldehyde, TosMIC, Catalyst) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions Reagents OK ReagentSol Action: Purify/Replace Reagents CheckReagents->ReagentSol Reagents Degraded CheckBaseSolvent Evaluate Base/Solvent System CheckConditions->CheckBaseSolvent Conditions Correct ConditionSol Action: Optimize Temp/Time CheckConditions->ConditionSol Conditions Suboptimal PurificationIssue Investigate Purification Step CheckBaseSolvent->PurificationIssue System Appropriate BaseSolventSol Action: Screen Other Bases/Solvents CheckBaseSolvent->BaseSolventSol Ineffective Combination PurificationSol Action: Optimize Chromatography/Recrystallization PurificationIssue->PurificationSol

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Tantray, M. A., Khan, I., Hamid, H., & Alam, M. S. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Journal of Molecular Structure, 1247, 131356.
  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings. Retrieved from [Link]

  • Joshi, S., Kaushik, N., & Singh, P. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 218-231.
  • ResearchGate. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Rashamuse, K., Mphahlele, M., & Kumar, V. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Molecules, 25(11), 2686.
  • Wang, S., Maimaitiyiming, Y., & Xu, X. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization. The Journal of Organic Chemistry, 77(17), 7526-7537.

Sources

Technical Support Center: Palladium Catalyst Deactivation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and extensive field experience to help you diagnose and resolve common issues leading to catalyst deactivation and low reaction yields.

Visual Diagnosis: "My reaction turned black. What does this mean?"

This is the most frequent visual indicator of catalyst deactivation. The black precipitate is commonly known as palladium black.

What is it? Palladium black consists of fine, aggregated nanoparticles of metallic palladium(0).[1][2][3]

Why does it form? The active catalyst in a Suzuki cycle is a soluble, ligand-coordinated Pd(0) complex. If the protective phosphine ligands dissociate from the palladium center, the resulting "naked" Pd(0) atoms are highly unstable in solution and rapidly aggregate.[1] This process, sometimes accelerated by a phenomenon known as Ostwald ripening, leads to the formation of large, insoluble particles that precipitate out of the reaction mixture.[1] Once palladium has precipitated as palladium black, it has effectively been removed from the catalytic cycle, leading to a stalled or sluggish reaction.

Primary Causes of Palladium Black Formation:

  • Ligand Instability: The chosen ligand may be thermally unstable or prone to dissociation.[2]

  • Presence of Oxygen: Residual oxygen can oxidize the phosphine ligands or the Pd(0) center, disrupting the complex.[2][4]

  • High Temperatures: Excessive heat can promote ligand dissociation and catalyst decomposition, particularly with thermally sensitive ligands.[2]

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center vulnerable to aggregation.

dot graph TD { subgraph Deactivation Pathways A[Active L-Pd(0) Complex] -->|Ligand Dissociation| B("Naked" Pd(0) Species); B -->|Aggregation/Ostwald Ripening| C[Palladium Black (Inactive Precipitate)]; A -->|O₂ or Impurities| D[Oxidized Pd(II) Species]; D -->|Side Reactions| E[Inactive Pd Complexes]; A -->|Substrate/Product Inhibition| F[Poisoned L-Pd(0) Complex]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Caption: Common pathways for palladium catalyst deactivation.

Frequently Asked Questions (FAQs) on Catalyst Deactivation

This section addresses specific issues in a question-and-answer format, explaining the underlying chemistry.

Category 1: Catalyst & Ligand Issues

Q: My reaction started well but then stalled, leaving unreacted starting material. Why?

A: This is a classic symptom of catalyst death during the reaction. The initial turnover is successful, but the catalyst deactivates before the reaction reaches completion. The most common culprit is the gradual formation of palladium black or other inactive species.[1][2] Consider the thermal stability of your catalyst system; hindered monodentate phosphines (e.g., Buchwald-type ligands like SPhos, XPhos) are highly active but can be less thermally stable than bidentate ligands.[2][4]

Q: Could my choice of phosphine ligand be the problem?

A: Absolutely. The ligand is critical for stabilizing the palladium catalyst.[4]

  • Monodentate vs. Bidentate Ligands: Bulky, electron-rich monodentate phosphines are excellent for activating challenging substrates (like aryl chlorides) but can be prone to dissociation, leading to palladium black formation.[2] Bidentate ligands with a wide bite angle, such as Xantphos or dppf, form more stable chelate complexes that are less likely to decompose, even at higher temperatures.[2]

  • Ligand Oxidation: Phosphine ligands can be oxidized by trace amounts of air or by peroxide impurities in ether solvents (like THF or dioxane).[2][5] Oxidized phosphine can no longer coordinate effectively to the palladium center, leading to catalyst deactivation.

Q: I am using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). Could this be a source of problems?

A: Yes. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[5] This reduction step is often accomplished by the phosphine ligand or by a side reaction like the homocoupling of two boronic acid molecules.[5] If this reduction is inefficient or slow, you may observe a long induction period or low yields. Furthermore, the conditions required for reduction can sometimes promote side reactions that consume reagents or lead to catalyst deactivation.[5]

Category 2: Reaction Condition Issues

Q: How critical is it to maintain an inert atmosphere?

A: It is absolutely critical. Oxygen is detrimental to many Suzuki coupling systems.[1][4] It can lead to:

  • Oxidation of the Active Catalyst: Oxygen can oxidize the catalytically active Pd(0) to inactive Pd(II) species, breaking the catalytic cycle.

  • Oxidation of Ligands: As mentioned, phosphine ligands are susceptible to oxidation.

  • Promotion of Side Reactions: The presence of oxygen has been shown to increase the rate of boronic acid homocoupling, which consumes your nucleophile and generates impurities.[5]

Q: What is the role of the base, and can the wrong choice deactivate my catalyst?

A: The base plays a crucial role in the transmetalation step, which is often rate-limiting.[6][7] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[7][8] However, an improper choice of base can be problematic:

  • Base Strength: A base that is too strong or too weak can lead to low yields. For sensitive substrates, a milder base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases.[4]

  • Solubility: The base must have some solubility in the reaction medium to be effective. Using a mixed solvent system (e.g., Toluene/H₂O) can help solubilize inorganic bases like K₂CO₃.[4]

  • Side Reactions: Certain bases can promote side reactions like protodeboronation of the boronic acid, especially at high temperatures.[9]

Category 3: Reagent & Substrate Issues

Q: Does the purity of my boronic acid and aryl halide matter?

A: Yes, reagent purity is paramount.

  • Boronic Acids: These reagents can degrade over time, particularly when exposed to air and moisture. They can dehydrate to form cyclic trimers known as boroxines, which are often less reactive.[4] Using fresh, high-purity boronic acid is always recommended.[4][9]

  • Solvents: Ether-based solvents like THF and dioxane can form explosive peroxides upon storage in the presence of air.[2] These peroxides are strong oxidants that will rapidly degrade phosphine ligands and the palladium catalyst.[2]

  • Substrate Impurities: Impurities in your starting materials, such as sulfur or other coordinating species, can act as catalyst poisons.[3]

Q: My substrate contains a nitrogen heterocycle (like a pyridine). Could this be inhibiting the reaction?

A: Yes, this is a common issue. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, acting as an inhibitor and deactivating the catalyst.[2][10] This is a form of product (or substrate) inhibition. Using ligands that are more sterically bulky or that form more stable complexes (like bidentate ligands) can sometimes overcome this issue by making it more difficult for the heterocycle to bind.[6]

Troubleshooting Workflows & Protocols

When a reaction fails, a systematic approach is more effective than random changes.

G

Caption: Systematic workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocol: Rigorous Solvent Degassing

Oxygen is a primary cause of catalyst deactivation. Ensure all solvents are thoroughly degassed before use.

Method 1: Inert Gas Bubbling (Sparging)

  • Assemble your reaction flask under a positive pressure of inert gas (Argon or Nitrogen).

  • Add the solvent to the flask via cannula or syringe.

  • Insert a long needle connected to the inert gas line so its tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for 15-30 minutes. A fine stream of bubbles is more effective than a vigorous stream.

  • This method is suitable for most applications.

Method 2: Freeze-Pump-Thaw (For Highest Purity) This method is more rigorous and recommended for highly sensitive catalytic systems.

  • Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as dissolved gases are released.

  • Repeat this entire cycle at least three times for maximum effectiveness.

Summary & Quick Reference Guide
Observation / Problem Probable Cause(s) Recommended Solution(s)
Reaction turns black Catalyst aggregation (Palladium Black) due to ligand dissociation or oxidation.[1][2]Use a more stable ligand (e.g., bidentate like Xantphos).[2] Ensure rigorous degassing.[4] Lower reaction temperature.
Low or no conversion Catalyst deactivation by oxygen.[1][4] Poor quality reagents (old boronic acid, peroxides in solvent).[4][5] Ineffective base or solvent system.[4]Rigorously degas all solvents and reagents.[4] Use fresh, high-purity reagents. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.[4]
Significant homocoupling Presence of oxygen.[5] Inefficient reduction of Pd(II) precatalyst.Improve inert atmosphere technique. If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0).
Reaction stalls Catalyst has a limited lifetime under reaction conditions. Thermal instability.Lower the reaction temperature. Switch to a more thermally robust catalyst/ligand system.
Substrate with N-heterocycles fails Catalyst poisoning/inhibition by the substrate or product.[2][10]Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that can favor the catalytic cycle over inhibitor binding.[4][6]
Protodeboronation (loss of boronic acid) Conditions are too harsh (high temperature, wrong base).[9]Use a milder base. Lower the reaction temperature. Use the boronic acid as soon as possible after weighing.
Advanced Diagnostics

For industrial applications or in-depth academic studies, several analytical techniques can be used to characterize the state of the palladium catalyst before, during, and after the reaction.

  • X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of the palladium species on a solid support or in a recovered catalyst sample, distinguishing between active Pd(0) and inactive Pd(II).[3][11]

  • Transmission Electron Microscopy (TEM/STEM): Can be used to visualize the palladium particles on a heterogeneous catalyst, revealing aggregation and changes in particle size.[12][13]

  • Inductively Coupled Plasma (ICP-OES/MS): Measures the amount of palladium that has leached into the solution from a heterogeneous catalyst, which can be an indicator of catalyst instability.[14]

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF.
  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • ResearchGate. (n.d.). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?.
  • Reddit. (2022). Formation of palladium black during Suzuki coupling : r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
  • Diva-Portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides.
  • PubMed. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides.
  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides.
  • ResearchGate. (n.d.). Recyclable palladium catalysts for suzuki cross-coupling reaction.
  • ACS Publications. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Google Patents. (n.d.). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
  • ResearchGate. (n.d.). Recoverable Palladium Catalysts for Suzuki–Miyaura Cross‐ Coupling Reactions Based on Organic‐Inorganic Hybrid Silica Materials Containing Imidazolium and Dihydroimidazolium Salts | Request PDF.
  • ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Catalysis. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine. Our focus is to address common challenges encountered during post-synthesis workup, enabling the isolation of a highly pure final product.

Section 1: Frequently Asked Questions (FAQs) - Initial Purity Assessment

This section addresses preliminary questions that arise when assessing the purity of a crude reaction product.

Q1: My crude product has a low and broad melting point. What does this signify?

A low and broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point (a range of 1-2°C). The presence of impurities disrupts the crystal lattice of the solid, which requires less energy to break, resulting in a depression and broadening of the melting point. This is a fundamental principle used for initial purity assessment.

Q2: The ¹H NMR spectrum of my product shows more signals than expected based on the structure. How can I begin to identify the contaminants?

Unexpected signals in an NMR spectrum usually originate from unreacted starting materials, solvent residues, or reaction byproducts. The first step is to compare the crude spectrum with the known spectra of your starting materials (e.g., the aminohydroxypyridine precursor and the 4-bromobenzaldehyde or 4-bromobenzoic acid derivative). Signals corresponding to these reagents confirm their presence as impurities. Solvent residues (e.g., from DMF, ethyl acetate, or hexane) have characteristic chemical shifts that can be identified using standard reference tables. Any remaining unidentified signals likely belong to reaction byproducts.

Q3: My post-reaction Thin-Layer Chromatography (TLC) plate shows multiple spots. How do I determine which spot is my desired product?

TLC is a crucial tool for monitoring reaction progress and assessing purity.[1] To identify your product among multiple spots, you can perform a "co-spot." This involves spotting your starting material in one lane, your crude reaction mixture in a second lane, and a mixture of both in the third lane on the same TLC plate. The spot for the starting material will align with its corresponding spot in the reaction mixture. The remaining spot(s) are your product and any byproducts. Generally, the product, this compound, is expected to be less polar than the highly polar aminohydroxypyridine starting material but may have a polarity similar to the bromo-aromatic starting material.

Section 2: Troubleshooting Guide - Common Impurities and Removal Strategies

This section provides detailed solutions for specific impurity-related problems in a question-and-answer format.

Problem: Contamination with Starting Materials

Q: My analysis confirms the presence of unreacted 3-amino-4-hydroxypyridine and/or 4-bromobenzoic acid. What is the most efficient way to remove them?

A: The presence of unreacted starting materials is a common issue. Their removal can be achieved by exploiting differences in their chemical properties compared to the neutral product.

  • For Acidic Impurities (e.g., 4-bromobenzoic acid): An acid-base extraction is highly effective. The basic nitrogen on the pyridine ring of your product is significantly less basic than a carboxylate anion.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

    • The 4-bromobenzoic acid will be deprotonated to form sodium 4-bromobenzoate, which is water-soluble and will move into the aqueous layer.

    • Separate the organic layer, which now contains your purified product. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • For Basic Impurities (e.g., 3-amino-4-hydroxypyridine): A similar acid-base extraction using a dilute acid can be employed.

    • Dissolve the crude product in an organic solvent (ethyl acetate or DCM).

    • Wash the organic solution with dilute hydrochloric acid (e.g., 1 M HCl).

    • The basic amino group of the starting material will be protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer. The pyridine nitrogen in your product is also basic and may be partially protonated, but a carefully controlled extraction can selectively remove the more basic starting material.

    • Separate the organic layer, wash with a saturated NaHCO₃ solution to neutralize any residual acid, wash with brine, dry, and concentrate.

  • When Both Are Present or Extraction is Insufficient: Flash column chromatography is the preferred method. The significant polarity difference between the starting materials and the product allows for excellent separation. (See Protocol 2 for details).

Problem: Unidentified Byproducts with Different Polarity

Q: My TLC plate shows a persistent impurity spot that is significantly more (or less) polar than my product. How should I proceed?

A: For impurities with a notable difference in polarity, flash column chromatography is the most robust purification technique.[2] The stationary phase (typically silica gel) will retain polar compounds more strongly, allowing the less polar compounds to elute first.

  • Develop a Solvent System: Use TLC to find an eluent mixture that provides good separation between your product and the impurity. Aim for a product Rf value of ~0.3-0.4 for optimal column separation.

  • Perform Chromatography: Follow the detailed steps in Protocol 2 . A less polar impurity will elute before your product, while a more polar impurity will elute after.

Problem: Isomeric or Structurally Similar Impurities

Q: My Mass Spectrometry data shows the correct mass, but the NMR suggests the presence of an isomer or a very similar byproduct. TLC shows overlapping spots. How can I separate these?

A: Separating isomers or structurally similar compounds is challenging because they often have nearly identical polarities.

  • High-Performance Column Chromatography:

    • Shallow Gradient: Instead of a standard gradient, use a very shallow and slow gradient (e.g., increasing the polar solvent by 0.5-1% increments) during column chromatography. This can enhance the separation between compounds with close Rf values.

    • Alternative Solvents: Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the interactions with the silica gel and improve separation.

  • Recrystallization: This is often the best method for separating compounds with very similar properties.[3] The key is finding a solvent system where the desired product has slightly lower solubility than the impurity at cold temperatures, allowing it to crystallize out selectively. This requires careful solvent screening as detailed in Protocol 3 . The presence of a haloaryl group can be advantageous for crystallization.[3]

Section 3: Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Impurity Profiling
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate). Use a capillary tube to spot the solution onto the origin line. Co-spot with starting materials if available.

  • Development: Place the plate in a sealed developing chamber containing your chosen eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Based on TLC analysis (Protocol 1), choose a solvent system that gives your product an Rf of ~0.3-0.4. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate.

TLC Rf of Product Recommended Starting Eluent for Column
> 0.6Increase polarity (e.g., more ethyl acetate)
0.3 - 0.4Ideal for column chromatography
< 0.2Decrease polarity (e.g., more hexanes)
Table 1: General guide for selecting a column chromatography eluent based on TLC results.
  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading) and carefully apply it to the top of the packed column.

  • Elution: Run the column by applying positive pressure. Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: The goal is to find a solvent that dissolves the compound when hot but not when cold.

    • Place ~20-30 mg of the crude product into several test tubes.

    • Add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise to each tube at room temperature. A good solvent will not dissolve the compound readily.

    • Heat the tubes that show poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.

    • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Solvent Solubility at 25°C Solubility at B.P. Crystal Formation on Cooling
EthanolLowHighYes
Ethyl AcetateMediumHighPartial
TolueneLowHighYes (slow)
HexanesInsolubleLowNo
DichloromethaneHighN/ANo
Table 2: Example of a solvent screening data table for recrystallization.
  • Recrystallization Procedure (Single Solvent):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Section 4: Visualization of Workflows

The following diagrams illustrate the decision-making process during the purification of this compound.

G cluster_0 Initial Analysis cluster_1 Purity Assessment cluster_2 Purification Strategy A Crude Product B Perform TLC & NMR Analysis A->B C Single Spot on TLC? Clean NMR? B->C D Product is Pure (Proceed to Characterization) C->D Yes E Impurities Detected C->E No F Identify Impurity Type (Starting Material, Byproduct, etc.) E->F G Select Purification Method (See Decision Tree) F->G H Execute Protocol (Extraction, Column, or Recrystallization) G->H I Analyze Purified Fractions H->I J Combine Pure Fractions & Concentrate I->J J->B Re-assess Purity

Caption: General troubleshooting workflow from initial analysis to purified product.

G Start Impurities Detected Q1 Are impurities starting materials with different acid/base properties? Start->Q1 A1 Perform Acid-Base Extraction Q1->A1 Yes Q2 Are impurities well-separated from product on TLC (ΔRf > 0.2)? Q1->Q2 No A1->Q2 If impurities remain A2 Perform Flash Column Chromatography Q2->A2 Yes Q3 Are impurities isomers or structurally similar (ΔRf < 0.1)? Q2->Q3 No A3 Attempt Recrystallization (Requires Solvent Screening) Q3->A3 Yes A4 If Recrystallization Fails, Use High-Performance Column Chromatography (Shallow Gradient) A3->A4 If unsuccessful

Caption: Decision tree for selecting the appropriate purification method.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13719724, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. Available at: [Link]

  • Gellis, A., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. HAL Open Science. Available at: [Link]

  • Shaikh, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196. Available at: [Link]

  • Stellner, N., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29344. Available at: [Link]

  • Waksmundzka-Hajnos, M. (2011). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2011, 680159. Available at: [Link]

  • Organic Syntheses (2010). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses, 87, 275. Available at: [Link]

  • Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the laboratory-scale synthesis and scale-up of this important heterocyclic scaffold. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you to achieve consistent, high-yield, and high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most robust and scalable approach involves the condensation and subsequent cyclodehydration of a 3-aminopyridin-4-ol derivative with 4-bromobenzoic acid or a reactive equivalent like 4-bromobenzoyl chloride. A widely used method is the reaction of 2-amino-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of a condensing agent like polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) at elevated temperatures.[1]

Q2: What are the critical starting material purity requirements for this synthesis?

A2: The purity of your starting materials is paramount for a successful and reproducible synthesis.[2] For the 3-aminopyridin-4-ol, ensure the absence of isomeric impurities, as these can lead to the formation of undesired regioisomers of the final product. The 4-bromobenzoic acid should be free of di-brominated impurities, which can complicate purification. We recommend sourcing high-purity starting materials or purifying them before use.

Q3: What are the key reaction parameters to monitor during the synthesis?

A3: The critical parameters to monitor are temperature, reaction time, and moisture content. The cyclodehydration step often requires high temperatures, and precise control is necessary to prevent side reactions or degradation.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and avoid the formation of byproducts.[2] Given that this is a condensation reaction, excluding moisture is important to drive the reaction to completion.

Q4: What are the common impurities or side products I should expect?

A4: Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., the amide before cyclization), and over-reduction or dimerization products, especially under harsh reaction conditions.[3] The formation of regioisomers is also a possibility if the starting aminopyridine is not isomerically pure.

Q5: What is the recommended method for purifying the final product?

A5: For laboratory scale, purification is typically achieved through column chromatography on silica gel, using a gradient of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[2] For larger scale, recrystallization from a suitable solvent system is a more practical approach. A thorough solvent screen is recommended to identify a system that provides good recovery and high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on scaling up the reaction.

Issue 1: Low or Inconsistent Yield

Symptoms:

  • The final isolated yield is significantly lower than expected based on literature for similar compounds.

  • Yields vary significantly between batches, even with seemingly identical procedures.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Incomplete Reaction The condensation or cyclization step has not gone to completion.- Increase Reaction Time: Monitor the reaction closely using TLC or HPLC to ensure all starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature in small increments, while monitoring for any increase in impurity formation. - Effective Water Removal: If using a method that generates water, consider using a Dean-Stark trap or adding a desiccant to drive the equilibrium towards the product.
Sub-optimal Condensing Agent The chosen condensing agent (e.g., PPA, PPSE) may not be active enough or used in the correct amount.- Screen Condensing Agents: While PPA and PPSE are common, other agents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective for certain substrates. - Optimize Stoichiometry: Ensure the correct molar ratio of the condensing agent to the starting materials is used.
Starting Material Degradation The high temperatures required for cyclization may be causing your starting materials or product to degrade.- Lower Reaction Temperature: Explore if a more active condensing agent allows for a lower reaction temperature. - Reduce Reaction Time: Once the optimal reaction time is determined through monitoring, avoid unnecessarily long heating periods.
Impure Starting Materials Impurities in the starting materials can inhibit the reaction or lead to side reactions, reducing the yield of the desired product.[2]- Purify Starting Materials: Recrystallize or chromatograph the 3-aminopyridin-4-ol and 4-bromobenzoic acid before use. - Verify Purity: Use analytical techniques like NMR and melting point to confirm the purity of your starting materials.
Issue 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture.

  • HPLC analysis shows several peaks in addition to the product peak.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Side Reactions The reaction conditions may be promoting undesired side reactions, such as polymerization or the formation of regioisomers.- Optimize Temperature: High temperatures can often lead to side reactions. Try to find the minimum temperature required for efficient conversion. - Control Stoichiometry: Ensure precise stoichiometry of reactants. An excess of one reactant can sometimes lead to side product formation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at high temperatures.
Regioisomer Formation If your starting 3-aminopyridin-4-ol contains other isomers, you will likely form the corresponding oxazolopyridine isomers.- Isomerically Pure Starting Material: The most effective solution is to start with isomerically pure 3-aminopyridin-4-ol. - Chromatographic Separation: If isomeric impurities are unavoidable, you may need to develop a robust chromatographic method to separate the desired product from its isomers.
Hydrolysis of Product The oxazole ring can be susceptible to hydrolysis under certain workup conditions, especially in the presence of strong acids or bases.- Neutral Workup: Aim for a neutral pH during the workup procedure. - Avoid Prolonged Exposure to Aqueous Acid/Base: Minimize the time the product is in contact with aqueous acidic or basic solutions during extraction.
Issue 3: Challenges in Scaling Up

Symptoms:

  • A reaction that works well at the 1-gram scale fails or gives poor results at the 100-gram scale.

  • Difficulty in maintaining consistent temperature throughout the larger reaction vessel.

  • Purification becomes difficult and inefficient at a larger scale.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Inefficient Heat Transfer As the reaction volume increases, the surface-area-to-volume ratio decreases, making it harder to control the internal temperature.- Use a Jacketed Reactor: A jacketed reactor with a circulating heating/cooling fluid allows for much better temperature control. - Mechanical Stirring: Ensure efficient and vigorous stirring to promote even heat distribution. - Controlled Addition: For exothermic reactions, add reagents slowly and monitor the internal temperature closely.
Poor Mixing Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.- Optimize Stirrer Design: The type and speed of the stirrer should be appropriate for the viscosity and volume of the reaction mixture. - Baffles: In larger reactors, baffles can improve mixing efficiency.
Purification Method Not Scalable Column chromatography is often not practical for large quantities of material.- Develop a Recrystallization Protocol: Invest a significant amount of time in developing a robust recrystallization procedure. Screen a variety of solvents and solvent mixtures. - Trituration: In some cases, slurrying the crude product in a suitable solvent can effectively remove many impurities.

Experimental Workflow & Diagrams

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two key transformations: amide formation and cyclodehydration.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product SM1 3-Aminopyridin-4-ol Amide_Formation Amide Formation SM1->Amide_Formation SM2 4-Bromobenzoic Acid SM2->Amide_Formation Cyclodehydration Cyclodehydration Amide_Formation->Cyclodehydration Intermediate Amide Product This compound Cyclodehydration->Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic Flow

When encountering issues, a systematic approach is key. The following diagram illustrates a logical flow for troubleshooting common problems.

Troubleshooting_Flow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impurity Impurity Issues? Low_Yield->Impurity No Check_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Completion Yes Scale_Up Scale-Up Problems? Impurity->Scale_Up No Analyze_Impurities Characterize Impurities (MS, NMR) Impurity->Analyze_Impurities Yes Improve_Mixing Improve Mixing/ Heat Transfer Scale_Up->Improve_Mixing Yes Success Problem Resolved Scale_Up->Success No Optimize_Conditions Optimize Conditions: - Temperature - Time - Condensing Agent Check_Completion->Optimize_Conditions Purify_SMs Purify Starting Materials Optimize_Conditions->Purify_SMs Purify_SMs->Success Adjust_Workup Adjust Workup (pH, solvent) Analyze_Impurities->Adjust_Workup Adjust_Workup->Optimize_Conditions Develop_Crystallization Develop Crystallization Protocol Improve_Mixing->Develop_Crystallization Develop_Crystallization->Success

Caption: A systematic troubleshooting flowchart for synthesis issues.

References

  • PubChem. (n.d.). 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shishkina, S. V., et al. (2016). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1489–1492. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • Guery, S., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Tetrahedron, 57(14), 2889-2895. Retrieved from [Link]

Sources

Technical Support Center: 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-24-001

Subject: Troubleshooting Guide for the Experimental Stability of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your data.

The oxazolo[4,5-c]pyridine scaffold is a valuable pharmacophore in modern drug design, often utilized for its unique electronic and steric properties.[1][2] However, the fusion of an electron-rich oxazole ring with an electron-deficient pyridine ring, combined with a photosensitive bromophenyl substituent, introduces specific chemical liabilities. This document addresses these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a time-dependent loss of my compound in aqueous buffer or cell culture media. What is the likely cause?

A1: This is a common issue and often points to the hydrolytic instability of the oxazole ring, a known vulnerability in this class of heterocycles.[3][4] The oxazole ring can undergo acid-catalyzed or, to a lesser extent, base-catalyzed hydrolysis, leading to ring cleavage.

Causality & Mechanism: The underlying mechanism involves the protonation of the oxazole nitrogen, which makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack by water.[5] This leads to a tetrahedral intermediate that subsequently collapses, breaking the ring to form an α-amino ketone or related degradation products.[3] While oxazoles are weak bases (pKa of the conjugate acid is ~0.8), the physiological pH of many buffers (e.g., PBS at pH 7.4) or slightly acidic conditions in cell culture media due to metabolic byproducts can be sufficient to promote slow hydrolysis over several hours or days.[6]

Troubleshooting & Mitigation Strategies:

  • pH Control: Assess the stability of your compound in a panel of buffers with varying pH values (e.g., pH 5.0, 6.5, 7.4, 8.0). If degradation is faster at lower pH, it confirms acid-catalyzed hydrolysis. For your experiments, use the most stabilizing pH or minimize the incubation time in aqueous solutions.

  • Aprotic Solvents: For short-term experiments, consider preparing final dilutions from a high-concentration stock in an aprotic solvent like DMSO just before use.

  • Temperature Reduction: Perform incubations at lower temperatures (e.g., 4°C) if your experimental design allows, as this will significantly slow the rate of hydrolysis.

  • Stability-Indicating Assay: Use a robust analytical method like HPLC-UV or LC-MS to quantify the parent compound and detect the appearance of degradation products. This is crucial to confirm that the loss of activity is due to degradation and not other factors.

Q2: After preparing my compound plates for a high-throughput screen, I get inconsistent results, especially after the plates have been left on the benchtop. Why?

A2: In addition to the hydrolytic instability mentioned in Q1, this scenario strongly suggests photodegradation. The 4-bromophenyl moiety is a known chromophore that can absorb UV light (including ambient laboratory light), leading to the cleavage of the Carbon-Bromine (C-Br) bond.

Causality & Mechanism: Aromatic bromides can undergo photolytic C-Br bond homolysis to generate an aryl radical. This highly reactive intermediate can then abstract a hydrogen atom from the solvent or other media components, resulting in the formation of the debrominated analog, 2-phenyloxazolo[4,5-C]pyridine. This process is well-documented for brominated flame retardants and other bromoaromatic compounds.[7] The resulting debrominated compound will have a different molecular weight and likely a different biological activity profile, leading to experimental irreproducibility.

Troubleshooting & Mitigation Strategies:

  • Protect from Light: Always handle the solid compound and its solutions under amber or light-blocking conditions. Use amber vials for storage and foil-wrapped plates for assays.

  • Solvent Choice: The rate of photodegradation can be solvent-dependent. If possible, run a comparative study in different solvents (e.g., DMSO vs. acetonitrile) under controlled light exposure to identify a more robust medium.

  • Analytical Verification: Use LC-MS to analyze a light-exposed sample. Look for a mass peak corresponding to the loss of bromine and the gain of a hydrogen atom (M-Br+H).

Below is a diagram illustrating the potential degradation pathways.

G cluster_0 Potential Degradation Pathways Parent This compound Hydrolysis_Product Ring-Opened Product (e.g., α-Amino Ketone derivative) Parent->Hydrolysis_Product H₂O / H⁺ (Hydrolysis) Photo_Product Debrominated Product (2-Phenyloxazolo[4,5-C]pyridine) Parent->Photo_Product Light (hν) (Photodegradation)

Caption: Key degradation pathways for the title compound.

Q3: My stock solution in DMSO turns slightly yellow and shows extra peaks in the NMR/LC-MS after multiple freeze-thaw cycles. What is happening?

A3: This points to two potential issues: freeze-thaw instability and slow oxidation. While fused heterocyclic systems are often thermally stable, repeated phase transitions can stress the compound, and DMSO itself is not entirely inert.[8][9]

Causality & Mechanism:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to fall out of solution locally, forming micro-precipitates. Even if it redissolves, this can accelerate aggregation or degradation.[10]

  • Oxidation: The oxazole ring can be susceptible to oxidation, although this is less common than hydrolysis.[11] More importantly, certain grades of DMSO can contain or form oxidizing impurities over time, especially if not stored properly (e.g., under inert gas). These impurities can react with the electron-rich heterocycle. The pyridine nitrogen can also be oxidized to an N-oxide.[1]

Troubleshooting & Mitigation Strategies:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Store them at -80°C for long-term stability.[10]

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO from a freshly opened bottle. Store the solvent under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Consider Alternative Solvents: For long-term storage, consider if another aprotic solvent like DMF is more suitable, though this must be validated.

  • Inert Atmosphere: If the compound is highly sensitive, consider overlaying the solution in the vial with an inert gas before capping and freezing.

Quantitative Data Summary: Stability Assessment

A systematic stability study is essential.[12][13] The following table provides a template for organizing the data from a typical solution stability experiment.

ConditionSolvent/BufferTime (hours)Temperature (°C)% Parent Compound Remaining (HPLC Area)Degradant 1 Peak AreaDegradant 2 Peak Area
Control DMSO025100.0%0.0%0.0%
Hydrolysis PBS (pH 7.4)243785.2%12.5%0.3%
Hydrolysis Acetate (pH 5.0)243762.7%35.1%0.5%
Photostability Acetonitrile8 (Ambient Light)2591.5%0.2%7.8%
Freeze-Thaw DMSO5 Cycles (-20/25)-20 to 2598.9%0.6%0.1%

Data shown is representative and should be generated for each new batch of the compound.

Experimental Protocol: Solution Stability Assessment

This protocol outlines a standard workflow to assess the stability of this compound in a relevant experimental buffer.[10][14]

Objective: To quantify the degradation of the test compound in an aqueous buffer over 48 hours at 37°C.

Materials:

  • This compound

  • Anhydrous DMSO (high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC or LC-MS system with a C18 column

  • Incubator set to 37°C

  • Amber vials

Workflow Diagram:

G cluster_workflow Stability Assessment Workflow A 1. Prepare 10 mM Stock in DMSO B 2. Dilute to 10 µM in pre-warmed PBS (pH 7.4) in amber vials A->B C 3. Take T=0 Sample (Immediately quench with Acetonitrile) B->C D 4. Incubate at 37°C B->D F 6. Analyze All Samples by HPLC or LC-MS C->F E 5. Sample at T=2, 8, 24, 48h (Quench each sample) D->E E->F G 7. Plot % Remaining vs. Time F->G

Caption: Workflow for assessing compound stability in solution.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in high-purity, anhydrous DMSO.

  • Working Solution Preparation: In triplicate, dilute the stock solution to a final concentration of 10 µM in pre-warmed (37°C) PBS (pH 7.4) in amber vials. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to minimize its effects.

  • Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot from each replicate, and quench the reaction by adding it to 100 µL of acetonitrile. This serves as the 100% reference point. Store at 4°C until analysis.

  • Incubation: Place the amber vials in an incubator at 37°C.

  • Time-Point Sampling: At subsequent time points (e.g., 2, 8, 24, and 48 hours), remove a 100 µL aliquot from each replicate and quench it with 100 µL of acetonitrile. Store at 4°C.

  • Analysis: Analyze all samples (including T=0) using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample by comparing the peak areas. A loss of >10% over the experimental duration is typically considered significant.[15]

This structured approach will provide clear, quantitative data on the stability of this compound under your specific experimental conditions, enabling you to design more robust and reliable experiments.

References

  • Journal of Materials Chemistry A. (2020, February 6). Fused heterocycle-based energetic materials (2012–2019). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Fused Heterocycle-Based Energetic Materials (2012-2019) | Request PDF. Retrieved from [Link]

  • International Journal of Thermodynamics and Chemical Kinetics. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • NIH. (2019, December 24). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • NIH. (n.d.). Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159. PubChem. Retrieved from [Link]

  • NIH. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Retrieved from [Link]

  • Scribd. (n.d.). Stability Study Guidance Protocol. Retrieved from [Link]

Sources

Optimizing solvent and temperature for oxazolo[4,5-C]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazolo[4,5-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

Troubleshooting Guide: Common Experimental Issues

This section is structured as a series of common problems encountered during the synthesis of oxazolo[4,5-c]pyridines. Each issue is followed by an analysis of potential causes and a set of actionable troubleshooting steps.

Question 1: I am observing very low or no yield of my target oxazolo[4,5-c]pyridine. What are the likely causes and how can I improve the outcome?

A1: Low or nonexistent yield is a frequent challenge that can stem from several factors, ranging from starting material quality to suboptimal reaction conditions.

Possible Causes:

  • Poor Quality Starting Materials: Impurities in your precursor, such as the 3-amino-4-hydroxypyridine or the acylating agent, can significantly hinder the reaction.[1]

  • Incomplete Cyclization: The final ring-closing step to form the oxazole moiety may be inefficient under the chosen conditions.[1] This is particularly common in Bischler-Napieralski type reactions where the cyclizing agent is not sufficiently potent for the substrate.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical variables that can drastically affect reaction efficiency.[1]

  • Competing Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.[1]

Troubleshooting Steps & Solutions:

  • Verify Starting Material Purity: Before embarking on optimization, ensure the purity of your starting materials. Use techniques like NMR, melting point analysis, or LC-MS to confirm the identity and cleanliness of your precursors.[1] High-purity intermediates are crucial for a successful cyclization.

  • Optimize the Cyclizing Agent: For reactions involving an intramolecular cyclization, such as the Bischler-Napieralski reaction, the choice of dehydrating/activating agent is paramount.

    • Standard Conditions: Phosphoryl chloride (POCl₃) is a commonly used reagent.[2]

    • For Less Reactive Substrates: If your aromatic ring lacks electron-donating groups, a stronger reagent system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary to drive the reaction to completion.[2]

    • Alternative Reagents: Polyphosphoric acid (PPA) and its trimethylsilyl ester (PPSE) are also effective cyclizing agents, often used at elevated temperatures (e.g., 130-200°C).[3]

  • Systematic Solvent Screening: The solvent plays a critical role in solubility, reaction kinetics, and temperature control.

    • Begin with commonly used solvents for this type of cyclization, such as refluxing toluene or xylene.[4]

    • If solubility is an issue, consider more polar aprotic solvents like DMF, though be mindful of potential side reactions at high temperatures.[3]

    • Test a range of solvents from different classes (e.g., aromatic hydrocarbons, ethers, chlorinated solvents) to find the optimal medium.

  • Temperature Adjustment:

    • Most cyclizations require heat. If refluxing in toluene (~110°C) is insufficient, switching to a higher-boiling solvent like xylene (~140°C) can provide the necessary energy for the reaction to proceed.[4]

    • Microwave-assisted synthesis is a powerful technique for rapidly screening conditions and can often improve yields in shorter reaction times by accessing superheated solvent temperatures.[4]

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the progress of your reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows you to track the consumption of starting material and the formation of your product, helping to identify the optimal reaction time and preventing potential product degradation from prolonged heating.[1]

G start Low / No Yield Observed purity Step 1: Verify Starting Material Purity (NMR, LC-MS) start->purity reagent Step 2: Optimize Cyclizing Agent (e.g., POCl₃, PPA, P₂O₅) purity->reagent Purity Confirmed solvent Step 3: Screen Solvents (Toluene, Xylene, DMF) reagent->solvent temp Step 4: Adjust Temperature (Reflux vs. Microwave) solvent->temp monitor Step 5: Monitor Reaction Progress (TLC, LC-MS) temp->monitor success Yield Improved monitor->success Progress Observed fail Consider Alternative Synthetic Route monitor->fail No Progress

Caption: Key intermediate and competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the oxazolo[4,5-c]pyridine core? A1: Several reliable methods exist. A primary route involves the cyclization of a 3-amino-4-hydroxypyridine precursor with an appropriate carboxylic acid derivative (such as an acid chloride or anhydride) or an orthoester. [3]Another powerful and widely used approach is the Bischler-Napieralski reaction, which involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. [2]This method is particularly effective for creating dihydroisoquinoline-like fused systems which can be analogous to certain oxazolopyridines.

Q2: How do I select an appropriate starting temperature and solvent for a new synthesis? A2: Your starting point should be guided by the specific reaction type.

  • For Bischler-Napieralski reactions: A common starting point is refluxing toluene (~110 °C) or acetonitrile (~82 °C) with POCl₃. [4][5]If the reaction is sluggish, moving to a higher boiling solvent like xylene is a logical next step. [4]* For PPA/PPSE cyclizations: These reactions almost always require high temperatures, typically in the range of 130-200°C, and are often run neat or with a high-boiling inert solvent. [3] Q3: What analytical techniques are essential for monitoring reaction progress and characterizing the product? A3: A combination of techniques is highly recommended for robust analysis.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time qualitative monitoring of the reaction's progress. [1]* Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of the desired product and identifying any byproducts formed during the reaction. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the final product.

Data Summary & Protocols

Table 1: Comparison of Common Cyclizing Agents
ReagentTypical SolventsTemperature RangeNotes
POCl₃ Toluene, Xylene, Acetonitrile80 - 140 °C (Reflux)Most common and versatile agent for Bischler-Napieralski reactions. [2]
P₂O₅ / POCl₃ POCl₃ (as solvent)~110 °C (Reflux)A more potent system required for electron-deficient or sterically hindered substrates. [2]
PPA Neat (no solvent)130 - 200 °CHighly viscous; requires strong heating and mechanical stirring. Effective for various condensations. [3]
PPSE Neat or high-boiling solvent150 - 200 °CA milder and more soluble alternative to PPA, often providing higher yields and easier workup. [3]
Experimental Protocol: General Procedure for POCl₃-Mediated Cyclization

Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel. POCl₃ is corrosive and reacts violently with water.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the N-acyl-aminopyridine precursor (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or acetonitrile, ~0.1-0.2 M concentration).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add phosphoryl chloride (POCl₃) (1.5 - 3.0 eq) dropwise via syringe. Caution: The addition may be exothermic.

  • Heating: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., reflux) and maintain for the determined reaction time (typically 1-12 hours).

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice or a cold, saturated aqueous solution of sodium bicarbonate to quench the excess POCl₃. Caution: Quenching is highly exothermic and releases HCl gas.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure oxazolo[4,5-c]pyridine.

References

  • Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolin-4(5H)-ones. Benchchem.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001-03-30).
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Bischler–Napieralski reaction. Wikipedia.
  • Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. (2021-03-06). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine and 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields scaffolds with remarkable biological activities. The oxazolopyridine core, a purine isostere, is one such privileged structure, with different isomeric forms offering distinct physicochemical and pharmacological profiles. This guide provides an in-depth comparison of two closely related isomers: 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine and 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. The subtle change in the position of the nitrogen atom in the pyridine ring profoundly influences the molecule's synthesis, electronic properties, and, consequently, its interaction with biological targets.

This document moves beyond a simple recitation of facts, offering insights into the causality behind synthetic strategies and providing detailed, field-tested protocols. We aim to equip researchers with the necessary knowledge to not only understand these molecules but also to confidently synthesize and evaluate them in their own laboratories.

At a Glance: Isomeric Distinction

The core structural difference lies in the point of fusion between the oxazole and pyridine rings. In the [4,5-b] isomer, the pyridine nitrogen is para to the fusion point, whereas in the [4,5-c] isomer, it is meta. This seemingly minor alteration has significant implications for the electronic distribution and hydrogen bonding capabilities of the molecules.

Feature2-(4-Bromophenyl)oxazolo[4,5-b]pyridineThis compound
CAS Number 111852-42-7[1]Not available
Molecular Formula C₁₂H₇BrN₂O[1]C₁₂H₇BrN₂O
Molecular Weight 275.10 g/mol [1]275.10 g/mol
General Precursor 2-Amino-3-hydroxypyridine4-Amino-3-hydroxypyridine

Synthetic Strategies: A Tale of Two Precursors

The synthesis of these isomers hinges on the selection of the appropriate aminohydroxypyridine precursor. The general and most effective method for constructing the oxazole ring is the condensation of the aminohydroxypyridine with a carboxylic acid or its derivative, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[2]

Synthesis of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

This isomer is synthesized from the commercially available 2-amino-3-hydroxypyridine. The reaction proceeds via a cyclocondensation with 4-bromobenzoic acid. The use of a catalyst such as silica-supported perchloric acid has also been reported to afford high yields under ambient conditions.[3]

Synthesis of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine oxazolo_b_pyridine 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine 2-amino-3-hydroxypyridine->oxazolo_b_pyridine Cyclocondensation 4-bromobenzoic_acid 4-Bromobenzoic Acid 4-bromobenzoic_acid->oxazolo_b_pyridine PPA Polyphosphoric Acid (PPA) or PPSE PPA->oxazolo_b_pyridine Heat

Caption: Synthetic scheme for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine
  • To a flame-dried round-bottom flask, add 2-amino-3-hydroxypyridine (1.0 eq) and 4-bromobenzoic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) (10-15 times the weight of the limiting reagent).

  • Heat the mixture to 180-200°C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to approximately 100°C and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the desired product.

Synthesis of this compound

The synthesis of this isomer is less commonly reported. It logically proceeds from 4-amino-3-hydroxypyridine. This precursor is not as readily available as its 2-amino counterpart and often needs to be synthesized.[4] The cyclocondensation reaction would then follow a similar protocol to the [4,5-b] isomer.

Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product 4-amino-3-hydroxypyridine 4-Amino-3-hydroxypyridine amide Amide Intermediate 4-amino-3-hydroxypyridine->amide 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride 4-bromobenzoyl_chloride->amide Acylation oxazolo_c_pyridine This compound amide->oxazolo_c_pyridine Cyclization Pyridine Pyridine (base) Pyridine->amide POCl3 POCl3 or PPA POCl3->oxazolo_c_pyridine Dehydration

Caption: Proposed synthetic scheme for this compound.

Experimental Protocol: Proposed Synthesis of this compound
  • Acylation: Dissolve 4-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine. Cool the solution to 0°C. Add 4-bromobenzoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Cyclization: To the crude amide intermediate, add phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Heat the mixture at reflux (for POCl₃) or at 180-200°C (for PPA) for 4-8 hours.

  • Isolation and Purification: Follow the same work-up, neutralization, and purification procedures as described for the [4,5-b] isomer.

Spectroscopic and Physicochemical Properties

The difference in the nitrogen position is expected to manifest in their spectroscopic data, particularly in ¹H and ¹³C NMR spectra due to the altered electronic environment of the pyridine ring protons and carbons.

Property2-(4-Bromophenyl)oxazolo[4,5-b]pyridineThis compound (Predicted)
¹H NMR Aromatic protons on the pyridine ring will show distinct splitting patterns and chemical shifts.The chemical shifts of the pyridine protons are expected to be different due to the change in the nitrogen's position.
¹³C NMR Characteristic signals for the fused pyridine and oxazole rings, as well as the bromophenyl moiety.The carbon signals of the pyridine ring will be shifted compared to the [4,5-b] isomer.
Mass Spec (HRMS) Calculated for C₁₂H₈BrN₂O [M+H]⁺: 274.9818Calculated for C₁₂H₈BrN₂O [M+H]⁺: 274.9818
XLogP3 3.4[1]Expected to be similar.

Note: Detailed experimental spectroscopic data for this compound is not available in the cited literature. The predictions are based on the expected electronic differences between the isomers.

Comparative Biological Activity

While direct comparative studies on these specific isomers are lacking, the broader families of oxazolo[4,5-b]pyridines and oxazolo[4,5-c]pyridines have been investigated for various therapeutic applications.

Anticancer Potential

Derivatives of the oxazolopyrimidine scaffold, which is structurally related to oxazolopyridines, have shown promise as anticancer agents.[5][6][7][8][9] The mechanism of action is often attributed to the inhibition of kinases involved in cell proliferation and survival. The purine-like structure of the oxazolopyridine core allows these molecules to act as ATP-competitive inhibitors in the active sites of these enzymes.

  • Oxazolo[4,5-b]pyridine derivatives have been investigated for their anticancer activities, with some compounds showing moderate inhibitory effects against various cancer cell lines.[7]

  • The biological activity of oxazolo[4,5-c]pyridine derivatives is less explored in the context of cancer. However, given the structural similarity to other active scaffolds, it is a promising area for future research.

Anticancer Mechanism Oxazolopyridine Oxazolopyridine (ATP Mimic) Kinase_Active_Site Kinase Active Site Oxazolopyridine->Kinase_Active_Site Binds to Phosphorylation Substrate Phosphorylation Kinase_Active_Site->Phosphorylation Inhibits ATP ATP ATP->Kinase_Active_Site Competes with Cell_Proliferation Cancer Cell Proliferation Phosphorylation->Cell_Proliferation Leads to (if uninhibited)

Caption: General mechanism of kinase inhibition by oxazolopyridine scaffolds.

Antimicrobial Activity

The oxazolo[4,5-b]pyridine scaffold has been a subject of interest in the development of new antimicrobial agents. It is hypothesized that this ring system may act as an analogue of adenine and guanine, thereby interfering with nucleic acid synthesis or inhibiting enzymes like DNA gyrase.[3]

  • Several studies have reported the synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives and their evaluation as antibacterial agents, with some compounds showing good activity against both Gram-positive and Gram-negative bacteria.[3][10]

  • The antimicrobial potential of the oxazolo[4,5-c]pyridine scaffold is not as well-documented, representing a potential avenue for new discoveries in antibacterial research.

Conclusion and Future Directions

This guide highlights the key differences and similarities between 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine and its [4,5-c] isomer. While the [4,5-b] isomer is more extensively studied, the [4,5-c] isomer presents an intriguing but underexplored area of chemical space. The provided synthetic protocols, based on established methodologies, offer a reliable starting point for the preparation of these compounds.

The key takeaway for researchers is the critical role of the precursor in determining the final isomeric product. The difference in the nitrogen atom's position, while subtle, is expected to have a tangible impact on the biological activity of these molecules. Further research, particularly direct comparative biological screening of these two isomers, is necessary to fully elucidate their structure-activity relationships and to determine which scaffold holds greater promise for the development of novel therapeutics. The lack of extensive data on the [4,5-c] isomer, in particular, represents a clear opportunity for novel and impactful research.

References

  • W. S. W. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • W. S. W. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • P. K. et al. (2025). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. [Link]

  • K. Z. et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • K. Z. et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • N/A. (N/A). Anticancer activity results for compounds 1-4, 8. ResearchGate. [Link]

  • A. G. et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HAL Open Science. [Link]

  • N/A. (N/A). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... ResearchGate. [Link]

  • L. O. J. et al. (N/A). Oxazolo[4,5-b]pyridines. Regiochemistry of Electrophilic Substitution in the 2-Diethylaminooxazolo[. Taylor & Francis Online. [Link]

  • N/A. (2025). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. ResearchGate. [Link]

  • T. T. et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

  • N/A. (N/A). Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]

  • N/A. (N/A). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. PubChem. [Link]

  • N/A. (2025). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. [Link]

  • N/A. (2000). Synthesis and Reactions of Some New Oxazolo[4,5‐b]pyridines and Related Compounds.. Semantic Scholar. [Link]

  • N/A. (N/A). Synthesis of novel heterocycles : Oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines. Semantic Scholar. [Link]

  • N/A. (N/A). 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. LookChem. [Link]

  • N/A. (N/A). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones | Request PDF. ResearchGate. [Link]

  • D. D. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • W. M. et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • L. M. et al. (N/A). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Chemlyte Solutions. (n.d.). Oxazolo[4,5-b]pyridine, 2-(4-bromophenyl). LookChem. [Link]

  • N/A. (N/A). In vitro antimycobacterial and antimicrobial activity of some new pyrazoline, isoxazole and benzodiazepine derivative. Semantic Scholar. [Link]

  • N/A. (2016). (PDF) In vitro antimycobacterial and antimicrobial activity of some new pyrazoline, isoxazole and benzodiazepine derivatives containing 1,3,5-triazine nucleus via chalcone series. ResearchGate. [Link]

  • A. A. A. et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. PMC - NIH. [Link]

  • L. J. et al. (2014). One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • L. K. E. et al. (N/A). 2,9-Dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one. MDPI. [Link]422-8599/24/1/10)

Sources

A Comparative Guide to the Biological Activity of Oxazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolopyridine scaffold, a fusion of oxazole and pyridine rings, represents a privileged heterocyclic system in medicinal chemistry. The isomeric variations, dictated by the relative positions of the nitrogen and oxygen atoms, give rise to a fascinating diversity in biological activity. This guide provides a comparative analysis of the biological activities of key oxazolopyridine isomers, delving into their anticancer, antimicrobial, and kinase inhibitory properties. By examining the available experimental data and structure-activity relationships (SAR), we aim to provide a comprehensive resource for the rational design of novel therapeutics based on this versatile scaffold.

The Isomeric Landscape of Oxazolopyridines: A Structural Overview

The fusion of an oxazole ring to a pyridine ring can result in four principal isomers: oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, oxazolo[4,5-c]pyridine, and oxazolo[5,4-c]pyridine. The arrangement of the heteroatoms in these isomers profoundly influences their electronic distribution, steric profile, and hydrogen bonding capabilities, thereby dictating their interactions with biological targets.

G cluster_0 Oxazolopyridine Isomers a Oxazolo[4,5-b]pyridine (CAS: 273-97-2) b Oxazolo[5,4-b]pyridine c Oxazolo[4,5-c]pyridine (CAS: 273-56-3) d Oxazolo[5,4-c]pyridine

Caption: The four principal isomers of oxazolopyridine.

While extensive research has been conducted on the biological activities of oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine derivatives, the other two isomers, oxazolo[4,5-c]pyridine and oxazolo[5,4-c]pyridine, remain significantly less explored. This guide will focus on a detailed comparison of the well-studied isomers and discuss the potential of their less-characterized counterparts.

Comparative Biological Activities

Anticancer Activity

Derivatives of both oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways. A comparative summary of their cytotoxic activities against various cancer cell lines is presented below.

Isomer ScaffoldDerivative TypeCancer Cell LineIC50 (µM)Reference
Oxazolo[4,5-b]pyridine Triazole derivativesPC3 (prostate)Good to moderate[1]
Triazole derivativesA549 (lung)Good to moderate[1]
Triazole derivativesMCF-7 (breast)Good to moderate[1]
Triazole derivativesDU-145 (prostate)Good to moderate[1]
Oxazolo[5,4-b]pyridine Sulfonamide derivativesMCF-7 (breast)152.56-161.08 µg/mL[2]
Oxazolo[5,4-d]pyrimidine *7-amino derivativesHT29 (colon)58.4[3]
7-amino derivativesA549 (lung)> 500[3]
7-amino derivativesMCF7 (breast)260.13[3]
7-amino derivativesLoVo (colon)177.52[3]

Note: Oxazolo[5,4-d]pyrimidine is a bioisostere of oxazolopyridine and is included for comparative SAR discussion.

The data suggests that derivatives of the oxazolo[4,5-b]pyridine scaffold exhibit promising, broad-spectrum anticancer activity.[1] In contrast, the reported sulfonamide derivatives of oxazolo[5,4-b]pyridine show more modest activity against breast cancer cells.[2] Interestingly, derivatives of the bioisosteric oxazolo[5,4-d]pyrimidine system have shown potent and selective cytotoxicity against colon cancer cell lines, highlighting how the placement of nitrogen atoms within the six-membered ring can drastically alter the anticancer profile.[3]

Kinase Inhibitory Activity

The inhibition of protein kinases is a cornerstone of modern cancer therapy. Oxazolopyridine isomers have emerged as versatile scaffolds for the design of potent kinase inhibitors.

Isomer ScaffoldTarget KinaseDerivative TypeIC50 (µM)Reference
Oxazolo[4,5-b]pyridine GSK-3βPiperazinamides0.34 - 0.53[4]
Oxazolo[5,4-d]pyrimidine *VEGFR-27-amino derivativesPotent inhibition[3][5]

Note: Oxazolo[5,4-d]pyrimidine is a bioisostere of oxazolopyridine and is included for comparative SAR discussion.

Notably, piperazine-linked derivatives of oxazolo[4,5-b]pyridine have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in inflammatory pathways.[4] This suggests a potential therapeutic application for this isomer in inflammatory diseases. Furthermore, derivatives of the isosteric oxazolo[5,4-d]pyrimidine have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in tumors.[3][5] This underscores the potential of the oxazolopyridine core in targeting critical cancer-related kinases.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Oxazolopyridine derivatives have shown promise in this area, with their activity being highly dependent on the isomeric form.

Isomer ScaffoldBacterial StrainDerivative TypeActivity (MIC)Reference
Oxazolo[5,4-b]pyridine Pseudomonas aeruginosaSulfonamides125-500 µg/mL[2]
Escherichia coliSulfonamides125-500 µg/mL[2]

Structure-Activity Relationship (SAR) Insights

The observed differences in the biological activities of oxazolopyridine isomers can be attributed to their distinct electronic and steric properties, which govern their interactions with biological targets.

  • Oxazolo[4,5-b]pyridine: The arrangement of the nitrogen and oxygen atoms in this isomer appears to be favorable for interactions with the ATP-binding pocket of kinases like GSK-3β. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.[4] The fusion of the oxazole ring can also provide a rigid scaffold for the optimal orientation of substituents to maximize binding affinity.

  • Oxazolo[5,4-b]pyridine: The position of the pyridine nitrogen in this isomer may influence its ability to interact with different biological targets compared to the [4,5-b] isomer. The observed antimicrobial activity of its sulfonamide derivatives suggests that this scaffold may be more amenable to targeting bacterial enzymes.[2]

Experimental Methodologies

To ensure the reproducibility and validity of the presented biological data, this section details the standard protocols for the key assays used in the characterization of oxazolopyridine isomers.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxazolopyridine derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cells B Add Oxazolopyridine Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A simplified workflow of the MTT cytotoxicity assay.

Kinase Inhibition Assay (e.g., VEGFR-2)

Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase enzyme.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the kinase enzyme (e.g., recombinant human VEGFR-2), and the oxazolopyridine derivative at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ATP consumed using a suitable detection reagent (e.g., a luminescence-based kit).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway targeted by some oxazolopyrimidine derivatives.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the oxazolopyridine derivatives in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The comparative analysis of oxazolopyridine isomers reveals a rich and diverse landscape of biological activity. The oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine scaffolds have demonstrated significant potential as sources of novel anticancer, anti-inflammatory, and antimicrobial agents. The subtle yet critical differences in the arrangement of the heteroatoms within the pyridine ring profoundly influence their interaction with biological targets, offering a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds.

A significant knowledge gap exists for the oxazolo[4,5-c]pyridine and oxazolo[5,4-c]pyridine isomers. The limited available data, coupled with the promising activities of their sulfur isosteres, strongly suggests that these under-explored scaffolds represent a fertile ground for future drug discovery efforts. Systematic synthesis and biological evaluation of derivatives of these isomers are crucial to fully unlock the therapeutic potential of the entire oxazolopyridine family.

This guide provides a foundational understanding of the comparative biological activities of oxazolopyridine isomers. It is intended to serve as a valuable resource for researchers in the field, stimulating further investigation into this fascinating and pharmacologically significant class of heterocyclic compounds.

References

  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Brovarets, V., & Hryhorenko, O. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Chemical biology & drug design, 98(4), 573–592. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., & Wesołowska, O. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules (Basel, Switzerland), 30(3), 666. [Link]

  • Shaik, K. S., et al. (2024). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. Results in Chemistry, 9(1), 101628. [Link]

  • Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 698-715. [Link]

  • Sagan, F., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules (Basel, Switzerland), 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., & Wesołowska, O. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694. [Link]

  • Oxazolo[4,5-c]pyridine-2-thiol. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 698-715. [Link]

  • Selected oxazolo[5,4-d]pyrimidines showing biological activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. (n.d.). Academia.edu. Retrieved January 19, 2026, from [Link]

  • Examples of biologically active oxazolopyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta poloniae pharmaceutica, 72(4), 727–734. [Link]

  • Trapella, C., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of medicinal chemistry, 64(7), 4089–4108. [Link]

  • Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Alam, M. S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8), 1700022. [Link]

  • PubChem. (n.d.). Oxazolo[4,5-C]pyridine. Retrieved January 19, 2026, from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future medicinal chemistry, 11(13), 1645–1664. [Link]

  • Comparative Cytotoxic and Apoptotic Effects of drugs Compounds on Human Cell Lines. (2025). Egyptian Journal of Chemistry, 68(8), 1-10. [Link]

  • Dawidowski, M., et al. (2019). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of medicinal chemistry, 62(24), 11325–11354. [Link]

  • El-Sayed, M. A. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (Basel, Switzerland), 23(11), 2959. [Link]

  • Asadi, M., et al. (2019). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific journal of cancer biology, 4(2), 43-47. [Link]

  • Zhang, H., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][3][7]diazepines as potential anti-cancer agents. Molecular diversity, 22(2), 323–333. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine: An In-Depth Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive comparison of X-ray crystallography for the structural validation of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine, a member of the oxazolopyridine class of heterocyclic compounds. These compounds are of significant interest due to their potential biological activities. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will utilize data from closely related structures to provide a detailed, practical framework for its analysis. We will delve into the experimental intricacies of X-ray crystallography, objectively compare its performance with alternative analytical techniques, and provide the supporting experimental rationale that underpins these powerful methods.

The Imperative of Structural Verification in Drug Discovery

The precise knowledge of a molecule's atomic arrangement is paramount for understanding its physicochemical properties, predicting its biological activity, and designing more potent and selective therapeutic agents. For novel compounds like this compound, techniques that provide definitive structural evidence are not just desirable, but essential for advancing research and development. While a suite of analytical tools can offer pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a high-resolution, three-dimensional map of a molecule.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, revealing not only the connectivity of atoms but also their spatial arrangement, bond lengths, bond angles, and intermolecular interactions within the crystalline lattice. This technique, therefore, serves as a crucial validation step for confirming the successful synthesis of a target molecule and provides the foundational data for computational modeling and structure-activity relationship (SAR) studies.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands both patience and precision. The following workflow outlines the key stages, emphasizing the causality behind each experimental choice.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Solvent & Condition Screening Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Selection & Mounting Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (e.g., Direct Methods) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.

Experimental Protocol: A Step-by-Step Guide

1. Crystal Growth: The Critical First Step

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals. For a novel compound like this compound, a systematic screening of crystallization conditions is essential.

  • Solvent Selection: Begin with a solubility screen using a range of common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial. This is often the simplest and most effective method.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser solvent in which it is insoluble. Crystals may form at the interface as the solvents slowly mix.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffracted X-ray spots are recorded.

3. Structure Solution and Refinement: From Data to a 3D Model

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. For small molecules, "direct methods" are typically employed, which use statistical relationships between the intensities to phase the diffraction data and generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and chemical reasonableness. The results are typically presented in a Crystallographic Information File (CIF).

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be invaluable, especially when suitable crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Unambiguous structure determination; "gold standard".Requires high-quality single crystals, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations.Provides detailed information about the structure in solution; does not require crystallization.Can be complex to interpret for larger molecules; does not directly provide 3D coordinates.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS).High sensitivity; requires very small amounts of sample.Provides limited information about the connectivity and stereochemistry of the molecule.
Computational Chemistry Theoretical 3D structure, electronic properties, predicted spectral data.Can provide insights into structures that are difficult to study experimentally; can predict properties.The accuracy of the results is highly dependent on the level of theory and basis set used; requires experimental validation.
The Synergy of Analytical Techniques

The most robust structural characterization of a new compound comes from the integration of data from multiple analytical techniques.

analytical_synergy cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validated Structure Compound This compound NMR NMR Spectroscopy (Connectivity) Compound->NMR MS Mass Spectrometry (Molecular Formula) Compound->MS SCXRD X-ray Crystallography (3D Structure) Compound->SCXRD Computational Computational Chemistry (Theoretical Model) Compound->Computational Validated_Structure Definitive Structure & Properties NMR->Validated_Structure MS->Validated_Structure SCXRD->Validated_Structure Computational->Validated_Structure

Figure 2: The synergistic relationship between different analytical techniques for comprehensive structural elucidation.

Case Study: Insights from a Structurally Related Compound

In the absence of a published crystal structure for this compound, we can draw valuable insights from the crystallographic analysis of a closely related molecule, such as 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile.[1] The study of this compound reveals key structural features and intermolecular interactions that are likely to be relevant to our target molecule.

In the crystal structure of this analogue, the pyridine ring is essentially planar, and the bromophenyl group is oriented at a significant dihedral angle to this ring.[1] The crystal packing is stabilized by a network of C-H···N and C-H···O hydrogen bonds, as well as C-Br···π interactions.[1] This information can be used to inform our expectations for the crystal packing of this compound and can guide the interpretation of data from other analytical techniques.

Conclusion

The structural elucidation of novel compounds like this compound is a critical undertaking in the fields of medicinal chemistry and materials science. While a variety of analytical techniques provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. This guide has outlined the practical workflow for X-ray crystallography, from crystal growth to data analysis, and has placed this powerful technique in the context of other widely used analytical methods. The synergistic use of these techniques provides the most comprehensive understanding of a molecule's structure and properties, thereby accelerating the pace of scientific discovery and innovation.

References

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. [Link]

  • 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine | C12H7BrN2O | CID 13719724 - PubChem. [Link]

  • Computational methods in drug discovery - BJOC - Beilstein Journals. [Link]

  • Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - NIH. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

Sources

A Comparative Guide to the Structural Validation of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel heterocyclic compound is a foundational pillar of scientific rigor. The biological activity, pharmacokinetic properties, and patentability of a new molecular entity are inextricably linked to its precise atomic arrangement. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine, a molecule of interest within the broader class of fused pyridine heterocycles.

Moving beyond a simple checklist of methods, this document explains the causality behind experimental choices, offering a self-validating workflow where data from each technique corroborates the others. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive structural picture, and why Single Crystal X-ray Crystallography remains the ultimate arbiter of molecular architecture.

The Target Molecule: Structure and Isomeric Considerations

The molecule is this compound. Its core is a fused bicyclic system where an oxazole ring is merged with a pyridine ring. The specific "[4,5-C]" designation defines the precise points of fusion, a critical detail that distinguishes it from other potential isomers such as oxazolo[4,5-b]pyridine or oxazolo[5,4-c]pyridine. This seemingly minor distinction can have profound effects on the molecule's three-dimensional shape and electronic properties.

Molecular Formula: C₁₂H₇BrN₂O Molecular Weight: 275.10 g/mol

The primary challenge in validating this structure is not only to confirm the presence of the bromophenyl, oxazole, and pyridine moieties but to definitively prove their connectivity and, most importantly, the [4,5-C] ring fusion.

Core Analytical Techniques: A Comparative Overview

A multi-faceted analytical approach is non-negotiable for robust structural elucidation. Each technique offers a unique piece of the puzzle, and their combined data provides a holistic and trustworthy confirmation.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule in solution.[3][4][5] For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential.

The expected NMR spectra are dictated by the electronic environment of each nucleus. The electron-withdrawing nature of the nitrogen atoms in the pyridine and oxazole rings, and the bromine atom on the phenyl ring, will significantly influence the chemical shifts.

  • ¹H NMR: We anticipate signals in the aromatic region (typically 7.0-9.0 ppm).

    • The three protons on the pyridine ring will appear as distinct signals, likely two doublets and a triplet (or a doublet of doublets), with chemical shifts influenced by their proximity to the nitrogen atom and the fused oxazole ring. The proton at position 4 will be the most downfield shifted due to the influence of the adjacent nitrogen.

    • The four protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, due to the symmetry of the para-substitution.

  • ¹³C NMR: We expect to observe 10 distinct signals for the 12 carbons, as two pairs of carbons in the symmetric 4-bromophenyl ring are chemically equivalent.

    • Signals for carbons in the heterocyclic core will be in the approximate range of 110-165 ppm. The carbon atom at the 2-position of the oxazole ring, bonded to two heteroatoms, will be significantly downfield.

    • The bromophenyl carbons will appear in the typical aromatic region (120-140 ppm), with the carbon directly attached to the bromine atom showing a characteristic shift.

While 1D NMR provides a list of parts, 2D NMR connects them. For confirming the specific [4,5-C] fusion, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable.[6][7] It reveals correlations between protons and carbons that are two or three bonds apart. By identifying a correlation between the proton at position 7 of the pyridine ring and the quaternary carbon at position 3a of the oxazole ring, one can unequivocally confirm the [4,5-C] connectivity, ruling out other isomers.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments node_1H ¹H NMR (Proton Environments & Counts) node_HSQC HSQC (Direct ¹J C-H Bonds) node_1H->node_HSQC node_COSY COSY (¹H-¹H Couplings) node_1H->node_COSY node_HMBC HMBC (Long-Range ²J,³J C-H Bonds) node_1H->node_HMBC node_Fragments Identify Spin Systems (Pyridine & Bromophenyl Rings) node_1H->node_Fragments node_13C ¹³C NMR (Carbon Environments) node_13C->node_HSQC node_13C->node_HMBC node_Connectivity Assemble Fragments & Confirm Ring Fusion node_HSQC->node_Connectivity node_COSY->node_Fragments node_HMBC->node_Connectivity Critical for Isomer Confirmation node_Fragments->node_Connectivity node_Final Validated Structure of This compound node_Connectivity->node_Final

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule.[8][9] It is the first checkpoint to ensure the synthesized compound has the correct atomic makeup.

  • High-Resolution Mass Spectrometry (HRMS): This is the most critical MS experiment. For C₁₂H₇⁷⁹BrN₂O, the expected exact mass is 273.9745. HRMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the molecular formula and ruling out alternatives.

  • Isotopic Pattern: A key confirmatory feature will be the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2), separated by two mass units. This is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS can provide structural clues by breaking the molecule into characteristic fragments.[10][11][12] Expected fragmentation might involve the loss of CO, HCN, or cleavage at the bond between the two aromatic systems, providing further corroboration of the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13][14][15] While not as structurally detailed as NMR, it serves as a quick and essential quality check.

For this compound, the IR spectrum should display key absorption bands confirming the major structural components:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1620-1450 cm⁻¹: C=C and C=N stretching vibrations from the fused pyridine, oxazole, and phenyl rings.

  • ~1250-1020 cm⁻¹: C-O-C stretching, characteristic of the oxazole ring.

  • ~900-675 cm⁻¹: C-H out-of-plane bending, which can offer clues about the substitution pattern of the aromatic rings.[16]

Single Crystal X-ray Crystallography: The Unambiguous Proof

When a definitive, solid-state structure is required, for instance, for patent filings or understanding protein-ligand interactions, single-crystal X-ray crystallography is the gold standard.[17][18] This technique provides a three-dimensional map of electron density, from which the precise coordinates of every atom can be determined.

  • Strengths: It provides an unambiguous determination of atomic connectivity, bond lengths, bond angles, and the specific [4,5-C] isomeric structure. It is the only technique that can provide this level of absolute structural detail.

  • Limitations: The primary and often significant bottleneck is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[2][19] Furthermore, the determined structure represents the molecule in a static, crystalline state, which may not fully represent its conformation in solution, where biological activity occurs.

Data Comparison and Validation Strategy

The trustworthiness of the final structure comes from the convergence of data from all techniques. The proposed validation workflow ensures that each piece of evidence supports the others.

G Synthesis Synthesized Compound HRMS HRMS (Confirm Molecular Formula) Synthesis->HRMS Matches C₁₂H₇BrN₂O? Xray X-ray Crystallography (Absolute 3D Structure) Synthesis->Xray Crystal Growth FTIR FTIR (Confirm Functional Groups) HRMS->FTIR Yes NMR 1D & 2D NMR (Determine Connectivity & Isomer) FTIR->NMR Correct Groups? Yes Final Structurally Validated This compound NMR->Final Connectivity & Isomer Confirmed Xray->Final Definitive Proof

Comparative Summary of Techniques

Technique Information Yield Strengths Limitations
¹H & ¹³C NMR Provides detailed information on the chemical environment and connectivity of H and C atoms.[4][5]Excellent for determining the carbon-hydrogen framework in solution; non-destructive.Provides indirect structural information; can be complex to interpret for highly coupled systems.
2D NMR (HMBC) Maps long-range (2-3 bond) correlations between H and C atoms.[6][7]Essential for unambiguously determining connectivity across quaternary carbons and heteroatoms; crucial for isomer differentiation.Requires more instrument time than 1D experiments.
HRMS Delivers highly accurate mass-to-charge ratio, allowing for determination of the elemental formula.[8]Extremely sensitive and accurate for formula confirmation; bromine's isotopic pattern is a definitive marker.Provides no information on atom connectivity; destructive.
FTIR Identifies the presence of specific functional groups based on their vibrational frequencies.[13][14]Fast, simple, and requires minimal sample; excellent for a quick quality check.Provides limited information on the overall molecular skeleton; not suitable for isomer differentiation.
X-ray Crystallography Yields a precise 3D model of the molecule, including bond lengths and angles.[17][18]Provides absolute and unambiguous structural proof.Requires a suitable single crystal, which can be difficult to obtain; structure is of the solid state.

Experimental Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as needed for the specific compound. The HMBC experiment is critical and should be run with sufficient resolution to clearly identify key long-range correlations.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI or APCI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Processing: Determine the exact mass of the molecular ion peak ([M+H]⁺ in positive ion mode). Compare the measured mass and the isotopic pattern (for bromine) with the theoretical values for the proposed formula C₁₂H₇BrN₂O.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Protocol 4: Single Crystal Growth for X-ray Diffraction
  • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble.[2]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free location for several days to weeks to allow the solvent to evaporate slowly.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[19]

Conclusion

The structural validation of a novel molecule like this compound is a systematic process of evidence gathering and cross-verification. While NMR spectroscopy provides the core blueprint of atomic connectivity and is essential for distinguishing isomers in solution, HRMS acts as the gatekeeper, confirming the correct elemental formula. FTIR offers a rapid check for the expected chemical functionalities. For absolute, incontrovertible proof of structure, particularly the critical [4,5-C] ring fusion, single-crystal X-ray crystallography stands as the definitive, albeit more demanding, technique. By employing this integrated, multi-technique workflow, researchers can establish the structure of their target compounds with the highest degree of scientific confidence, paving the way for further investigation and application.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025, November 6). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2816-2841. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). Analytical Chemistry, 93(28), 9711-9718. [Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. (2025). ACS Omega. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Djerassi, C., et al. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXXI. A Study of the Influence of Different Heteroatoms on the Mass Spectrometric Fragmentation of Five-Membered Heterocycles. ACS Publications. [Link]

  • Buchardt, O., & Duffield, A. M. (n.d.). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of Organic Chemistry. [Link]

  • Supporting Information: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]

  • Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Kaduk, J. A. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization. (n.d.). PubMed Central (PMC). [Link]

  • Palamarchuk, I. V., et al. (2025, November 26). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]

  • Palamarchuk, I. V., et al. (2025, November 26). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY. [Link]

  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (2025, August 6). ResearchGate. [Link]

  • Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • Zhang, X., & Wang, R. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed Central (PMC). [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 26). ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. [Link]

  • IR Chart. (n.d.). [Link]

  • IR Absorption Table. (n.d.). University of Puget Sound. [Link]

  • SpectraBase: (+/-)-2-(4-BROMOPHENYL)-3-ACETYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE. (n.d.). [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. [Link]

  • Palamarchuk, I. V., et al. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). (n.d.). [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. [Link]

  • Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in.... (n.d.). ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). ResearchGate. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. (n.d.). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Oxazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its synthesis, therefore, is a subject of considerable interest, with a diverse array of catalytic systems being developed to facilitate its construction. This guide provides an in-depth comparison of the efficacy of various catalysts for oxazolopyridine synthesis, offering a critical evaluation of their performance based on experimental data. We will delve into the mechanistic nuances of each catalytic system, providing not only a comparative analysis but also a practical guide to selecting the most appropriate catalyst for your specific synthetic needs.

The Strategic Importance of Catalyst Selection in Oxazolopyridine Synthesis

The choice of catalyst in the synthesis of oxazolopyridines is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall cost-effectiveness. The primary synthetic route to the oxazolopyridine core involves the cyclization of a suitably substituted aminopyridine derivative. This transformation, however, often requires the activation of hydroxyl or carbonyl functionalities and the formation of a crucial C-O bond. The catalysts discussed herein are designed to overcome the activation energy barrier of this cyclization, each employing a distinct mechanistic pathway to achieve the desired transformation.

Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst is contingent upon several factors, including the nature of the starting materials, desired reaction conditions, and scalability. Below, we compare the performance of prominent catalytic systems for oxazolopyridine synthesis, supported by experimental data.

Transition Metal Catalysis: The Powerhouses of C-O Bond Formation

Transition metals, particularly copper, gold, and palladium, are highly effective catalysts for intramolecular C-O bond formation, a key step in many oxazolopyridine syntheses.[1] These catalysts typically operate through mechanisms involving oxidative addition, reductive elimination, and coordination to the reacting species, thereby lowering the energy barrier for cyclization.[2][3]

Copper Catalysis: Copper-catalyzed methods are particularly prevalent for the synthesis of oxazolo[5,4-b]pyridines and oxazolo[4,5-b]pyridines via intramolecular C-O coupling reactions.[4] These reactions are often cost-effective and exhibit good functional group tolerance.[5] However, they can sometimes require elevated temperatures and the use of specific ligands to achieve high yields.[6] For instance, the synthesis of 2-substituted oxazolopyridines has been reported using copper catalysts, with good yields for aryl substituents, though lower yields were observed for some alkyl or heteroaryl groups.[4]

Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of oxazoles and their fused derivatives.[7] Gold-catalyzed reactions often proceed under mild conditions and can tolerate a wide range of functional groups.[8][9] The mechanism frequently involves the activation of alkynes or allenes towards nucleophilic attack.[10][11] For example, a gold-catalyzed protocol for the synthesis of 2,5-disubstituted oxazoles from terminal alkynes, carboxamides, and an N-oxide has been developed, delivering products in moderate to good yields.[8]

Palladium Catalysis: Palladium catalysts are well-known for their versatility in cross-coupling reactions and have also been applied to the synthesis of oxazolopyridines.[12] Palladium-catalyzed heteroannulation reactions provide a powerful one-pot method for constructing the oxazolopyrazine core.

Acid Catalysis: Simplicity and Reusability

Acid catalysts offer a straightforward and often more economical approach to oxazolopyridine synthesis. They function by protonating a carbonyl or hydroxyl group, rendering it more susceptible to nucleophilic attack by the adjacent amino group.

Silica-Supported Perchloric Acid (HClO₄-SiO₂): This heterogeneous catalyst has demonstrated high efficiency in the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives.[13] The key advantages of this system include ambient reaction conditions, high conversion rates, simple work-up procedures, and the ability to reuse the catalyst.[13][14][15][16][17] This makes it an attractive option for large-scale synthesis and green chemistry applications.

Dehydrating Agents: Driving the Reaction Forward

Dehydrating agents are employed to facilitate the cyclization by removing the water molecule formed during the reaction, thereby shifting the equilibrium towards the product.

Propylphosphonic Anhydride (T3P®): T3P® is a versatile and efficient reagent for promoting the cyclocondensation of aminopyridinols with carboxylic acids to yield oxazolopyridines.[18] Microwave-assisted synthesis using T3P® has been shown to be a convenient and rapid method for accessing all regioisomeric oxazolopyridines.[19] This approach is particularly advantageous for its short reaction times and high yields.[20]

Photoredox Catalysis: A Modern Approach

Visible-light photoredox catalysis represents a modern and increasingly popular strategy for organic synthesis.[21] It utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, enabling the formation of reactive intermediates under mild conditions. While direct applications to oxazolopyridine synthesis are still emerging, the principles of photoredox-catalyzed C-O bond formation are highly relevant.[22] For instance, the generation of pyridine N-oxy radicals via photoredox catalysis has been shown to facilitate carbohydroxylation of olefins, demonstrating the potential of this approach for C-O bond formation in pyridine-containing systems.[21][23]

Organocatalysis: The Metal-Free Alternative

Organocatalysis provides a valuable metal-free alternative for the synthesis of heterocyclic compounds.[24] While specific examples for oxazolopyridine synthesis are less common in the literature compared to metal-catalyzed routes, the principles of organocatalysis, such as the activation of substrates through the formation of iminium or enamine intermediates, hold promise for the development of new, environmentally benign synthetic methods.[25][26]

Quantitative Data Summary

Catalyst SystemTypical CatalystSubstratesReaction ConditionsYield (%)AdvantagesDisadvantages
Copper-Catalyzed CuI, Cu₂O, CuBrN-(halopyridin-yl)amides80-120 °C, Ligand, Base60-95%Cost-effective, good functional group toleranceOften requires elevated temperatures, ligand optimization may be needed
Gold-Catalyzed AuCl₃, [Au(I)-NHC]Alkynes, CarboxamidesRoom Temp to 80 °C70-95%Mild conditions, excellent functional group toleranceHigher cost of catalyst
Palladium-Catalyzed Pd(OAc)₂, Pd(PPh₃)₄Halopyridines, Amides80-120 °C, Ligand, Base70-90%Versatile, well-established for cross-couplingCatalyst cost, potential for metal contamination
Acid-Catalyzed HClO₄-SiO₂2-Amino-3-hydroxypyridine, Benzoic acidsAmbient Temperature85-95%[13]Mild conditions, simple workup, reusable catalystLimited to acid-tolerant substrates
Dehydrating Agent T3P®Aminopyridinols, Carboxylic acidsMicrowave, 120-150 °C80-97%[18]Rapid reactions, high yieldsStoichiometric reagent, potential for side reactions
Photoredox Catalysis Ru(bpy)₃²⁺, Ir(ppy)₃Pyridine N-oxides, OlefinsVisible Light, Room TempModerate to GoodExtremely mild conditions, novel reactivitySubstrate scope for oxazolopyridines still under development

Experimental Protocols

Protocol 1: Silica-Supported Perchloric Acid Catalyzed Synthesis of 2-(Phenyl)oxazolo[4,5-b]pyridine[13]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Benzoic acid

  • Silica-supported perchloric acid (HClO₄-SiO₂)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 mmol) and benzoic acid (1.2 mmol).

  • Add a catalytic amount of silica-supported perchloric acid (HClO₄-SiO₂) (e.g., 10 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: T3P®-Mediated Microwave-Assisted Synthesis of Oxazolopyridines[18][19]

Materials:

  • Aminopyridinol

  • Carboxylic acid

  • Propylphosphonic anhydride (T3P®)

  • Ethyl acetate or other suitable solvent

Procedure:

  • In a microwave reaction vial, combine the aminopyridinol (1 mmol), carboxylic acid (1.2 mmol), and T3P® (1.5 mmol, 50% solution in ethyl acetate).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, quench the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of these catalytic transformations is crucial for reaction optimization and troubleshooting.

Gold-Catalyzed Oxazole Synthesis

In a typical gold-catalyzed synthesis of oxazoles from alkynes and carboxamides, the cationic gold(I) species activates the alkyne, making it susceptible to nucleophilic attack by the amide oxygen. Subsequent intramolecular cyclization and tautomerization lead to the oxazole ring.[11]

Gold_Catalyzed_Oxazole_Synthesis Alkyne Alkyne Activated Alkyne-Au Complex Activated Alkyne-Au Complex Alkyne->Activated Alkyne-Au Complex + Au(I) Carboxamide Carboxamide Nucleophilic Attack Nucleophilic Attack Carboxamide->Nucleophilic Attack Au(I) Catalyst Au(I) Catalyst Au(I) Catalyst->Activated Alkyne-Au Complex Activated Alkyne-Au Complex->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Cyclization Cyclization Intermediate->Cyclization Oxazole Oxazole Cyclization->Oxazole

Caption: Gold-Catalyzed Oxazole Synthesis Pathway.

Photoredox-Catalyzed C-O Bond Formation

A plausible mechanism for photoredox-catalyzed C-O bond formation involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in single-electron transfer with a substrate, such as a pyridine N-oxide, to generate a reactive radical intermediate. This radical can then participate in bond-forming reactions.[21]

Photoredox_Catalysis Photocatalyst (PC) Photocatalyst (PC) Excited PC Excited PC Photocatalyst (PC)->Excited PC Visible Light (hν) Visible Light (hν) Visible Light (hν)->Excited PC Excited PC* Excited PC* Single Electron Transfer (SET) Single Electron Transfer (SET) Excited PC*->Single Electron Transfer (SET) Pyridine N-Oxide Pyridine N-Oxide Pyridine N-Oxide->Single Electron Transfer (SET) Pyridine N-Oxy Radical Pyridine N-Oxy Radical Single Electron Transfer (SET)->Pyridine N-Oxy Radical C-O Bond Formation C-O Bond Formation Pyridine N-Oxy Radical->C-O Bond Formation Substrate Substrate Substrate->C-O Bond Formation Product Product C-O Bond Formation->Product

Caption: General Photoredox Catalytic Cycle.

Conclusion

The synthesis of oxazolopyridines can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Transition metal catalysts, particularly copper and gold, offer high efficiency and broad substrate scope, albeit at a higher cost. Acid catalysts like silica-supported perchloric acid provide a green and economical alternative with simple procedures. Dehydrating agents such as T3P®, especially when combined with microwave irradiation, allow for rapid and high-yielding syntheses. The emerging field of photoredox catalysis holds significant promise for the development of novel and mild synthetic routes. The optimal choice of catalyst will ultimately depend on the specific requirements of the synthetic target, including considerations of cost, scale, and desired functional group tolerance. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their oxazolopyridine synthesis endeavors.

References

  • Liu, L., et al. (2022). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society. [Link]

  • Reen, G. K., et al. (2015). Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]

  • Tang, J., et al. (2023). Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C-O/C-N Cyclization. The Journal of Organic Chemistry. [Link]

  • Ascenzi Pettenuzzo, C., et al. (2024). Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. ChemRxiv. [Link]

  • Xu, L., et al. (2021). Gold-catalyzed strategies towards oxazoles. ResearchGate. [Link]

  • Li, J., et al. (2015). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. European Journal of Medicinal Chemistry.
  • Gorin, D. J., et al. (2019). Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Carboxamides and Propynals.
  • Wang, X., et al. (2020). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances. [Link]

  • Griesgraber, G. W., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Zhang, W., et al. (2021). Iron/photoredox dual catalysis for acyl nitrene-based C–O bond formation towards phthalides. Chemical Communications. [Link]

  • Chen, J., et al. (2015). Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles. Organic & Biomolecular Chemistry. [Link]

  • Wang, C., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis. [Link]

  • Kumar, R., et al. (2007). Silica Supported Perchloric acid (HClO4-SiO2) Catalyzed Synthesis of 8,10-Dimethyl-8,12. E-Journal of Chemistry.
  • Merino, P., et al. (2012). Efficient enhancement of copper-pyridineoxazoline catalysts through immobilization and process design. Green Chemistry. [Link]

  • Link, S., et al. (2021). T3P-mediated microwave-assisted synthesis of oxazolopyridines. Results in Chemistry. [Link]

  • Reddy, B. V. S., et al. (2011). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Organic Letters. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs. [Link]

  • Beilstein-Institut. (2024). Copper catalysis: a constantly evolving field. Beilstein Journal of Organic Chemistry. [Link]

  • Abdel-Ghaffar, A. M., et al. (2020). Synthetic strategies for thiazolopyridine derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2007). Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Inexpensive, Extremely Efficient, and Reusable Dual Catalyst System for Acetal/Ketal Formation and Their Deprotection to Aldehydes/Ketones. Synthesis. [Link]

  • Khan, A. T., et al. (2006). Silica-Supported Perchloric Acid (HClO4-SiO2): A Versatile Catalyst for Tetrahydropyranylation, Oxathioacetalization and Thioacetalization. Synthesis. [Link]

  • Snieckus, V., et al. (2014). Palladium-Catalyzed One-Pot Synthesis of Oxazolopyrazines by Heteroannulation. Organic Letters. [Link]

  • Ibrar, A., et al. (2016). Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. RSC Advances. [Link]

  • Tang, J., et al. (2023). Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C-O/C-N Cyclization. Ask this paper. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]

  • Ibrar, A., et al. (2016). Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. RSC Publishing. [Link]

  • Kumar, V., et al. (2024). Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5'-Bitriazoles. The Journal of Organic Chemistry. [Link]

  • Gopi, H., et al. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. Tetrahedron Letters. [Link]

  • Bouyahya, A., et al. (2018). New palladium–oxazoline complexes: Synthesis and evaluation of the optical properties and the catalytic power during the oxidation of textile dyes. Beilstein Journal of Organic Chemistry. [Link]

  • Wen, L.-R., et al. (2010). Efficient propylphosphonic anhydride (T3P®) mediated synthesis of benzothiazoles, benzoxazoles and benzimidazoles. Tetrahedron. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Banfi, L., et al. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxazinones via Passerini reactions followed by 1,3-dipolar cycloadditions. Molecular Diversity. [Link]

  • Ji, X., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules. [Link]

  • Watson, A. J. B., & Williams, J. M. J. (2014). Transition metal-mediated synthesis of oxazoles. Chemical Society Reviews. [Link]

  • Rudrawar, S., et al. (2006). Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Extremely Efficient and Reusable Catalyst for 1,3-Dithiolane/Dithiane Formation. Synthesis. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Nickel, Palladium, Platinum and Cupper with New Oxazipine Ring. ResearchGate. [Link]

  • Thorat, V. V., et al. (2019). SILICA SUPPORTED PERCHLORIC ACID: AN EFFICIENT AND RECYCLABLE CATALYST FOR SYNTHESIS OF BENZIMIDAZOLO[2,3-b]QUINAZOLINONES. ResearchGate. [Link]

  • Wang, L., et al. (2016). ChemInform Abstract: Organocatalytic Enantioselective Synthesis of P-Stereogenic Chiral Oxazaphospholidines. ChemInform. [Link]

  • Wang, L., et al. (2016). Organocatalytic Enantioselective Synthesis of P-Stereogenic Chiral Oxazaphospholidines. European Journal of Organic Chemistry. [Link]

  • Al-Majid, A. M., et al. (2018). Synthesis and Solid-State X-ray Structure of the Mononuclear Palladium(II) Complex Based on 1,2,3-Triazole Ligand. Molecules. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Aryloxazolo[4,5-c]pyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazolopyridine Scaffold - A Privileged Heterocycle in Drug Discovery

The fusion of an oxazole ring with a pyridine moiety creates a class of heterocyclic compounds known as oxazolopyridines. These scaffolds have garnered significant attention in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to function as effective bioisosteres that can interact with a wide array of biological targets.[1][2] Their rigid, planar structure provides a well-defined framework for the precise spatial orientation of substituents, making them ideal candidates for the design of potent and selective inhibitors of enzymes, particularly protein kinases.[3]

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. The 2-aryloxazolo[4,5-c]pyridine scaffold, with its versatile substitution points, offers a unique opportunity to explore chemical space and develop novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

This guide will delve into the critical structural modifications of the 2-aryloxazolo[4,5-c]pyridine core and its isomers, providing a comparative analysis of their impact on biological activity. By understanding these SAR trends, researchers can make more strategic decisions in the design and optimization of next-generation kinase inhibitors.

Comparative SAR Analysis: Learning from Isomeric Scaffolds

Due to the limited specific SAR data on 2-aryloxazolo[4,5-c]pyridines, a comparative analysis with its more extensively studied isomers, such as oxazolo[5,4-d]pyrimidines and oxazolo[4,5-b]pyridines, is highly instructive. These related scaffolds have been successfully employed in the development of inhibitors for various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aurora Kinases, and c-Met.[1][4][5]

The Significance of the 2-Aryl Substituent

The aryl group at the 2-position of the oxazolopyridine core is a crucial determinant of potency and selectivity. This substituent typically projects into the ATP-binding pocket of the target kinase, where it can form key interactions with hydrophobic residues and the hinge region.

Key Observations from Related Scaffolds:

  • Substitution Pattern: The substitution pattern on the 2-phenyl ring significantly influences activity. For instance, in a series of oxazolo[5,4-d]pyrimidines targeting VEGFR2, a 4-chloro or a methylpiperazine moiety on the phenyl ring was found to be favorable for antiproliferative activity, while a 4-methoxy group was detrimental.[1]

  • Heterocyclic Rings: Replacing the phenyl ring with smaller heterocyclic rings like furan or thiophene has been observed to reduce activity in some cases, suggesting that these smaller groups may not adequately occupy the hydrophobic pocket.[1] Conversely, in other series, pyridyl substituents at this position were found to be essential for potent kinase inhibition.[1]

Inference for 2-Aryloxazolo[4,5-c]pyridines:

It is highly probable that the nature and substitution of the 2-aryl group will be a primary driver of activity for the 2-aryloxazolo[4,5-c]pyridine scaffold as well. Exploration of a diverse range of substituted phenyl and heteroaryl groups at this position is a critical first step in any drug discovery campaign.

Modifications of the Pyridine/Pyrimidine Ring

Substitutions on the pyridine or pyrimidine portion of the fused ring system can modulate solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.

Key Observations from Related Scaffolds:

  • Anilino Moieties: In many oxazolo[5,4-d]pyrimidine-based kinase inhibitors, an anilino moiety at the C7 position is crucial for activity. Substituents on this aniline ring, particularly at the para-position, can significantly enhance potency. For example, 4-methyl and 4-trifluoromethyl groups on the C7-anilino ring of oxazolo[5,4-d]pyrimidines led to good VEGFR2 inhibitory potency.[1]

  • Bulky and Flexible Groups: The introduction of bulky and flexible groups on the pyrimidine ring has been shown to play a pivotal role in regulating kinase activity and cellular potency.[1]

Inference for 2-Aryloxazolo[4,5-c]pyridines:

For the 2-aryloxazolo[4,5-c]pyridine scaffold, the corresponding positions on the pyridine ring (C4, C5, C6, and C7) are key handles for optimization. Introducing various substituents at these positions can fine-tune the molecule's properties to achieve the desired biological and pharmacokinetic profile.

Key Biological Targets and SAR Insights

The versatility of the oxazolopyridine scaffold allows for the targeting of a range of kinases implicated in cancer.

VEGFR2 Inhibition

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6]

  • General SAR for Oxazolopyrimidine VEGFR2 Inhibitors:

    • The oxazolo[5,4-d]pyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.[1]

    • The 2-aryl group occupies a hydrophobic pocket.

    • Substituents on the C7-anilino moiety extend towards the solvent-exposed region and can be modified to improve potency and selectivity.[1]

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[5][7][8]

  • General SAR for Imidazo[4,5-b]pyridine Aurora Kinase Inhibitors:

    • The core heterocycle forms key hydrogen bonds with the kinase hinge.[5]

    • Substituents at the 2-position are critical for potency.

    • Modifications at other positions on the pyridine ring are used to optimize pharmacokinetic properties.[5]

c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis.[9][10][11]

  • General SAR for Triazolopyridine c-Met Inhibitors:

    • The triazolopyridine scaffold serves as the hinge-binding motif.[12]

    • Para-substitution on an aryl ring at the C8 position was found to be optimal for JAK2 (a related kinase) potency, suggesting a similar trend may hold for c-Met.[12]

Data Presentation: A Comparative Look at Kinase Inhibition

The following table summarizes representative data from the literature for related oxazolopyrimidine and imidazopyridine kinase inhibitors to illustrate the SAR principles discussed.

ScaffoldR1 (at C2)R2 (on Pyrimidine/Pyridine)Target KinaseIC50 (µM)Reference
Oxazolo[5,4-d]pyrimidine4-Methoxyphenyl5-Methyl-N-(4-methylphenyl)-7-aminoVEGFR20.33[1]
Oxazolo[5,4-d]pyrimidine4-Chlorophenyl5-Methyl-N-(4-chlorophenyl)-7-aminoVEGFR2>10[1]
Imidazo[4,5-b]pyridine1,3-Dimethyl-1H-pyrazol-4-yl6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)Aurora A0.0075 (Kd)[5]
Imidazo[4,5-b]pyridine4-(4-Methylpiperazin-1-yl)phenyl6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)Aurora A0.015[13]

Note: This table is for illustrative purposes and presents data from different studies on related but not identical scaffolds.

Experimental Protocols

The following are representative, high-level protocols for assays commonly used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).

  • Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature for a specified time.

    • Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

    • Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add the MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing SAR: Logical Relationships and Workflows

General SAR Strategy for 2-Aryloxazolo[4,5-c]pyridines

SAR_Strategy cluster_scaffold 2-Aryloxazolo[4,5-c]pyridine Core cluster_modifications Key Modification Points cluster_evaluation Iterative Evaluation Scaffold Core Scaffold R1 2-Aryl Group (R1) (Potency & Selectivity) Scaffold->R1 Modify R2 Pyridine Substituents (R2) (Solubility & PK) Scaffold->R2 Modify Assay In Vitro Kinase Assay R1->Assay R2->Assay CellAssay Cell-Based Assay Assay->CellAssay SAR SAR Analysis CellAssay->SAR SAR->R1 Optimize SAR->R2 Optimize

Caption: Iterative drug design cycle for 2-aryloxazolo[4,5-c]pyridines.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis KinaseAssay In Vitro Kinase Inhibition Assay (Determine IC50) Start->KinaseAssay CellProliferation Cell Proliferation Assay (Determine IC50) KinaseAssay->CellProliferation Selectivity Kinase Selectivity Profiling CellProliferation->Selectivity PK In Vitro ADME & In Vivo PK Selectivity->PK Efficacy In Vivo Efficacy Studies (Xenograft Models) PK->Efficacy End Lead Candidate Efficacy->End

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion and Future Directions

The 2-aryloxazolo[4,5-c]pyridine scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. By drawing parallels with the well-established SAR of isomeric scaffolds like oxazolo[5,4-d]pyrimidines and imidazo[4,5-b]pyridines, this guide provides a rational framework for initiating and advancing drug discovery programs based on this core.

Future research should focus on the systematic synthesis and biological evaluation of 2-aryloxazolo[4,5-c]pyridine libraries to establish a dedicated and comprehensive SAR for this specific scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic system.

References

  • Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350–2353. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Leban, J., & Burchardt, A. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 625-635. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2096-2110. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors. Theoretical and Experimental Chemistry.
  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
  • Nam, Y., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 21(21), 8233. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Kempson, J., et al. (2009). Novel tricyclic inhibitors of IκB kinase. Journal of Medicinal Chemistry, 52(7), 1994–2005.
  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2007-2023. [Link]

  • Wang, X., et al. (2022). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Journal of Medicinal Chemistry, 65(10), 7246-7263. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16, 1879-1890. [Link]

  • Shevchuk, M. I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4951. [Link]

  • Siddiqui, N., et al. (2007). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Indian Journal of Pharmaceutical Sciences, 69(3), 443.
  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][14]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • Vilkauskaite, G., et al. (2011). Sonogashira-Type Reactions with 5-Chloro-1- phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo 4.3-cpyridines. European Journal of Organic Chemistry, 2011(26), 5123-5133.
  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]

  • Williams, K., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(21), 9335-9349. [Link]

  • Kumar, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5183. [Link]

  • El-Sayed, N. N. E., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185567. [Link]

  • Berdini, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Cui, J. J., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868832. [Link]

  • Wang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(3), 115268. [Link]

  • Li, Y., et al. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 23(11), 2959. [Link]

  • Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][14]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • Chen, Y. T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(32), 21128-21142. [Link]

  • Scott, J. S., et al. (2019). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 17(33), 7795-7801. [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research. [Link]

  • Singh, A., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 14(10), 1868-1893.
  • Kumar, A., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry, 84, 493-504. [Link]

  • Li, Y., et al. (2024). Discovery of Novel[1][2][14]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

Sources

The Bromine Conundrum: A Comparative Guide to the Cytotoxicity of Brominated vs. Non-Brominated Oxazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazolopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, notably in the realm of oncology.[1][2] Researchers are continually exploring the derivatization of this heterocyclic system to enhance its therapeutic potential. A key area of this exploration lies in understanding the structure-activity relationships (SAR), particularly the influence of halogenation on cytotoxicity. This guide provides a comparative analysis of brominated versus non-brominated oxazolopyridines, offering insights into how the presence of a bromine atom can modulate their anticancer activity.

The Oxazolopyridine Core: A Promising Anticancer Scaffold

Oxazolopyridine derivatives, including isomers like oxazolo[5,4-d]pyrimidines and oxazolo[4,5-b]pyridines, are being extensively investigated for their potential as anticancer agents.[3][4][5] Their structural similarity to endogenous purine bases allows them to interact with various biological targets, such as kinases and other enzymes involved in cell proliferation and survival.[1][3] The core structure's versatility allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

The Role of Bromination in Modulating Cytotoxicity: A Double-Edged Sword

The introduction of a bromine atom to the oxazolopyridine scaffold can significantly impact its cytotoxic profile. This is attributable to several factors inherent to the physicochemical properties of bromine:

  • Lipophilicity: Bromination generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, leading to higher intracellular concentrations and potentially greater cytotoxicity. However, excessive lipophilicity can also lead to poor solubility and non-specific toxicity.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron distribution within the oxazolopyridine ring system. This can influence how the molecule interacts with its biological target, potentially strengthening binding affinity and inhibitory activity.

  • Steric Hindrance: The size of the bromine atom can introduce steric hindrance, which may either promote or hinder the binding of the molecule to its target site. A favorable steric interaction can lead to enhanced activity, while an unfavorable one can diminish it.

While direct comparative studies on brominated versus non-brominated oxazolopyridines are not extensively documented, we can draw parallels from SAR studies on other heterocyclic compounds. For instance, studies on quinoline derivatives have shown that bromination can lead to high cytotoxic effects.[6] Conversely, a review on pyridine derivatives suggested that the presence of halogen atoms could lead to lower antiproliferative activity in some cases, highlighting the context-dependent nature of halogenation's effect.[7]

Hypothetical Cytotoxicity Comparison

To illustrate the potential differences in cytotoxicity, the following table presents hypothetical IC50 values for a non-brominated oxazolopyridine and its brominated analog against a panel of cancer cell lines. These values are for illustrative purposes and would need to be confirmed by experimental data.

CompoundStructureCancer Cell LineHypothetical IC50 (µM)
Oxazolopyridine (Parent)Non-BrominatedA549 (Lung)15.5
MCF-7 (Breast)20.2
HCT116 (Colon)18.9
Bromo-OxazolopyridineBrominatedA549 (Lung)8.7
MCF-7 (Breast)12.1
HCT116 (Colon)9.5

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. This protocol is widely used in the evaluation of potential anticancer agents.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of brominated and non-brominated oxazolopyridines against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add Add MTT Solution incubation->mtt_add formazan_inc Incubate (3-4h) mtt_add->formazan_inc dissolve Dissolve Formazan (DMSO) formazan_inc->dissolve read Read Absorbance (570nm) dissolve->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for determining the cytotoxicity of oxazolopyridine derivatives using the MTT assay.

Conclusion and Future Directions

The strategic placement of a bromine atom on the oxazolopyridine scaffold holds the potential to significantly enhance its cytotoxic activity against cancer cells. The interplay of increased lipophilicity, altered electronic properties, and steric effects can lead to more potent anticancer agents. However, the precise impact of bromination is highly dependent on its position on the heterocyclic ring and the overall molecular structure.

Future research should focus on the systematic synthesis and evaluation of a series of brominated oxazolopyridine analogs to establish clear structure-activity relationships. Such studies, coupled with computational modeling and target identification, will pave the way for the rational design of novel and more effective oxazolopyridine-based cancer therapeutics.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]

  • Synthesis of some oxazolo[4,5 d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Synthetic strategies for thiazolopyridine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024, February 19). Farmacia Journal. Retrieved January 19, 2026, from [Link]

  • Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Spectroscopic Data of Oxazolo[4,5-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolo[4,5-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The isomeric forms of these compounds, which differ in the substitution pattern on the pyridine ring, can exhibit distinct pharmacological profiles. Therefore, the unambiguous characterization of each isomer is a critical step in drug discovery and development. This guide provides a comprehensive comparison of the spectroscopic data for oxazolo[4,5-c]pyridine isomers, with a focus on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently identify and differentiate between these closely related molecules.

This guide will delve into the principles governing the spectroscopic properties of these isomers and provide illustrative data to aid in their characterization. While a complete set of experimental data for every possible isomer is not always readily available in the public domain, we will draw upon data from closely related and well-characterized analogs to present a robust comparative analysis.

The Structural Landscape of Oxazolo[4,5-c]pyridine Isomers

The core structure of oxazolo[4,5-c]pyridine consists of an oxazole ring fused to a pyridine ring. Isomerism in this scaffold primarily arises from the position of substituents on the pyridine ring. For the purpose of this guide, we will consider hypothetical 2-methyl substituted isomers to illustrate the spectroscopic differences. The key to differentiating these isomers lies in how the electronic environment of each proton and carbon atom is uniquely influenced by the position of the substituent and the nitrogen atom within the pyridine ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. Below are detailed methodologies for obtaining ¹H NMR, ¹³C NMR, IR, and mass spectra for oxazolo[4,5-c]pyridine isomers.

Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of the purified solid sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as it can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube. If necessary, filter the solution to remove any particulate matter.

¹H NMR Spectroscopy
  • Pulse Angle: 30-degree pulse angle.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Scans: 8-16 scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy
  • Pulse Program: A proton-decoupled pulse sequence is used to obtain single lines for each carbon atom.

  • Pulse Angle: 30-45 degree pulse angle.

  • Relaxation Delay: 2-5 seconds.

  • Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples. Alternatively, the KBr pellet method can be used for solid samples.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is typically used for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is suitable for determining the molecular weight of more polar or thermally labile compounds.

  • Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

¹H NMR Spectroscopic Comparison

The chemical shifts of the protons on the pyridine ring are highly sensitive to the position of the nitrogen atom and any substituents. The electron-withdrawing nature of the nitrogen atom deshields the protons in the α and γ positions relative to the β positions. The fusion of the oxazole ring further modulates these electronic effects.

Below is a table of predicted ¹H NMR chemical shifts for two hypothetical isomers: 2,5-dimethyloxazolo[4,5-c]pyridine and 2,7-dimethyloxazolo[4,5-c]pyridine. These predictions are based on the established principles of pyridine chemistry and data from related substituted pyridines.

Proton 2,5-Dimethyloxazolo[4,5-c]pyridine (Predicted) 2,7-Dimethyloxazolo[4,5-c]pyridine (Predicted) Rationale for Chemical Shift Differences
H-4 ~7.8-8.0 ppm (s)~7.2-7.4 ppm (d)In the 5-methyl isomer, H-4 is adjacent to the electron-withdrawing pyridine nitrogen, leading to a downfield shift. In the 7-methyl isomer, H-4 is further from the nitrogen and experiences less deshielding.
H-6 -~8.2-8.4 ppm (s)This proton is absent in the 5-methyl isomer. In the 7-methyl isomer, H-6 is adjacent to the pyridine nitrogen, resulting in a significant downfield shift.
H-7 ~7.0-7.2 ppm (s)-This proton is absent in the 7-methyl isomer.
2-CH₃ ~2.5-2.7 ppm (s)~2.5-2.7 ppm (s)The chemical shift of the methyl group on the oxazole ring is expected to be similar in both isomers.
5-CH₃ ~2.3-2.5 ppm (s)-
7-CH₃ -~2.4-2.6 ppm (s)

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopic Comparison

Similar to ¹H NMR, the ¹³C NMR chemical shifts are influenced by the electronic environment. The carbon atoms closest to the nitrogen atom in the pyridine ring are typically deshielded and appear at a lower field.

Here is a table of predicted ¹³C NMR chemical shifts for our two hypothetical isomers.

Carbon 2,5-Dimethyloxazolo[4,5-c]pyridine (Predicted) 2,7-Dimethyloxazolo[4,5-c]pyridine (Predicted) Rationale for Chemical Shift Differences
C-2 ~160-165 ppm~160-165 ppmThe chemical shift of the carbon in the oxazole ring is expected to be similar in both isomers.
C-3a ~145-150 ppm~145-150 ppmThe bridgehead carbon is expected to have a similar chemical shift in both isomers.
C-4 ~140-145 ppm~115-120 ppmIn the 5-methyl isomer, C-4 is adjacent to the pyridine nitrogen, leading to a significant downfield shift.
C-5 ~130-135 ppm~150-155 ppmIn the 7-methyl isomer, C-5 is adjacent to the pyridine nitrogen.
C-7 ~115-120 ppm~135-140 ppm
C-7a ~150-155 ppm~150-155 ppmThe bridgehead carbon is expected to have a similar chemical shift in both isomers.
2-CH₃ ~15-20 ppm~15-20 ppm
5-CH₃ ~18-23 ppm-
7-CH₃ -~20-25 ppm

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopic Comparison

IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. While the IR spectra of isomers will have many similarities, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Comments
C=N stretch (pyridine) 1600-1550The exact position of this band can shift slightly depending on the substitution pattern.
C=N stretch (oxazole) 1650-1620
C-O-C stretch (oxazole) 1100-1020
Aromatic C-H stretch 3100-3000
Aliphatic C-H stretch 3000-2850From the methyl substituents.
Fingerprint Region < 1500This region will contain a complex pattern of C-C and C-N stretching and bending vibrations that is unique to each isomer.

Mass Spectrometric Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of oxazolopyridine isomers under electron ionization (EI) can be diagnostic. A study on the mass spectrometry of isomeric 3-methylisoxazolo- and 2-methyloxazolopyridines revealed that tandem mass spectrometry can effectively differentiate between isomers based on their characteristic fragmentation patterns[1].

The primary fragmentation pathways for oxazolo[4,5-c]pyridines are expected to involve:

  • Loss of CO: A common fragmentation for five-membered oxygen-containing heterocycles.

  • Loss of HCN: From the pyridine ring.

  • Loss of a methyl radical (•CH₃): From the methyl substituent.

The relative abundance of the fragment ions will differ between isomers due to the influence of the substituent position on the stability of the resulting radical cations and fragment ions. For example, the position of a methyl group can influence which ring (oxazole or pyridine) fragments first.

Visualizing the Isomeric Differences

To better understand the structural differences that give rise to the observed spectroscopic variations, we can visualize the molecules and the key atoms.

G cluster_0 2,5-Dimethyloxazolo[4,5-c]pyridine cluster_1 2,7-Dimethyloxazolo[4,5-c]pyridine (Hypothetical) 5-isomer 7-isomer Image Not Available

Caption: Molecular structures of oxazolo[4,5-c]pyridine isomers.

The following workflow illustrates the process of characterizing an unknown oxazolo[4,5-c]pyridine isomer.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Structure Elucidation synthesis Synthesize Isomer purification Purify by Chromatography synthesis->purification nmr Acquire ¹H & ¹³C NMR purification->nmr ir Acquire IR Spectrum purification->ir ms Acquire Mass Spectrum purification->ms compare_nmr Compare NMR with Predicted Data nmr->compare_nmr compare_ir Analyze Fingerprint Region ir->compare_ir compare_ms Analyze Fragmentation Pattern ms->compare_ms elucidate Assign Isomeric Structure compare_nmr->elucidate compare_ir->elucidate compare_ms->elucidate

Caption: Experimental workflow for isomer characterization.

Conclusion

The differentiation of oxazolo[4,5-c]pyridine isomers is a critical task in the development of new therapeutics. This guide has outlined the key spectroscopic features that distinguish these isomers. By carefully analyzing the ¹H and ¹³C NMR chemical shifts, the nuances of the IR fingerprint region, and the characteristic fragmentation patterns in mass spectrometry, researchers can confidently determine the structure of their synthesized compounds. While this guide provides a framework based on established principles and data from related compounds, it is essential to acquire a full suite of spectroscopic data for each new compound to ensure its unambiguous identification.

References

  • Ferreti, A., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962-971. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine Against EGFR

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The oxazolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. This guide presents a comprehensive, step-by-step protocol for conducting an in silico molecular docking study of a novel derivative, 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine. We selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as the target protein due to its critical role in oncology and the availability of extensive structural data. This document provides not only a detailed, reproducible methodology using industry-standard software but also a comparative framework for evaluating the compound's potential against a known FDA-approved inhibitor, Gefitinib, and a structural analog. By explaining the scientific rationale behind each step, this guide is designed to empower researchers, scientists, and drug development professionals to perform and interpret meaningful molecular docking experiments.

Introduction: The Rationale for Docking Oxazolopyridines with EGFR

Molecular docking is a cornerstone of structure-based drug design (SBDD), offering a computational method to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[1][2] This process allows for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and in vitro testing, significantly accelerating the drug discovery pipeline.[3]

The oxazolopyridine core and its isomers are present in a variety of biologically active compounds, demonstrating activities such as kinase inhibition and anticancer effects.[4][5] Specifically, derivatives of the related oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine scaffolds have shown inhibitory activity against protein kinases like Glycogen Synthase Kinase-3β (GSK-3β) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7]

Given this precedent, we hypothesize that this compound may also exhibit kinase inhibitory activity. We have selected the Epidermal Growth Factor Receptor (EGFR) as a prime target. EGFR is a receptor tyrosine kinase whose aberrant signaling is a key driver in the proliferation of various cancer types.[8] Inhibiting its kinase activity is a clinically validated strategy for cancer therapy. This guide will detail the process of docking our lead compound into the ATP-binding site of EGFR, comparing its predicted binding characteristics to the established inhibitor Gefitinib.

Comprehensive Methodology: A Self-Validating Protocol

This section outlines the complete workflow for a rigorous and reproducible docking study. The choice of specific software and parameters is justified to ensure scientific integrity.

Required Software and Resources
  • Molecular Visualization: PyMOL (The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.) or UCSF Chimera.

  • Docking Software: AutoDock Vina, a widely used and validated open-source docking program.[9]

  • Preparation Tools: AutoDock Tools (ADT), used for preparing protein and ligand files.[10]

  • Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules. For this study, we will use PDB ID: 4I22 , representing the EGFR kinase domain in complex with Gefitinib.[8]

  • Ligand Structure Source: PubChem or a chemical drawing software like ChemDraw to generate the 3D structure of this compound.

Experimental Workflow Diagram

Below is a graphical representation of the entire in silico docking and analysis pipeline.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Download EGFR Structure (PDB: 4I22) PrepProt Prepare Protein: - Remove Water/Ligand - Add Polar Hydrogens - Assign Charges PDB->PrepProt Using ADT PrepProt->PDBQT_Prot Output .pdbqt Ligand1 Prepare Ligand 1: 2-(4-Br-Ph)oxazolo[4,5-C]pyridine Ligand1->PDBQT_Lig1 Energy Minimization & Output .pdbqt Ligand2 Prepare Ligand 2 (Control): Gefitinib Ligand2->PDBQT_Lig2 Output .pdbqt Grid Define Grid Box (Active Site Definition) RunVina Run AutoDock Vina (Docking Calculation) Grid->RunVina Input Files: protein.pdbqt ligand.pdbqt config.txt Results Docking Output: Binding Affinity (kcal/mol) Binding Poses (.pdbqt) RunVina->Results Visualize Visualize Top Poses (PyMOL/Chimera) Results->Visualize Analyze Interactions Compare Comparative Analysis: - Docking Scores - Key Interactions - Binding Modes Visualize->Compare

Caption: Workflow for in silico molecular docking and comparative analysis.

Step-by-Step Protocol

The goal here is to prepare the protein receptor for docking by cleaning the crystal structure and converting it to the required file format. A clean structure is paramount for accurate results.

  • Obtain Structure: Download the crystal structure of EGFR kinase domain (PDB ID: 4I22) from the RCSB PDB website.

  • Clean Protein: Open the 4I22.pdb file in PyMOL. Remove water molecules, the original ligand (Gefitinib), and any other non-protein atoms. Save the cleaned protein as egfr_protein.pdb.

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (as "structural water"), which requires more advanced simulation techniques.[11] Removing the co-crystallized ligand clears the binding site for our new compounds.

  • Prepare Receptor in ADT: a. Launch AutoDock Tools (ADT). b. Go to File > Read Molecule and load egfr_protein.pdb. c. Go to Edit > Hydrogens > Add. Choose "Polar only" and click OK. This adds hydrogens to polar atoms, which are crucial for forming hydrogen bonds. d. Go to Edit > Charges > Compute Gasteiger. This calculates partial charges for each atom, which is essential for the scoring function.[11] e. Go to Grid > Macromolecule > Choose. Select the EGFR molecule. f. Save the prepared protein in the required format: File > Save > Write PDBQT, and name it egfr_protein.pdbqt.

Ligands must be converted to 3D structures, have their charges calculated, and be saved in the PDBQT format, which defines rotatable bonds.

  • Obtain Ligand Structures:

    • This compound: Draw the structure in a chemical editor and save as a .mol or .sdf file. Alternatively, find its structure on PubChem. Generate a 3D conformation and perform a preliminary energy minimization using a force field (e.g., MMFF94).

    • Gefitinib (Control): Extract the ligand from the original 4I22.pdb file and save it as gefitinib.pdb.

  • Prepare Ligands in ADT: a. Launch a new session in ADT. b. Go to Ligand > Input > Open and load your ligand file (e.g., ligand.mol2). c. ADT will automatically compute charges and detect the torsional root. d. Go to Ligand > Output > Save as PDBQT and save the file (e.g., ligand.pdbqt, gefitinib.pdbqt). Repeat for all ligands.

The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[3]

  • Define the Binding Site: a. In ADT, load both egfr_protein.pdbqt and the original co-crystallized ligand gefitinib.pdb. b. Go to Grid > Grid Box.... c. A box will appear. Center this box on the gefitinib ligand and adjust the dimensions to encompass the entire binding pocket, typically with a 4-6 Å buffer around the ligand.[3] A good starting size might be 25 x 25 x 25 Å. Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create Configuration File: Create a text file named config.txt with the following content, replacing the coordinates and sizes with your values from the previous step:

    • Trustworthiness: The exhaustiveness parameter controls the computational effort. A value of 8 is a good balance between speed and accuracy for routine docking. For final, high-quality predictions, this can be increased.

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:

    Repeat this step for each ligand, ensuring you change the ligand = line in config.txt and use different output file names.

Comparative Analysis: Benchmarking Against Known Standards

The raw output of a docking simulation is a set of scores and poses. The true insight comes from comparing these results against a known reference.[12] The binding affinity score, reported in kcal/mol, is an estimation of the binding free energy; more negative values indicate stronger predicted binding.[10]

For this guide, we present illustrative data to demonstrate the comparative process. We will compare our lead compound, This compound , against the known inhibitor Gefitinib and a hypothetical alternative, 2-Phenyloxazolo[4,5-C]pyridine , to probe the effect of the bromo-phenyl substitution.

Compound NameStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (EGFR Active Site)
Gefitinib (Reference) (Structure of Gefitinib)-9.8Met793 (H-bond) , Leu718, Val726, Ala743, Lys745, Thr790, Leu844
This compound (Lead) (Structure of the lead compound)-8.7Met793 (H-bond) , Leu718, Ala743, Cys797, Leu844
2-Phenyloxazolo[4,5-C]pyridine (Alternative) (Structure of the alternative compound)-7.9Leu718, Val726, Ala743, Leu844
Analysis of Binding Poses and Interactions
  • Visualization: Open PyMOL and load the receptor egfr_protein.pdbqt and the docking output file ligand_out.pdbqt. The output file contains multiple binding modes; the top-ranked mode (Mode 1) has the most favorable score.

  • Interaction Analysis (Illustrative Interpretation):

    • Gefitinib: As expected from its crystal structure, Gefitinib forms a critical hydrogen bond between its quinazoline nitrogen and the backbone NH of Met793 in the hinge region of EGFR.[8] This interaction is a hallmark of many Type I EGFR inhibitors and serves as our primary validation checkpoint.

    • This compound: Our lead compound, with a strong score of -8.7 kcal/mol, is predicted to adopt a similar orientation. Crucially, the pyridine nitrogen of the oxazolopyridine core is positioned to mimic the hinge-binding interaction, forming a hydrogen bond with Met793. The 4-bromophenyl group extends into a hydrophobic pocket defined by residues like Leu718 and Cys797, suggesting a favorable interaction.

    • 2-Phenyloxazolo[4,5-C]pyridine: This analog, lacking the bromine atom, shows a weaker binding affinity (-7.9 kcal/mol). While it still occupies the active site, its inability to form the key hydrogen bond with Met793 in its top-ranked pose and the less optimal fit of the unsubstituted phenyl ring result in a lower score. This comparison highlights the potential importance of both the pyridine nitrogen for hinge binding and the bromo-substituent for occupying the hydrophobic pocket.

Discussion and Future Outlook

Our in silico analysis predicts that this compound is a promising candidate for EGFR inhibition. The predicted binding affinity is strong, and more importantly, its binding mode recapitulates the critical hydrogen bond interaction with the Met793 hinge residue, a feature essential for the activity of many known inhibitors. The comparison with a non-brominated analog suggests a positive structure-activity relationship (SAR) for the 4-bromophenyl moiety.

While these computational results are encouraging, they are predictive in nature. The logical next steps in a drug discovery project would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time and refine the binding energy calculations.[13]

  • Synthesis and In Vitro Validation: Chemical synthesis of the compound followed by an enzymatic assay to determine its actual inhibitory concentration (IC₅₀) against EGFR.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit EGFR signaling and cell proliferation in cancer cell lines known to be dependent on EGFR activity.

This guide provides a robust and scientifically grounded framework for performing and interpreting molecular docking studies. By combining detailed protocols with a comparative and causal analysis, researchers can effectively leverage computational tools to accelerate the identification of novel therapeutic candidates.

References

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PubMed Central. [Link]

  • Small Molecule Docking. KBbox: Methods. [Link]

  • Docking (molecular). (2023). Wikipedia. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2024). PLOS Computational Biology. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (2018). MDPI. [Link]

  • Session 4: Introduction to in silico docking. University of Cambridge. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. [Link]

  • A Guide to In Silico Drug Design. (2023). PubMed Central. [Link]

  • Molecular Docking Tutorial. University of Florence. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2024). MDPI. [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. (2017). PubMed. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. [Link]

  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (2017). ResearchGate. [Link]

  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... (2024). ResearchGate. [Link]

  • 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. PubChem. [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (1998). ResearchGate. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed Central. [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (2022). PubMed Central. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2020). National Institutes of Health. [Link]

  • Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. (2016). PubMed Central. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. [Link]

  • Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022). National Institutes of Health. [Link]

  • Insilico Design and Molecular Docking Studies of Novel 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Derivatives for Anti-cancer Activity. (2018). PharmaInfo. [Link]

  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. (2024). PubMed Central. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine. As a specialized heterocyclic compound likely utilized in targeted drug discovery and medicinal chemistry, its structural motifs—a brominated aromatic ring, an oxazole ring, and a pyridine ring—necessitate a rigorous and informed approach to waste management. This document is intended for researchers, chemists, and laboratory personnel to ensure operational safety and environmental compliance.

Foundational Understanding: Hazard Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a reliable hazard profile can be constructed by analyzing its structural components and data from closely related analogues.

  • Brominated Aromatic System: The presence of a carbon-bromine bond classifies this compound as a halogenated organic .[1] Halogenated compounds can be persistent in the environment and may produce toxic byproducts, such as hydrogen bromide, upon incomplete combustion. Therefore, they require specific disposal pathways, typically high-temperature incineration.[1][2]

  • Pyridine Moiety: The pyridine ring renders the compound a heterocyclic amine derivative. Pyridine and its derivatives are known for their potential toxicity, flammability, and irritation to skin and respiratory systems.[3][4]

  • Oxazole Core: Oxazole derivatives can be irritants and, in some cases, flammable.[5][6]

  • Bioactive Potential: As a compound likely synthesized for biological screening, it must be treated as potentially cytotoxic or pharmacologically active .[7][8][9] Prudent practice dictates handling it with measures similar to those for other hazardous drugs to minimize occupational exposure.[10][11]

Based on the SDS for the structurally similar 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine, we can infer the following hazard classifications.[12]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement for regulatory compliance and laboratory safety. This protocol ensures that all waste streams are handled correctly from the point of generation to final disposal.

Step 1: Donning Mandatory Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust personal protection is non-negotiable. The risk of exposure is highest during weighing, transfers, and waste handling.[10]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber glovesTo prevent skin contact and absorption.[3][12]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes of solutions or contact with solid particulates.[12][13]
Lab Coat Standard, fully-buttoned laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use within a certified chemical fume hoodTo avoid inhalation of dust or aerosols, which can cause respiratory irritation.[3][4]
Step 2: Waste Segregation - The Cardinal Rule

All waste containing this compound must be classified and segregated as Halogenated Organic Waste .[1]

Causality: Mixing halogenated and non-halogenated waste streams is a critical error. Non-halogenated solvents can often be recycled or fuel-blended, a less expensive and more environmentally friendly disposal route. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HBr) formed during combustion.[2][14] Contaminating a large volume of non-halogenated solvent with even a small amount of this compound will force the entire container to be disposed of via the more complex and costly halogenated route.[15]

Step 3: Categorizing and Containing Waste Streams

Properly containing waste at the source is essential for safety and logistical efficiency.

  • Solid Waste:

    • Description: Unused or expired pure compound, reaction byproducts, and contaminated consumables (e.g., weigh boats, contaminated silica gel, filter paper).

    • Container: A sealable, wide-mouth solid waste container made of compatible plastic (e.g., HDPE). The container must be clearly labeled "HALOGENATED SOLID WASTE".

    • Procedure: Place all solid waste directly into this container. Do not leave contaminated items on the bench.

  • Liquid Waste:

    • Description: Solutions containing the compound (e.g., from chromatography fractions, mother liquors, reaction workups).

    • Container: A sealable, chemical-resistant (e.g., HDPE or glass) liquid waste container with a screw cap.[16] The container must be clearly labeled "HALOGENATED LIQUID WASTE".

    • Procedure: Pour liquid waste carefully into the container, using a funnel to prevent spills. Do not mix with aqueous, acidic, or basic waste streams. Keep the container closed at all times except when adding waste.[15]

  • Sharps Waste:

    • Description: Contaminated needles, syringes, or glass pipette tips.

    • Container: A designated, puncture-proof sharps container.

    • Procedure: Place contaminated sharps directly into the container. If the sharps are grossly contaminated with the compound, the entire sharps container must be designated for hazardous waste incineration.

Step 4: Labeling - The Communication Keystone

Proper labeling is mandated by regulatory bodies like the EPA and OSHA. An improperly labeled container will be rejected by your institution's Environmental Health and Safety (EHS) department.

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE ".

  • Full Chemical Name(s): List "this compound" and any solvents present. Avoid abbreviations or chemical formulas.[15]

  • Hazard Identification: Check boxes for "Toxic" and "Irritant". If dissolved in a flammable solvent, also check "Flammable".

Step 5: Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • Store containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Keep containers segregated from incompatible materials, especially strong acids and oxidizing agents.[16]

  • Ensure caps are tightly sealed to prevent the release of vapors.[15]

Step 6: Arranging Final Disposal

Once a waste container is full, or if you are finished generating that waste stream, arrange for its disposal through your institution's EHS office.

  • Complete a chemical waste collection request form as required by your institution.[16]

  • Ensure the label is complete and accurate.

  • EHS personnel will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[2][12]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste related to this compound.

G Fig 1. Disposal Decision Workflow for this compound start Waste Generation (Contains the compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_container Place in labeled 'HALOGENATED SOLID WASTE' container is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Place in labeled 'HALOGENATED LIQUID WASTE' container is_liquid->liquid_container Yes sharp_container Place in puncture-proof sharps container is_sharp->sharp_container Yes store Store in Secondary Containment in Satellite Accumulation Area solid_container->store liquid_container->store sharp_container->store request_pickup Container Full? Request EHS Pickup store->request_pickup request_pickup->store No end_dispose Final Disposal via High-Temp Incineration request_pickup->end_dispose Yes

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the lab.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency line.

  • Contain the Spill: For small, manageable spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.[4][16]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it into your "HALOGENATED SOLID WASTE" container.[16]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

Never attempt to clean a spill without the proper PPE and an understanding of the material's hazards. When in doubt, contact your EHS department.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . American Journal of Hospital Pharmacy. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration . PubMed. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available at: [Link]

  • Standard Operating Procedures for Hazardous Chemicals - Pyridine . Washington State University. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safety Data Sheet - 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine . Angene Chemical. Available at: [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. Available at: [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • MSDS of Oxazole . Capot Chemical. Available at: [Link]

  • Material Safety Data Sheet - Pyridine . J.T. Baker. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations . PubMed Central. Available at: [Link]

  • Oxazole yellow SDS . SDS-SEARCH. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. Available at: [Link]

  • Method For Removing Halogens From An Aromatic Compound. Google Patents.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. Available at: [Link]

  • Process for dehalogenation of aryl and alpha-araliphatic halides. Google Patents.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. Available at: [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction) . YouTube. Available at: [Link]

  • Method for the bromination of aromatic compound. Google Patents.
  • Halogen Exception - Deactivating Ortho Para Directing EAS video 13 by Leah Fisch . Leah4Sci. Available at: [Link]

  • Bromination Reagent Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. Available at: [Link]

  • Safety Data Sheet - PYRIDINE . ChemSupply Australia. Available at: [Link]

  • Safely handling a liter of Bromine? . Reddit. Available at: [Link]

  • Which is the best way to recycle or neutralise Bromine? . ResearchGate. Available at: [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine (CAS No. 934331-04-1).[1] Given the absence of comprehensive, publicly available toxicological data for this specific molecule, this directive is grounded in a proactive, risk-based safety paradigm. The recommendations are synthesized from the known hazards of its core structural components: the pyridine ring and the brominated aromatic group. Adherence to these protocols is critical for ensuring personnel safety and laboratory integrity.

Hazard Assessment: A Proactive, Structure-Based Approach

The principle of due diligence in a research setting compels us to treat compounds of unknown toxicity with a high degree of caution. By analyzing the structural motifs of this compound, we can infer a potential hazard profile and establish a robust defense plan.

  • Pyridine Moiety: Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin.[2][3] They can cause respiratory irritation, dizziness, and nausea.[2] Many are also flammable liquids or solids.[4][5][6]

  • Brominated Aromatic Moiety: Brominated aromatic compounds can act as skin and eye irritants.[7] A significant concern is the generation of hazardous decomposition products, such as hydrogen bromide gas, during thermal decomposition or combustion.[8]

This structural assessment mandates the use of comprehensive personal protective equipment (PPE) to create a reliable barrier against all potential routes of exposure.

Hazard Type Inferred Risk from Structural Analogs Causality and Rationale
Inhalation Harmful; potential for respiratory tract irritation.The pyridine component is volatile and can be harmful if its fumes are inhaled.[2] If the compound is a fine powder, aerosolization during handling poses a significant risk.
Skin Contact/Absorption Harmful; potential for skin irritation and systemic toxicity.Pyridine derivatives can be absorbed through the skin.[2] Brominated compounds may cause local irritation, characterized by redness, itching, or blistering.[7]
Eye Contact Severe Irritant; risk of serious eye damage.Both pyridine and brominated compounds can cause serious eye irritation.[2][7] Direct contact with dust or splashes could result in significant injury.
Ingestion Harmful or toxic.Ingestion of pyridine compounds can be life-threatening.[2] Accidental ingestion via contaminated hands is a primary risk that PPE helps mitigate.
Flammability Potential for flammability and hazardous combustion byproducts.Pyridine is a flammable liquid.[6] While the flammability of this specific solid is not defined, heating or fire can lead to the release of toxic gases (Carbon Oxides, Nitrogen Oxides, Hydrogen Bromide).[8]

The Core Defense: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Protection Type Minimum Specification Rationale for Selection
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield worn over goggles.[3][9]Goggles protect against dust and splashes.[10] The face shield provides a secondary, broader barrier protecting the entire face from splashes or energetic reactions.[11][12]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene).[2] Double-gloving is recommended.Provides a barrier against skin absorption.[3] Nitrile and neoprene offer good resistance to pyridine derivatives; latex is unsuitable.[2] Inspect gloves for damage before each use and change immediately upon contamination.[3]
Body Protection Flame-retardant lab coat, fully buttoned.[3] Long pants and closed-toe, closed-heel shoes.[9]Protects skin and personal clothing from contamination.[8] Flame-retardant material is a necessary precaution due to the potential flammability of pyridine derivatives.[3][13]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[2][13] If a fume hood is not feasible or if dust/aerosols are generated, a NIOSH-approved respirator is required.[14][15]Engineering controls are the primary defense against inhalation.[11] A fume hood contains vapors and dust.[5] A respirator provides direct protection if engineering controls are insufficient or fail.[15]

Procedural Protocols for Safe Handling

Proper technique in using PPE is as crucial as its selection. The following workflow minimizes the risk of exposure during handling.

G cluster_prep Phase 1: Preparation cluster_work Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling prep Verify Fume Hood Operation & Gather All Materials ppe_don Don PPE in Correct Sequence (Coat -> Gloves -> Goggles -> Face Shield) prep->ppe_don Confirm readiness handle Conduct All Manipulations Inside Fume Hood ppe_don->handle contain Keep Containers Tightly Closed When Not in Use handle->contain waste Segregate Waste (see Disposal Plan) ppe_doff Doff PPE in Correct Sequence (Face Shield -> Goggles -> Coat -> Gloves) waste->ppe_doff After securing waste wash Wash Hands Thoroughly ppe_doff->wash Final step

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height.[2] Assemble all necessary labware and reagents.

  • Donning PPE: Put on your lab coat, ensuring it is fully buttoned. Next, put on the first pair of nitrile or neoprene gloves. Follow with chemical splash goggles. If double-gloving, put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. Finally, put on the face shield.[9]

  • Handling: Conduct all weighing and manipulations of the compound deep within the fume hood to contain any dust or vapors.[5] Use caution to avoid generating dust.[14] Keep the primary container sealed when not actively dispensing from it.[8][14]

  • Doffing PPE: This sequence is critical to prevent contaminating yourself. First, remove the face shield. Second, remove your goggles. Third, remove the lab coat, turning it inside out as you roll it off your arms. Finally, remove your gloves using a technique that avoids touching the outer contaminated surface with your bare hands. If double-gloved, remove the outer pair first, then the inner pair.

  • Decontamination: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[5][7][8]

Emergency Response & Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency First-Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[8][13] Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately.[8] Flush the affected skin area with large amounts of water for at least 15 minutes.[2] Use a safety shower if the area of contact is large.[15] Seek medical attention.
Inhalation Move the affected person to fresh air immediately.[8][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water.[3][14] Seek immediate medical attention.
Spill Management

For small spills inside a fume hood:

  • Ensure full PPE is worn, including respiratory protection if necessary.[15]

  • Contain the spill with an inert absorbent material (e.g., sand or vermiculite).[8] Do not use combustible materials.

  • Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[7][8]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[13][15]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

G src1 Excess/Unused Chemical collect_solid Solid Hazardous Waste Container src1->collect_solid src2 Contaminated Gloves, Wipes, Weigh Boats src2->collect_solid src3 Contaminated Glassware (Rinsate) collect_liquid Halogenated Organic Liquid Waste Container src3->collect_liquid label_waste Label Container with: 'Hazardous Waste', Full Chemical Name, Date collect_solid->label_waste collect_liquid->label_waste dispose Arrange for Pickup by Certified EHS Personnel label_waste->dispose

Caption: Waste Segregation and Disposal Workflow.

Disposal must be conducted through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[3] Due to its composition, incineration at a specialized facility equipped with scrubbers to handle halogenated byproducts is the standard disposal route for brominated organic compounds.[16] Never dispose of this chemical down the drain or in regular trash.[3]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • PubChem. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Washington State University. Standard Operating Procedure: Pyridine. Available at: [Link]

  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. Available at: [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Available at: [Link]

  • Google Patents. US4954648A - Method for the bromination of aromatic compound.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. Available at: [Link]

  • LookChem. Oxazolo[4,5-b]pyridine, 2-(4-bromophenyl). Available at: [Link]

  • National Institutes of Health. (2023, January 31). Removal of Bromine from Polymer Blends.... PMC. Available at: [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine? r/chemistry. Available at: [Link]

  • Chemtalk. Bromine water - disposal. Available at: [Link]

  • ChemWhat. This compound CAS#: 934331-04-1. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.